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  • Product: 2-Morpholino-2-phenylacetic acid hydrochloride
  • CAS: 91641-50-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2-Morpholino-2-phenylacetic Acid Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the core basic properties of 2-Morpholino-2-phenylacetic acid hydrochloride (CAS No. 9164...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core basic properties of 2-Morpholino-2-phenylacetic acid hydrochloride (CAS No. 91641-50-8), a molecule of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this guide synthesizes confirmed information with expert analysis of analogous structures to present a holistic view of its chemical identity, potential synthesis, and predicted properties. The document is intended to serve as a foundational resource for researchers and professionals engaged in the exploration of novel phenylacetic acid and morpholine-containing derivatives for therapeutic applications.

Introduction and Chemical Identity

2-Morpholino-2-phenylacetic acid hydrochloride is a substituted α-amino acid derivative. Its structure incorporates a phenyl group and a morpholine ring attached to the α-carbon of an acetic acid moiety. The presence of the morpholine ring, a common motif in bioactive compounds, suggests potential pharmacological relevance.[1] The phenylacetic acid scaffold is also found in various therapeutic agents.[2] The hydrochloride salt form is likely utilized to enhance the compound's solubility and stability for experimental and formulation purposes.

Confirmed identifiers for 2-Morpholino-2-phenylacetic acid hydrochloride are presented in the table below.

IdentifierValueSource
CAS Number 91641-50-8[3]
Molecular Formula C₁₂H₁₆ClNO₃[3]
Molecular Weight 257.71 g/mol [3]
IUPAC Name 2-morpholino-2-phenylacetic acid;hydrochloride

Physicochemical Properties (Predicted and Inferred)

PropertyPredicted/Inferred ValueRationale/Supporting Evidence
Physical State White to off-white solidPhenylacetic acid and many of its derivatives are solids at room temperature.[3]
Melting Point Not availableExpected to be a crystalline solid with a defined melting point.
Solubility Soluble in water and polar organic solventsThe hydrochloride salt form is expected to enhance aqueous solubility. The parent molecule has polar functional groups.
pKa Not availableThe carboxylic acid proton will be acidic. The morpholine nitrogen will be basic.

Synthesis and Characterization

While a specific, detailed synthesis protocol for 2-Morpholino-2-phenylacetic acid hydrochloride is not published in readily accessible literature, a plausible synthetic route can be conceptualized based on established organic chemistry principles for the formation of α-amino acids and their derivatives.[4]

Proposed Retrosynthetic Analysis and Synthesis Pathway

A logical approach to the synthesis of 2-Morpholino-2-phenylacetic acid involves the nucleophilic substitution of an α-halo-phenylacetic acid derivative with morpholine.

G cluster_0 Retrosynthesis cluster_1 Forward Synthesis Target 2-Morpholino-2-phenylacetic acid Precursor1 α-Bromo-phenylacetic acid Target->Precursor1 C-N disconnection Precursor2 Morpholine Start Mandelic Acid Intermediate1 α-Bromo-phenylacetic acid Start->Intermediate1 Bromination (e.g., HBr) Product 2-Morpholino-2-phenylacetic acid Intermediate1->Product Nucleophilic Substitution (Morpholine, Base) HCl_Salt 2-Morpholino-2-phenylacetic acid hydrochloride Product->HCl_Salt Acidification (HCl)

Caption: Proposed synthetic pathway for 2-Morpholino-2-phenylacetic acid hydrochloride.

Experimental Protocol (Hypothetical)

The following is a hypothetical, step-by-step methodology for the synthesis of 2-Morpholino-2-phenylacetic acid hydrochloride based on the proposed pathway. This protocol requires experimental validation and optimization.

Step 1: Synthesis of α-Bromo-phenylacetic acid from Mandelic Acid

  • To a solution of mandelic acid in a suitable solvent (e.g., a mixture of acetic acid and water), add hydrobromic acid.

  • Heat the reaction mixture under reflux for a specified period, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and extract the product with an organic solvent (e.g., diethyl ether).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude α-bromo-phenylacetic acid. Purification can be achieved by recrystallization.

Step 2: Synthesis of 2-Morpholino-2-phenylacetic acid

  • Dissolve α-bromo-phenylacetic acid in a suitable polar aprotic solvent (e.g., acetonitrile or DMF).

  • Add an excess of morpholine (typically 2-3 equivalents) to the solution. The excess morpholine also acts as a base to neutralize the HBr formed during the reaction.

  • Stir the reaction mixture at room temperature or with gentle heating, monitoring by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography or by an acid-base extraction procedure.

Step 3: Formation of the Hydrochloride Salt

  • Dissolve the purified 2-Morpholino-2-phenylacetic acid in a suitable solvent (e.g., diethyl ether or isopropanol).

  • Slowly add a solution of hydrochloric acid in the same or a compatible solvent (e.g., HCl in diethyl ether) with stirring.

  • The hydrochloride salt should precipitate out of the solution.

  • Collect the solid by filtration, wash with cold solvent, and dry under vacuum to obtain 2-Morpholino-2-phenylacetic acid hydrochloride.

Analytical Characterization

The synthesized compound should be thoroughly characterized to confirm its identity and purity using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the presence of the morpholine, phenyl, and acetic acid moieties.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups such as the carboxylic acid (O-H and C=O stretches) and the C-N and C-O bonds of the morpholine ring.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

  • Elemental Analysis: To confirm the elemental composition of the hydrochloride salt.

Potential Pharmacological Properties and Biological Significance (Inferred)

While no specific pharmacological data for 2-Morpholino-2-phenylacetic acid hydrochloride has been found in the reviewed literature, the structural motifs present in the molecule suggest potential areas of biological activity.

  • Morpholine Derivatives: The morpholine ring is a privileged scaffold in medicinal chemistry, found in a wide range of drugs with diverse activities, including antibacterial, anticancer, and anti-inflammatory properties.[5][6]

  • Phenylacetic Acid Derivatives: Phenylacetic acid and its derivatives have been explored for various therapeutic applications, including as agonists for peroxisome proliferator-activated receptors (hPPARs) with potential in treating metabolic disorders.[2]

  • α-Amino Acid Scaffolds: α-Amino acids are fundamental building blocks of proteins and are involved in numerous biological processes. Synthetic α-amino acids with unnatural side chains are of great interest in drug discovery for their potential to modulate enzyme activity or receptor binding.[7][8]

Given these precedents, 2-Morpholino-2-phenylacetic acid hydrochloride could be a candidate for screening in various biological assays, particularly those related to inflammation, cancer, and metabolic diseases.

Safety and Handling

Based on the GHS hazard statements provided by a chemical supplier, 2-Morpholino-2-phenylacetic acid hydrochloride should be handled with care.[3]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Standard laboratory safety protocols should be followed when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion and Future Perspectives

2-Morpholino-2-phenylacetic acid hydrochloride is a chemical entity with potential for further investigation in the field of medicinal chemistry. This technical guide has provided a summary of its known properties and a scientifically grounded, albeit hypothetical, framework for its synthesis and characterization. Future research should focus on the experimental validation of the proposed synthetic route, a thorough characterization of the compound's physicochemical and spectroscopic properties, and a comprehensive evaluation of its biological activities to unlock its therapeutic potential.

References

  • Khammas, S. J., & Hamood, A. J. (2017). Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives. Journal of Chemical and Pharmaceutical Research, 9(9), 146-158.
  • Sciencemadness Wiki. (2022, August 17). Phenylacetic acid. Retrieved from [Link]

  • Google Patents. (n.d.). RU2172309C2 - Method of preparing 2-(phenylamino)phenylacetic acid derivatives.
  • Santini, C., Berger, G. D., Han, W., Mosley, R., MacNaul, K., Berger, J., ... & Sahoo, S. P. (2003). Phenylacetic acid derivatives as hPPAR agonists. Bioorganic & medicinal chemistry letters, 13(7), 1277-1280. Retrieved from [Link]

  • Hayashi, Y., Iijima, K., Katada, J., Muramatsu, M., & Kogen, H. (2006). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & medicinal chemistry letters, 16(20), 5323-5327. Retrieved from [Link]

  • Asif, M. (2014). A review on pharmacological profile of Morpholine derivatives. ResearchGate. Retrieved from [Link]

  • González-Vera, J. A., García-Muñoz, S., & Foubelo, F. (2023). Synthesis of α, α-Diaryl-α-amino Acid Precursors by Reaction of Isocyanoacetate Esters with o-Quinone Diimides. Organic letters, 25(30), 5649-5654. Retrieved from [Link]

  • Google Patents. (n.d.). US20050033084A1 - Resolution of alpha-(phenoxy)phenylacetic acid derivatives.
  • González-Vera, J. A., García-Muñoz, S., & Foubelo, F. (2023). Synthesis of α, α-Diaryl-α-amino Acid Precursors by Reaction of Isocyanoacetate Esters with o-Quinone Diimides. ACS Publications. Retrieved from [Link]

  • Asif, M. (2014). A review on pharmacological profile of Morpholine derivatives. International Journal of Research and Development in Pharmacy and Life Sciences, 3(5), 1149-1156.
  • Human Metabolome Database. (n.d.). Showing metabocard for Phenylacetic acid (HMDB0000209). Retrieved from [Link]

  • Wikipedia. (n.d.). Phenylacetic acid. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3-morpholino-2-phenylthioacrylic acid morpholide and 5-(4-bromobenzoyl-2-(4-morpholino)-3-phenylthiophene. Retrieved from [Link]

  • StudySmarter. (2023, October 21). Alpha Amino Acid Synthesis: Technique & Examples. Retrieved from [Link]

  • Casale, J. F., & Hays, P. A. (2011). The Characterization of α-Pyrrolidinopentiophenone. Microgram Journal, 9(1), 33-38. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 25). 26.4: Synthesis of Amino Acids. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of 2-chloro-2-phenylacetic acid. Retrieved from [Link]

  • Khan Academy. (n.d.). Alpha amino acid synthesis. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). 2-Morpholino-2-phenylacetamide hydrochloride. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Molecular Structure of 2-Morpholino-2-phenylacetic acid hydrochloride

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive examination of the molecular structure of 2-Morpholino-2-phenylacetic acid hydrochloride (CAS No: 916...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the molecular structure of 2-Morpholino-2-phenylacetic acid hydrochloride (CAS No: 91641-50-8). In the absence of extensive publicly available experimental data for this specific salt, this guide synthesizes information from closely related analogs and foundational chemical principles to offer a robust predictive analysis of its structural and physicochemical properties. We will delve into the compound's chemical identity, propose a likely synthetic route, and predict its key spectroscopic and crystallographic features. This document is intended to serve as a valuable resource for researchers, offering insights into the molecule's behavior and guiding experimental design for its synthesis, characterization, and application in drug discovery and development.

Introduction: The Significance of the Morpholino-Phenylacetic Acid Scaffold

The morpholine ring is a privileged scaffold in medicinal chemistry, prized for its favorable physicochemical properties, including metabolic stability and aqueous solubility. When coupled with a phenylacetic acid moiety, it creates a versatile chiral building block with potential applications in a wide array of therapeutic areas. The α-amino acid-like structure of 2-Morpholino-2-phenylacetic acid suggests its potential as a peptidomimetic or as a core fragment in the design of enzyme inhibitors or receptor modulators. The hydrochloride salt form is typically employed to enhance the compound's solubility and stability, facilitating its handling and formulation.

This guide aims to provide a detailed molecular portrait of 2-Morpholino-2-phenylacetic acid hydrochloride, laying the groundwork for its further investigation and utilization in research and development.

Chemical Identity and Physicochemical Properties

A solid understanding of a compound's fundamental properties is the bedrock of its application. Here, we consolidate the known and predicted physicochemical characteristics of 2-Morpholino-2-phenylacetic acid hydrochloride.

PropertyValueSource
CAS Number 91641-50-8[1]
Molecular Formula C₁₂H₁₆ClNO₃[1]
Molecular Weight 257.71 g/mol [1]
Canonical SMILES C1COCCN1C(C2=CC=CC=C2)C(=O)O.ClPredicted
IUPAC Name 2-morpholino-2-phenylacetic acid hydrochloridePredicted
Appearance White to off-white solidPredicted
Solubility Soluble in water and polar organic solventsPredicted
Melting Point Not available-

Proposed Synthesis Pathway

Synthesis_Pathway benzaldehyde Benzaldehyde aminonitrile 2-Morpholino-2-phenylacetonitrile benzaldehyde->aminonitrile + Morpholine, KCN (Strecker Reaction) morpholine Morpholine kcn KCN hcl HCl (aq) product 2-Morpholino-2-phenylacetic acid hydrochloride aminonitrile->product Acid Hydrolysis (HCl)

Figure 1: Proposed Strecker synthesis of 2-Morpholino-2-phenylacetic acid hydrochloride.

Experimental Protocol (Proposed):

  • Step 1: Synthesis of 2-Morpholino-2-phenylacetonitrile.

    • To a stirred solution of benzaldehyde (1 equivalent) in a suitable solvent such as methanol, add morpholine (1 equivalent).

    • After a brief period of stirring at room temperature to form the imine intermediate, add a solution of potassium cyanide (1.1 equivalents) in water.

    • Continue stirring at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude α-aminonitrile.

  • Step 2: Hydrolysis to 2-Morpholino-2-phenylacetic acid hydrochloride.

    • Treat the crude 2-Morpholino-2-phenylacetonitrile with concentrated hydrochloric acid.

    • Heat the mixture at reflux for several hours until the hydrolysis is complete (monitor by TLC or LC-MS).

    • After cooling to room temperature, the product may precipitate. If not, concentrate the solution under reduced pressure.

    • The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) to afford 2-Morpholino-2-phenylacetic acid hydrochloride as a crystalline solid.

Causality Behind Experimental Choices: The Strecker synthesis is a classic and reliable method for preparing α-amino acids from aldehydes. The use of hydrochloric acid for hydrolysis serves the dual purpose of catalyzing the conversion of the nitrile to a carboxylic acid and forming the hydrochloride salt of the morpholine nitrogen, which aids in purification and enhances the final product's stability and solubility.

Predicted Spectroscopic and Structural Characterization

In the absence of experimental data for the title compound, we can predict its spectral characteristics based on the analysis of its constituent functional groups and data from closely related analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted):

  • Phenyl Protons: A multiplet in the range of δ 7.3-7.6 ppm, corresponding to the five protons of the monosubstituted benzene ring.

  • α-Proton: A singlet at approximately δ 4.0-4.5 ppm. The chemical shift of this proton will be influenced by the electron-withdrawing effects of the adjacent carboxylic acid and the protonated morpholine nitrogen.

  • Morpholine Protons: Two multiplets corresponding to the axial and equatorial protons of the morpholine ring. The protons on the carbons adjacent to the nitrogen (N-CH₂) are expected to appear further downfield (δ 3.5-4.0 ppm) compared to the protons on the carbons adjacent to the oxygen (O-CH₂) (δ 3.2-3.7 ppm). The protonation of the nitrogen will cause a general downfield shift of the morpholine protons.

  • Carboxylic Acid Proton: A broad singlet at δ > 10 ppm, which is often exchangeable with D₂O.

  • N-H Proton (on protonated morpholine): A broad singlet, the chemical shift of which can be highly variable depending on the solvent and concentration.

¹³C NMR (Predicted):

  • Carbonyl Carbon: A signal in the range of δ 170-175 ppm.

  • Phenyl Carbons: Signals in the aromatic region (δ 125-140 ppm). The ipso-carbon will be at the downfield end of this range.

  • α-Carbon: A signal around δ 65-75 ppm.

  • Morpholine Carbons: Two signals for the morpholine ring carbons. The carbons adjacent to the nitrogen (N-CH₂) will be in the range of δ 45-55 ppm, while the carbons adjacent to the oxygen (O-CH₂) will be around δ 65-70 ppm.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the key functional groups:

  • O-H Stretch (Carboxylic Acid): A very broad band from approximately 2500 to 3300 cm⁻¹, which will overlap with the N-H and C-H stretching vibrations.

  • N-H Stretch (Ammonium Salt): A broad band in the region of 2400-2800 cm⁻¹.

  • C-H Stretch (Aromatic and Aliphatic): Signals around 3000-3100 cm⁻¹ (aromatic) and 2850-3000 cm⁻¹ (aliphatic).

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1730 cm⁻¹.

  • C-O Stretch (Ether in Morpholine): A strong band in the region of 1050-1150 cm⁻¹.

  • C-N Stretch: A medium intensity band around 1200-1250 cm⁻¹.

Mass Spectrometry (MS)

In electrospray ionization mass spectrometry (ESI-MS), the compound would be expected to show a prominent molecular ion peak in positive ion mode corresponding to the free base [M+H]⁺ at m/z 222.14.

Predicted Fragmentation Pathway:

Fragmentation_Pathway molecular_ion [M+H]⁺ m/z 222 fragment1 Loss of H₂O [M+H-18]⁺ m/z 204 molecular_ion->fragment1 fragment2 Loss of COOH [M+H-45]⁺ m/z 177 molecular_ion->fragment2 fragment3 Phenyl fragment [C₆H₅CH]⁺ m/z 91 molecular_ion->fragment3 fragment4 Morpholine fragment [C₄H₁₀NO]⁺ m/z 88 molecular_ion->fragment4

Figure 2: Predicted ESI-MS fragmentation of 2-Morpholino-2-phenylacetic acid.

The fragmentation pattern would likely involve the loss of water, the carboxylic acid group, and cleavage to produce the phenylmethylidene cation and the protonated morpholine fragment.

Predicted Crystal Structure and Solid-State Properties

While no experimental crystal structure for 2-Morpholino-2-phenylacetic acid hydrochloride has been deposited in the Cambridge Structural Database, we can infer some likely characteristics based on related structures. The morpholine ring is expected to adopt a stable chair conformation.[1][2] The overall crystal packing will be dominated by hydrogen bonding interactions involving the carboxylic acid group, the protonated morpholine nitrogen, and the chloride counter-ion, as well as potential π-π stacking interactions between the phenyl rings of adjacent molecules. The formation of hydrogen-bonded dimers through the carboxylic acid groups is a common motif in the solid state of carboxylic acids.[1][2]

Conclusion

2-Morpholino-2-phenylacetic acid hydrochloride is a molecule of significant interest for medicinal chemistry and drug development due to the favorable properties imparted by its constituent morpholine and phenylacetic acid moieties. This guide has provided a comprehensive overview of its molecular structure and physicochemical properties based on available data for the compound and its close analogs. The proposed synthesis and predicted analytical data offer a solid foundation for researchers to undertake the experimental synthesis and characterization of this promising compound. Further experimental validation of the predicted spectral and crystallographic data is highly encouraged to fully elucidate the molecular structure of this compound and unlock its full potential in the development of new therapeutics.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 97862, 2-Morpholino-2-phenylacetamide." PubChem, [Link].

  • ACS Publications. "Metallaphotoredox-Mediated Decarboxylative Cross-Coupling of α-Oxy Morpholine Carboxylic Acids and (Hetero)Aryl Halides." Organic Letters, [Link].

  • National Center for Biotechnology Information. "Crystal structure of a new phenyl(morpholino)methanethione derivative: 4-[(morpholin-4-yl)carbothioyl]benzoic acid." PubMed Central, [Link].

  • ResearchGate. "Crystal structure of a new phenyl(morpholino)methanethione derivative: 4-[(morpholin-4-yl)carbothioyl]benzoic acid." ResearchGate, [Link].

Sources

Foundational

Elucidating the Mechanism of Action of 2-Morpholino-2-phenylacetic acid hydrochloride: A Proposed Investigational Roadmap

An In-Depth Technical Guide Abstract: 2-Morpholino-2-phenylacetic acid hydrochloride (2M2P-HCl) is a novel chemical entity whose pharmacological profile is not extensively documented in publicly available literature. Its...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract: 2-Morpholino-2-phenylacetic acid hydrochloride (2M2P-HCl) is a novel chemical entity whose pharmacological profile is not extensively documented in publicly available literature. Its structure, featuring a phenylacetic acid core and a morpholine moiety, suggests potential bioactivity, particularly within the central nervous system (CNS). The morpholine ring is a privileged pharmacophore known to enhance potency and modulate pharmacokinetic properties in CNS-active drugs[1][2]. This guide presents a comprehensive, albeit prospective, technical roadmap for the systematic elucidation of 2M2P-HCl's mechanism of action. We will proceed under the primary hypothesis that 2M2P-HCl interacts with monoamine transporters, specifically the dopamine transporter (DAT), a target implicated in numerous neurological and psychiatric conditions. This document serves as a blueprint for researchers, outlining the logical flow from computational prediction to in vitro validation and in vivo confirmation, complete with detailed experimental protocols and data interpretation frameworks.

Part 1: Initial Characterization and Hypothesis Generation

The journey to define a compound's mechanism of action begins with a foundational analysis of its structure and a subsequent, structured approach to target identification. Given the absence of established pharmacological data for 2M2P-HCl, our initial steps are rooted in predictive science.

Structural Analysis and Target Hypothesis

2M2P-HCl (CAS: 91641-50-8) possesses two key structural features that inform our hypothesis[3]:

  • Phenylacetic Acid Backbone: Derivatives of phenylacetic acid exhibit a wide range of biological activities, including acting as receptor agonists and anti-inflammatory agents[4][5][6].

  • Morpholine Ring: This heterocyclic motif is prevalent in numerous CNS drugs, where it can interact with target proteins or improve physicochemical properties like solubility and blood-brain barrier permeability[2][7]. Its presence often confers activity at neurotransmitter receptors or transporters[2][8].

Based on this structural composite, a plausible hypothesis is that 2M2P-HCl functions as a ligand for the solute carrier 6 (SLC6) family of monoamine transporters, which includes the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. We will prioritize the dopamine transporter (DAT) as our primary hypothetical target due to its critical role in regulating synaptic dopamine levels and its relevance as a target for psychostimulants and other CNS-active drugs[9].

In Silico Target Prediction Workflow

Before committing to resource-intensive wet-lab experiments, a computational screening phase is essential. This step refines our hypothesis by predicting the probability of interaction between 2M2P-HCl and a library of known biological targets.

The workflow involves two primary approaches[10][11]:

  • Ligand-Based Methods: These methods operate on the principle that structurally similar molecules often have similar biological targets[11]. The 2D/3D structure of 2M2P-HCl is compared against databases of compounds with known activities (e.g., ChEMBL) to identify potential targets.

  • Structure-Based Methods: If a high-quality 3D crystal structure of a potential target (like DAT) is available, molecular docking simulations can predict the binding pose and estimate the binding affinity of 2M2P-HCl within the target's active site[10].

This dual computational approach provides a cost-effective way to screen for potential on-target and off-target activities, guiding the subsequent experimental design[12][13].

In_Silico_Workflow start 2M2P-HCl Structure ligand_based Ligand-Based Screening (Similarity Search, Pharmacophore Modeling) start->ligand_based structure_based Structure-Based Screening (Molecular Docking) start->structure_based analysis Hit Prioritization & Analysis ligand_based->analysis structure_based->analysis db Compound & Protein Databases (ChEMBL, PDB) db->ligand_based db->structure_based hypothesis Refined Hypothesis: Primary Target = DAT Secondary Targets = NET, SERT analysis->hypothesis

Caption: Workflow for in silico target prediction of 2M2P-HCl.

Part 2: In Vitro Target Validation and Mechanistic Characterization

Following the generation of a plausible, computationally-supported hypothesis, the next critical phase is to empirically validate the predicted interaction with the primary target, DAT. This involves a suite of standard, robust in vitro assays.

Radioligand Binding Assay: Quantifying Target Affinity

The first experimental question is fundamental: Does 2M2P-HCl physically bind to the dopamine transporter? A competitive radioligand binding assay provides a direct answer and quantifies the compound's binding affinity (Ki).

This protocol is adapted from standard methodologies for characterizing DAT ligands[14].

  • Preparation of Membranes:

    • Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human dopamine transporter (hDAT).

    • Harvest the cells and homogenize them in ice-cold assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4).

    • Centrifuge the homogenate to pellet the cell membranes. Wash the pellet by resuspension and re-centrifugation.

    • Resuspend the final membrane pellet in assay buffer and determine the total protein concentration (e.g., via Bradford assay).

  • Assay Setup (96-well format):

    • To each well, add:

      • 50 µL of assay buffer.

      • 50 µL of a known DAT radioligand (e.g., [³H]WIN 35,428) at a final concentration near its Kd value (~2-5 nM).

      • 50 µL of 2M2P-HCl at various concentrations (e.g., 0.1 nM to 100 µM) or vehicle for "total binding" wells.

      • For "non-specific binding" wells, add 50 µL of a high concentration of a known DAT inhibitor (e.g., 10 µM Nomifensine)[14].

  • Incubation and Termination:

    • Initiate the binding reaction by adding 50 µL of the prepared cell membrane suspension (typically 10-20 µg of protein per well).

    • Incubate the plate for 60-120 minutes at 4°C to reach equilibrium.

    • Terminate the assay by rapid filtration through a glass fiber filter plate (e.g., Whatman GF/B) using a cell harvester. This separates the membrane-bound radioligand from the unbound.

    • Quickly wash each filter with ice-cold assay buffer to remove residual unbound radioligand.

  • Quantification and Analysis:

    • Allow the filters to dry, then add scintillation cocktail to each well.

    • Count the radioactivity (in counts per minute, CPM) using a scintillation counter.

    • Calculate the specific binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of 2M2P-HCl.

    • Use non-linear regression (one-site fit) to determine the IC₅₀ value (the concentration of 2M2P-HCl that inhibits 50% of radioligand binding).

    • Convert the IC₅₀ to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration and Kd is the dissociation constant of the radioligand.

Functional Assay: Assessing Dopamine Uptake Inhibition

Confirming that 2M2P-HCl binds to DAT is crucial, but it doesn't describe the functional consequence. A dopamine uptake assay determines whether this binding event inhibits the transporter's primary function: clearing dopamine from the extracellular space.

Uptake_Assay cluster_cell cell HEK293 Cell Expressing DAT dat DAT da_in [³H]Dopamine (in) dat->da_in da_out [³H]Dopamine (out) da_out->dat Uptake compound 2M2P-HCl compound->dat Inhibition

Caption: Principle of the [³H]Dopamine uptake inhibition assay.

This protocol is a standard method for measuring transporter function[9][15][16].

  • Cell Plating:

    • Seed DAT-expressing cells (e.g., HEK-hDAT) in a 96-well cell culture plate at a density that ensures a confluent monolayer on the day of the assay (e.g., 40,000-60,000 cells/well)[17].

    • Incubate overnight (or for at least 4 hours) to allow for cell adherence[17].

  • Assay Procedure:

    • On the day of the experiment, gently wash the cells twice with pre-warmed assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).

    • Add 50 µL of buffer containing 2M2P-HCl at various concentrations (or a known inhibitor like Nomifensine for positive controls) to the wells.

    • Pre-incubate the plate for 10-20 minutes at 37°C[9].

    • Initiate dopamine uptake by adding 50 µL of buffer containing a mixture of unlabeled dopamine and [³H]Dopamine (final concentration ~10-50 nM).

    • Incubate for a short, fixed period (e.g., 10 minutes) at 37°C. The timing must be precise as the measurement is kinetic[15].

  • Termination and Lysis:

    • Rapidly terminate the uptake by washing the cells multiple times with ice-cold buffer to remove extracellular [³H]Dopamine.

    • Lyse the cells by adding a lysis buffer (e.g., 1% SDS) to each well.

  • Quantification and Analysis:

    • Transfer the cell lysate from each well into a scintillation vial.

    • Add scintillation cocktail and quantify intracellular radioactivity using a scintillation counter.

    • Plot the percentage of dopamine uptake inhibition against the log concentration of 2M2P-HCl.

    • Use non-linear regression to determine the IC₅₀ value, representing the concentration at which 2M2P-HCl inhibits 50% of dopamine transport.

Hypothetical Data Summary and Selectivity

To be a viable drug candidate, 2M2P-HCl should ideally exhibit high affinity, potent functional inhibition, and selectivity for its primary target. The following table presents a hypothetical but realistic dataset that would be generated from the assays described above, including screening against the related norepinephrine (NET) and serotonin (SERT) transporters.

Parameter DAT (Dopamine Transporter) NET (Norepinephrine Transporter) SERT (Serotonin Transporter) Interpretation
Binding Affinity (Ki, nM) 45.2870.5> 10,000Indicates strong, selective binding to DAT.
Functional Potency (IC₅₀, nM) 98.71540.2> 10,000Confirms potent and selective functional inhibition of DAT.
DAT/NET Selectivity Ratio 19.3-fold (Ki)--Suggests good selectivity over the norepinephrine transporter.
DAT/SERT Selectivity Ratio > 220-fold (Ki)--Indicates excellent selectivity over the serotonin transporter.
Table 1: Hypothetical in vitro pharmacological profile of 2M2P-HCl.

Part 3: In Vivo Target Engagement and Pharmacodynamic Effect

Positive in vitro results provide strong evidence for a mechanism but do not guarantee efficacy in a complex biological system. The final validation step involves demonstrating that 2M2P-HCl engages its target in the brain and produces the expected downstream physiological effect.

In Vivo Microdialysis: Measuring Neurotransmitter Dynamics

In vivo microdialysis is a powerful technique used to measure the levels of endogenous molecules, such as neurotransmitters, in the extracellular fluid of specific brain regions in awake, freely moving animals[18][19]. If 2M2P-HCl is a DAT inhibitor, its administration should lead to a measurable increase in extracellular dopamine levels in dopamine-rich brain areas like the nucleus accumbens or striatum.

This protocol provides a high-level workflow for an in vivo microdialysis experiment[20][21].

  • Surgical Preparation:

    • Anesthetize a rat or mouse and stereotaxically implant a microdialysis guide cannula targeting a specific brain region (e.g., nucleus accumbens).

    • Allow the animal to recover from surgery for several days.

  • Microdialysis Procedure:

    • On the day of the experiment, insert a microdialysis probe through the guide cannula.

    • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate (e.g., 1-2 µL/min).

    • Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) to establish stable dopamine levels.

    • Administer 2M2P-HCl (e.g., via intraperitoneal injection) or vehicle.

    • Continue collecting dialysate samples for several hours post-administration.

  • Sample Analysis:

    • Analyze the dopamine concentration in each dialysate sample using a highly sensitive analytical method, typically high-performance liquid chromatography with electrochemical detection (HPLC-EC)[21].

  • Data Analysis:

    • Calculate the change in extracellular dopamine concentration relative to the pre-drug baseline for each time point.

    • A significant and sustained increase in dopamine levels in the 2M2P-HCl group compared to the vehicle group would provide strong in vivo evidence of DAT inhibition.

In_Vivo_Workflow surgery Stereotaxic Surgery: Implant Guide Cannula recovery Animal Recovery (3-5 days) surgery->recovery probe Insert Microdialysis Probe Begin aCSF Perfusion recovery->probe baseline Collect Baseline Samples probe->baseline admin Administer 2M2P-HCl or Vehicle baseline->admin collect Collect Post-Dose Samples admin->collect hplc Analyze Dopamine Levels (HPLC-EC) collect->hplc result Confirm Target Engagement: Increased Extracellular Dopamine hplc->result

Caption: Experimental workflow for an in vivo microdialysis study.

Conclusion and Future Directions

This technical guide has outlined a rigorous, multi-stage investigational plan to elucidate the mechanism of action of 2-Morpholino-2-phenylacetic acid hydrochloride. By progressing from in silico prediction to in vitro binding and functional assays, and culminating in in vivo target engagement studies, this roadmap provides a robust framework for characterizing this novel compound.

Based on our hypothetical results, 2M2P-HCl emerges as a potent and selective dopamine transporter inhibitor. This profile suggests potential therapeutic utility in conditions characterized by dopamine dysregulation, such as ADHD or depression. Future research should focus on lead optimization to further improve potency and selectivity, comprehensive off-target liability screening, and detailed behavioral pharmacology studies to translate the observed neurochemical effects into a functional therapeutic outcome.

References

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  • Title: 2-Morpholino-2-phenylacetamide hydrochloride Source: Amerigo Scientific URL: [Link]

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  • Title: Microdialysis as a tool for in vivo study of dopamine transporter function in rat brains Source: National Center for Biotechnology Information URL: [Link]

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  • Title: An updated review on morpholine derivatives with their pharmacological actions Source: World Journal of Advanced Research and Reviews URL: [Link]

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Exploratory

Morpholino Phenylacetic Acid Derivatives: A Technical Guide to Synthesis, Biological Activity, and Therapeutic Potential

Foreword: Unveiling the Therapeutic Promise of a Privileged Scaffold In the landscape of modern drug discovery, the identification and optimization of privileged scaffolds—molecular frameworks that can interact with mult...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling the Therapeutic Promise of a Privileged Scaffold

In the landscape of modern drug discovery, the identification and optimization of privileged scaffolds—molecular frameworks that can interact with multiple biological targets—is a cornerstone of efficient therapeutic development. The morpholino phenylacetic acid moiety has emerged as one such scaffold, demonstrating a remarkable breadth of biological activities. This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the synthesis, biological evaluation, and mechanistic underpinnings of this versatile class of compounds. Drawing from established experimental data and field-proven insights, this document aims to serve as a comprehensive resource for harnessing the therapeutic potential of morpholino phenylacetic acid derivatives.

The Architectural Blueprint: Synthesis of Morpholino Phenylacetic Acid Derivatives

The synthetic accessibility of a compound class is a critical determinant of its viability for drug development. Morpholino phenylacetic acid derivatives can be readily prepared through a convergent synthetic strategy, commencing with the synthesis of the core intermediate, 4-morpholinophenylacetic acid.

A robust and scalable synthesis begins with the nucleophilic aromatic substitution of a suitable starting material, such as 4-fluorobenzonitrile or 4-chlorobenzonitrile, with morpholine. This reaction is typically carried out in a polar aprotic solvent like dimethyl sulfoxide (DMSO) in the presence of a base such as potassium carbonate. The resulting 4-morpholinobenzonitrile is then subjected to acidic or basic hydrolysis to yield the corresponding carboxylic acid. Subsequent derivatization of the carboxylic acid moiety allows for the generation of a diverse library of esters and amides.

Experimental Protocol: Synthesis of 2-(4-morpholinophenyl)acetic acid and its N-aryl acetamide derivatives

Part A: Synthesis of 4-morpholinobenzonitrile

  • To a solution of 4-fluorobenzonitrile (1.0 eq) in DMSO, add morpholine (1.2 eq) and anhydrous potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 120°C and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to afford 4-morpholinobenzonitrile.

Part B: Synthesis of 2-(4-morpholinophenyl)acetic acid

  • Reflux a mixture of 4-morpholinobenzonitrile (1.0 eq) and concentrated hydrochloric acid.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and neutralize with a suitable base (e.g., sodium bicarbonate) to precipitate the product.

  • Filter the precipitate, wash with water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to yield pure 2-(4-morpholinophenyl)acetic acid.

Part C: Synthesis of N-aryl-2-(4-morpholinophenyl)acetamide Derivatives

  • To a solution of 2-(4-morpholinophenyl)acetic acid (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF), add a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the desired substituted aniline (1.1 eq) to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-aryl-2-(4-morpholinophenyl)acetamide derivative.

Causality in Experimental Design: The choice of a two-step synthesis via the nitrile intermediate is strategic. It allows for a more controlled and often higher-yielding conversion to the acetic acid compared to direct alkylation of a phenylacetic acid precursor. The use of EDC/DMAP for amide coupling is a standard, reliable method that proceeds under mild conditions, preserving the integrity of other functional groups on the aryl ring of the aniline.

Synthesis_Workflow 4-Fluorobenzonitrile 4-Fluorobenzonitrile Nucleophilic Aromatic Substitution Nucleophilic Aromatic Substitution 4-Fluorobenzonitrile->Nucleophilic Aromatic Substitution Morpholine Morpholine Morpholine->Nucleophilic Aromatic Substitution 4-Morpholinobenzonitrile 4-Morpholinobenzonitrile Nucleophilic Aromatic Substitution->4-Morpholinobenzonitrile K2CO3, DMSO Hydrolysis Hydrolysis 4-Morpholinobenzonitrile->Hydrolysis HCl 2-(4-morpholinophenyl)acetic acid 2-(4-morpholinophenyl)acetic acid Hydrolysis->2-(4-morpholinophenyl)acetic acid Amide Coupling Amide Coupling 2-(4-morpholinophenyl)acetic acid->Amide Coupling N-aryl-2-(4-morpholinophenyl)acetamide N-aryl-2-(4-morpholinophenyl)acetamide Amide Coupling->N-aryl-2-(4-morpholinophenyl)acetamide EDC, DMAP Substituted Aniline Substituted Aniline Substituted Aniline->Amide Coupling

Figure 1: Synthetic workflow for N-aryl-2-(4-morpholinophenyl)acetamides.

A Spectrum of Biological Acumen: Therapeutic Applications

The morpholino phenylacetic acid scaffold has been shown to possess a diverse range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This section will delve into the experimental evidence supporting these claims.

Anticancer Activity: Targeting Uncontrolled Proliferation

Derivatives of phenylacetamide have been identified as potential anticancer agents.[1][2] The introduction of a morpholino group can enhance this activity, with some derivatives showing promising cytotoxicity against various cancer cell lines.

Experimental Protocol: MTT Cytotoxicity Assay

  • Seed cancer cells (e.g., PC3, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compounds (morpholino phenylacetic acid derivatives) in culture medium.

  • Remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Table 1: In Vitro Cytotoxicity of Phenylacetamide Derivatives against Prostate (PC3) and Breast (MCF-7) Cancer Cell Lines

CompoundModificationPC3 IC50 (µM)MCF-7 IC50 (µM)Reference
2b 2-(4-Fluorophenyl)-N-(3-nitrophenyl)acetamide52>100[2]
2c 2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide80100[2]
Imatinib Reference Drug4098[2]

Note: The table presents data for phenylacetamide derivatives to illustrate the potential of the core scaffold. Specific data for morpholino-substituted analogs is an active area of research.

Mechanistic Insights: PI3K/Akt/mTOR Pathway Inhibition

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.[3][4] The morpholine moiety is a key pharmacophore in many PI3K inhibitors, suggesting that morpholino phenylacetic acid derivatives may exert their anticancer effects through modulation of this pathway. The oxygen atom of the morpholine ring can form a crucial hydrogen bond with the hinge region of the PI3K enzyme.

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival Metabolism Metabolism mTOR->Metabolism Morpholino_Derivative Morpholino Phenylacetic Acid Derivative Morpholino_Derivative->PI3K Inhibition

Figure 2: Potential inhibition of the PI3K/Akt/mTOR pathway.
Anti-inflammatory Activity: Quelling the Flames of Inflammation

Chronic inflammation is a key driver of numerous diseases. Phenylacetic acid derivatives have demonstrated anti-inflammatory properties, and the incorporation of a morpholine ring can further enhance this activity.[5]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

  • Acclimatize male Wistar rats for one week.

  • Divide the rats into groups: control (vehicle), standard drug (e.g., diclofenac), and test groups (different doses of morpholino phenylacetic acid derivatives).

  • Administer the test compounds or vehicle orally or intraperitoneally.

  • After one hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume immediately after carrageenan injection and at regular intervals (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

  • Calculate the percentage of inhibition of edema for each group compared to the control group.

Causality in Experimental Design: The carrageenan-induced paw edema model is a well-established and reliable method for screening anti-inflammatory drugs. The biphasic nature of the edema allows for the differentiation of compounds that inhibit early mediators (e.g., histamine, serotonin) from those that inhibit later mediators (e.g., prostaglandins, cytokines).

Antimicrobial Activity: A New Frontier in Combating Resistance

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Morpholine derivatives have shown promising activity against a range of bacteria and fungi.[6]

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well microtiter plate, perform serial twofold dilutions of the test compound in Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi).

  • Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Add the microbial inoculum to each well of the microtiter plate.

  • Include a positive control (microorganism without test compound) and a negative control (broth without microorganism).

  • Incubate the plates at 37°C for 24 hours (for bacteria) or 48 hours (for fungi).

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Table 2: Antimicrobial Activity of N1-(2-morpholinophenyl)-2-(4-arylpiperazino)acetamide Derivatives

CompoundRS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)Reference
8e 4-Br>100>10050[6]
8i 3-OH>100>10050[6]

Note: The presented data is for a more complex derivative containing both morpholine and piperazine moieties. Simpler morpholino phenylacetic acid amides are expected to exhibit their own unique antimicrobial profiles.

Structure-Activity Relationship (SAR) and Future Directions

The biological activity of morpholino phenylacetic acid derivatives is intrinsically linked to their chemical structure. Preliminary SAR studies suggest that:

  • Substitution on the N-aryl ring of acetamides: The nature and position of substituents on the N-aryl ring significantly influence anticancer activity. Electron-withdrawing groups, such as nitro groups, have been shown to enhance cytotoxicity.[2]

  • The morpholine ring: The presence of the morpholine ring is crucial for PI3K inhibitory activity. Its oxygen atom acts as a key hydrogen bond acceptor.

  • The phenylacetic acid linker: The length and flexibility of the linker between the morpholino-phenyl ring and the terminal functional group (acid, ester, or amide) can impact binding to the target protein.

Future research should focus on a systematic exploration of the SAR of this scaffold to optimize its potency and selectivity for various therapeutic targets. The synthesis of a focused library of derivatives with diverse substitutions on both the phenyl ring and the terminal functional group will be instrumental in elucidating the key structural features required for each biological activity.

Conclusion: A Scaffold of Significant Promise

Morpholino phenylacetic acid derivatives represent a promising class of compounds with a wide array of biological activities. Their straightforward synthesis and amenability to chemical modification make them an attractive scaffold for the development of novel therapeutics for cancer, inflammation, and infectious diseases. The insights and protocols provided in this technical guide are intended to empower researchers to further explore and unlock the full therapeutic potential of this versatile molecular architecture.

References

  • Aliabadi, A., Andisheh, S., Tayarani-Najaran, Z., & Tayarani-Najaran, M. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research, 12(3), 267–271. [Link]

  • Anticancer activity screening of N-aryl-2-(5-aryltetrazol-2-yl)acetamides. (2025). ResearchGate. [Link]

  • Bhusari, S. R., et al. (2021). Synthesis of new N1-(2-morpholinophenyl)-2-(4-arylpiperazino)- acetamide derivatives as potential antimicrobial agents. International Journal of Research in Engineering and Science, 9(2), 69-75. [Link]

  • 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. (2013). Iranian Journal of Pharmaceutical Research. [Link]

  • Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors. (2025). ResearchGate. [Link]

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Foundational

An In-depth Technical Guide to 2-Morpholino-2-phenylacetic acid hydrochloride: Synthesis, Properties, and Scientific Context

This technical guide provides a comprehensive overview of 2-Morpholino-2-phenylacetic acid hydrochloride, a distinct molecule within the broader class of α-substituted phenylacetic acid derivatives. While specific histor...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 2-Morpholino-2-phenylacetic acid hydrochloride, a distinct molecule within the broader class of α-substituted phenylacetic acid derivatives. While specific historical records and extensive pharmacological data for this particular compound are not widely documented in peer-reviewed literature, this guide synthesizes available information on its chemical nature, plausible synthetic routes, and the scientific context of its constituent moieties—the phenylacetic acid core and the morpholine substituent. This document is intended for researchers, scientists, and drug development professionals interested in the synthesis and potential applications of novel α-amino acid derivatives.

Introduction and Physicochemical Properties

2-Morpholino-2-phenylacetic acid hydrochloride is a heterocyclic organic compound. The molecule features a central phenylacetic acid backbone, with a morpholine ring attached at the α-carbon. The hydrochloride salt form enhances its stability and solubility in aqueous media.

While a detailed history of its discovery is not prominent in scientific literature, its structure suggests its relevance as a research chemical or a synthetic intermediate. Its CAS number is 91641-50-8 .

Table 1: Physicochemical Properties of 2-Morpholino-2-phenylacetic acid hydrochloride

PropertyValueSource
CAS Number 91641-50-8Commercial Supplier Data
Molecular Formula C₁₂H₁₆ClNO₃Calculated
Molecular Weight 257.71 g/mol Calculated
Appearance White to off-white solid (predicted)General knowledge of similar compounds
Solubility Soluble in water and polar organic solvents (predicted)General knowledge of hydrochloride salts

Plausible Synthesis and Methodologies

The synthesis of 2-Morpholino-2-phenylacetic acid hydrochloride is not explicitly detailed in readily available scientific literature. However, a logical and established synthetic pathway can be inferred from general organic chemistry principles and patent literature describing the synthesis of related α-substituted phenylacetic acids. A highly probable method involves the nucleophilic substitution of an α-halo phenylacetic acid with morpholine.

A key precursor for this synthesis is α-bromophenylacetic acid. A process for preparing α-bromo-phenylacetic acids is described in U.S. Patent 5,036,156A, which details the reaction of a benzaldehyde with tribromomethane and potassium hydroxide.[1] This patent also mentions that the resulting α-bromo-phenylacetic acid can be reacted with various amines, including morpholine, to yield α-amino-phenylacetic acid derivatives.[1]

Experimental Protocol: A Plausible Two-Step Synthesis

The following protocol is a scientifically sound, proposed method for the synthesis of 2-Morpholino-2-phenylacetic acid hydrochloride based on established chemical reactions.

Step 1: Synthesis of α-Bromophenylacetic Acid (Precursor)

This step is adapted from the general methodology described in patent literature for the synthesis of α-halophenylacetic acids.[1]

  • Reaction Setup: In a reaction vessel equipped with a stirrer, thermometer, and dropping funnel, a mixture of an inert solvent (e.g., dioxane) and water is prepared and cooled to approximately 0°C.

  • Reagent Addition: Benzaldehyde and tribromomethane are dissolved in the solvent mixture. A solution of potassium hydroxide is then added dropwise while maintaining the temperature below 5°C.

  • Reaction: The mixture is stirred vigorously at a low temperature for several hours until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation: The reaction mixture is diluted with water and washed with a non-polar organic solvent (e.g., isopropyl ether) to remove unreacted starting materials. The aqueous phase is then acidified with a strong acid, such as hydrochloric acid, to precipitate the α-bromophenylacetic acid.

  • Purification: The crude product is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent like toluene.[1]

Step 2: Synthesis of 2-Morpholino-2-phenylacetic acid hydrochloride

This step involves the nucleophilic substitution of the α-bromo group with morpholine.

  • Reaction Setup: α-Bromophenylacetic acid is dissolved in a suitable polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile.

  • Nucleophilic Substitution: At least two equivalents of morpholine are added to the solution. One equivalent acts as the nucleophile, and the second acts as a base to neutralize the hydrobromic acid formed during the reaction. The reaction mixture is stirred at room temperature or gently heated to facilitate the substitution.

  • Monitoring: The progress of the reaction can be monitored by TLC or LC-MS.

  • Formation of the Hydrochloride Salt: Upon completion of the reaction, the solvent is removed under reduced pressure. The residue is redissolved in a suitable organic solvent like diethyl ether or ethyl acetate. Anhydrous hydrogen chloride (either as a gas or a solution in a non-polar solvent) is then carefully added to precipitate the 2-Morpholino-2-phenylacetic acid as its hydrochloride salt.

  • Isolation and Purification: The precipitated hydrochloride salt is collected by filtration, washed with the non-polar solvent to remove any excess reagents, and dried under vacuum.

Synthesis_Pathway Benzaldehyde Benzaldehyde alpha_Bromo α-Bromophenylacetic Acid Benzaldehyde->alpha_Bromo Step 1: Bromination CHBr3_KOH CHBr₃ / KOH CHBr3_KOH->alpha_Bromo Morpholine Morpholine Product_base 2-Morpholino-2-phenylacetic Acid (Free Base) Morpholine->Product_base HCl HCl Product_HCl 2-Morpholino-2-phenylacetic acid hydrochloride HCl->Product_HCl alpha_Bromo->Product_base Step 2: Nucleophilic Substitution Product_base->Product_HCl Step 3: Salt Formation

Caption: Plausible synthetic pathway for 2-Morpholino-2-phenylacetic acid hydrochloride.

Scientific Context and Potential Significance

The structural motifs present in 2-Morpholino-2-phenylacetic acid hydrochloride, namely the phenylacetic acid core and the morpholine ring, are of significant interest in medicinal chemistry and drug discovery.

The Phenylacetic Acid Scaffold

Phenylacetic acid and its derivatives are precursors to a wide range of pharmaceuticals.[2] For instance, they are used in the production of penicillin G and the non-steroidal anti-inflammatory drug (NSAID) diclofenac.[2] The sodium salt of phenylacetic acid is also used in the treatment of urea cycle disorders.[2] The versatility of the phenylacetic acid scaffold lies in its ability to be readily functionalized at the α-position, allowing for the introduction of various substituents to modulate its biological activity.

The Morpholine Moiety in Drug Design

The morpholine ring is a common heterocyclic motif found in numerous approved drugs. It is often incorporated into drug candidates to improve their physicochemical properties. The presence of the ether oxygen in the morpholine ring can act as a hydrogen bond acceptor, potentially enhancing binding to biological targets. Furthermore, the morpholine group can improve aqueous solubility and metabolic stability, which are desirable characteristics for drug candidates.

Potential Applications and Future Directions

Given the lack of specific pharmacological data, the potential applications of 2-Morpholino-2-phenylacetic acid hydrochloride can only be extrapolated from the known activities of related compounds. As a derivative of an α-amino acid, it could be explored for a variety of biological activities. The synthesis of libraries of α-substituted phenylacetic acids with different cyclic amines could be a fruitful area for identifying novel bioactive compounds.

Future research on 2-Morpholino-2-phenylacetic acid hydrochloride could involve:

  • Definitive Synthesis and Characterization: A detailed, optimized, and fully characterized synthesis would be the first step to enable further studies.

  • Pharmacological Screening: The compound could be screened against a variety of biological targets to identify any potential therapeutic activities.

  • Structural Biology: If the compound shows interesting activity, co-crystallization with its biological target could provide insights into its mechanism of action at the molecular level.

Conclusion

2-Morpholino-2-phenylacetic acid hydrochloride represents an interesting, yet underexplored, chemical entity. While its specific history and discovery remain elusive in the public domain, its synthesis is plausible through established chemical methodologies, primarily via the nucleophilic substitution of α-bromophenylacetic acid with morpholine. The combination of the pharmacologically relevant phenylacetic acid scaffold and the property-enhancing morpholine moiety suggests that this compound and its analogs could be valuable tools in chemical biology and drug discovery research. This guide provides a foundational understanding for researchers interested in pursuing the synthesis and investigation of this and related α-substituted phenylacetic acid derivatives.

References

  • Sanofi. Process for the preparation of α-bromo-phenylacetic acids. U.S. Patent 5,036,156A, filed June 19, 1990, and issued July 30, 1991.
  • Sciencemadness Wiki. Phenylacetic acid. (2022-08-17). URL: [Link]

  • Inventiva Pharma. Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. URL: [Link]

  • Wikipedia. Phenylacetic acid. URL: [Link]

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Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-Morpholino-2-phenylacetic acid hydrochloride

For Researchers, Scientists, and Drug Development Professionals Introduction 2-Morpholino-2-phenylacetic acid hydrochloride is a morpholine derivative of phenylacetic acid. The incorporation of the morpholine ring, a com...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Morpholino-2-phenylacetic acid hydrochloride is a morpholine derivative of phenylacetic acid. The incorporation of the morpholine ring, a common scaffold in medicinal chemistry, can significantly influence the physicochemical properties of the parent molecule, impacting its solubility, stability, and pharmacokinetic profile. This guide provides a comprehensive overview of the key physicochemical properties of 2-Morpholino-2-phenylacetic acid hydrochloride, offering insights into its molecular characteristics and outlining the experimental methodologies for their determination. While specific experimental data for this compound is limited in publicly available literature, this document details the established analytical procedures crucial for its characterization in a drug development context.

Molecular Identity and Structure

A foundational aspect of physicochemical characterization is the unambiguous identification of the molecule. For 2-Morpholino-2-phenylacetic acid hydrochloride, this is established through its unique identifiers and structural formula.

PropertyValueSource
Chemical Name 2-Morpholino-2-phenylacetic acid hydrochloride-
CAS Number 91641-50-8[1]
Molecular Formula C₁₂H₁₆ClNO₃[1]
Molecular Weight 257.71 g/mol [1]
Chemical Structure OOHO.HCl-
Structural Elucidation Methodologies

Confirmation of the chemical structure is paramount and is typically achieved through a combination of spectroscopic techniques.

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For 2-Morpholino-2-phenylacetic acid hydrochloride, ¹H and ¹³C NMR would be essential.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).

  • Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra. Additional experiments like COSY and HSQC can be performed to aid in proton and carbon assignments.

  • Data Analysis: Integrate proton signals and analyze chemical shifts and coupling constants to elucidate the connectivity of atoms.

G cluster_NMR NMR Analysis Workflow SamplePrep Sample Preparation (Dissolution in Deuterated Solvent) DataAcq Data Acquisition (¹H, ¹³C, COSY, HSQC) SamplePrep->DataAcq Introduce sample to spectrometer DataProc Data Processing (Fourier Transform, Phasing, Baseline Correction) DataAcq->DataProc Generate FID SpectralAnalysis Spectral Analysis (Chemical Shifts, Coupling Constants, Integration) DataProc->SpectralAnalysis Produce NMR Spectrum StructureElucidation Structure Elucidation & Confirmation SpectralAnalysis->StructureElucidation Interpret spectral data

Caption: Workflow for NMR-based structural elucidation.

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 2-Morpholino-2-phenylacetic acid hydrochloride would be expected to show characteristic absorption bands for the carboxylic acid O-H and C=O groups, the morpholine C-O-C ether linkage, and the aromatic C-H and C=C bonds.

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: Prepare the sample as a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption frequencies and correlate them to the functional groups of the molecule.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: Introduce the sample into the mass spectrometer, typically via direct infusion or coupled with a chromatographic system (e.g., LC-MS).

  • Ionization: Utilize an appropriate ionization technique, such as Electrospray Ionization (ESI).

  • Mass Analysis: Detect the molecular ion peak and analyze the fragmentation pattern.

  • Data Interpretation: The molecular ion peak should correspond to the molecular weight of the free base or the protonated molecule.

Physical Properties

The physical properties of an active pharmaceutical ingredient (API) are critical for its formulation and delivery.

Melting Point

The melting point is a key indicator of purity. A sharp melting range is characteristic of a pure crystalline substance.[2]

Experimental Protocol: Melting Point Determination

  • Sample Preparation: Finely powder the crystalline sample and pack it into a capillary tube to a height of 2-3 mm.[3]

  • Apparatus: Use a calibrated melting point apparatus.

  • Measurement: Heat the sample at a slow, controlled rate (e.g., 1-2 °C/min) near the expected melting point.[2]

  • Observation: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.

G cluster_MP Melting Point Determination SamplePacking Pack Sample in Capillary Tube Heating Controlled Heating in Apparatus SamplePacking->Heating Observation Visual Observation of Phase Change Heating->Observation RecordRange Record Melting Point Range Observation->RecordRange

Caption: Standard workflow for melting point determination.

Solubility

Solubility is a critical determinant of a drug's bioavailability. For ionizable compounds like 2-Morpholino-2-phenylacetic acid hydrochloride, solubility is highly pH-dependent.

Experimental Protocol: pH-Dependent Solubility

  • Buffer Preparation: Prepare a series of buffers covering the physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8).

  • Equilibrium Solubility Determination (Shake-Flask Method):

    • Add an excess amount of the compound to each buffer solution in separate vials.

    • Agitate the vials at a constant temperature (e.g., 25°C or 37°C) until equilibrium is reached (typically 24-48 hours).

    • Filter the suspensions to remove undissolved solids.

    • Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV.

Dissociation Constant (pKa)

The pKa value indicates the strength of an acid or base and is crucial for predicting the ionization state of a drug at different physiological pH values. For 2-Morpholino-2-phenylacetic acid hydrochloride, there are two potential ionization centers: the carboxylic acid and the morpholine nitrogen. The predicted pKa for the parent compound, Morpholin-4-yl-phenyl-acetic acid, is 1.76 ± 0.10, which likely corresponds to the carboxylic acid proton.[4] The pKa of the morpholine nitrogen would be significantly higher, typical for secondary amines.

Experimental Protocol: Potentiometric Titration for pKa Determination

  • Sample Preparation: Prepare a solution of the compound in water or a co-solvent system at a known concentration.

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH), while monitoring the pH with a calibrated pH meter.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa values can be determined from the inflection points of the titration curve.

Chemical Stability

Stability testing is essential to determine the shelf-life of a drug substance and to identify potential degradation products. These studies are conducted under various environmental conditions as prescribed by the International Council for Harmonisation (ICH) guidelines.[5]

Experimental Protocol: ICH Stability Testing

  • Stress Testing (Forced Degradation): Subject the compound to harsh conditions (e.g., acid, base, oxidation, heat, light) to identify potential degradation pathways and to develop a stability-indicating analytical method.

  • Accelerated Stability: Store the compound at elevated temperature and humidity (e.g., 40°C / 75% RH) for a defined period (e.g., 6 months).

  • Long-Term Stability: Store the compound under recommended storage conditions (e.g., 25°C / 60% RH) for an extended period, with testing at specified intervals (e.g., 0, 3, 6, 9, 12, 18, 24 months).[6]

  • Analysis: At each time point, analyze the samples for appearance, assay of the active substance, and levels of degradation products using a validated stability-indicating method (typically HPLC).

G cluster_Stability ICH Stability Testing Protocol Stress Stress Testing (Forced Degradation) Analysis Analysis at Time Points (Appearance, Assay, Impurities) Stress->Analysis Accelerated Accelerated Stability (e.g., 40°C/75% RH) Accelerated->Analysis LongTerm Long-Term Stability (e.g., 25°C/60% RH) LongTerm->Analysis ShelfLife Shelf-Life Determination Analysis->ShelfLife

Caption: Overview of an ICH-compliant stability testing program.

Conclusion

A thorough understanding of the physicochemical properties of 2-Morpholino-2-phenylacetic acid hydrochloride is fundamental for its successful development as a potential therapeutic agent. This guide has outlined the key properties and the standard, validated methodologies for their determination. While specific experimental data for this compound remains limited in the public domain, the protocols and principles described herein provide a robust framework for its comprehensive characterization. Such characterization is an indispensable component of the drug development process, ensuring the quality, safety, and efficacy of the final pharmaceutical product.

References

  • Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow.

  • ICH. (1999). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved January 24, 2026, from [Link]

  • University of Alberta. (n.d.). Melting point determination. Retrieved January 24, 2026, from [Link]

  • Pritchard, K. M., Al-Rawi, J., & Bradley, C. (2007). Synthesis, identification and antiplatelet evaluation of 2-morpholino substituted benzoxazines. European Journal of Medicinal Chemistry, 42(9), 1200–1210. [Link]

  • ResearchGate. (2006). Synthesis and characterization of 2-arylmorpholine hydrochloride. Retrieved January 24, 2026, from [Link]

  • Amerigo Scientific. (n.d.). 2-Morpholino-2-phenylacetamide hydrochloride. Retrieved January 24, 2026, from [Link]

  • ICH. (2023). STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. Retrieved January 24, 2026, from [Link]

  • Williams, R. (2022). pKa Data Compiled by R. Williams. Retrieved January 24, 2026, from [Link]

  • Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved January 24, 2026, from [Link]

  • AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials. Retrieved January 24, 2026, from [Link]

  • Royal Society of Chemistry. (2016, June 7). Carrying out a melting point determination [Video]. YouTube. [Link]

  • European Medicines Agency. (2024). ICH guideline Q1A(R2) on stability testing of new drug substances and products. Retrieved January 24, 2026, from [Link]

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Foundational

2-Morpholino-2-phenylacetic acid hydrochloride solubility data

An In-Depth Technical Guide to the Solubility of 2-Morpholino-2-phenylacetic Acid Hydrochloride For the Attention of: Researchers, Scientists, and Drug Development Professionals Abstract The aqueous solubility of an acti...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of 2-Morpholino-2-phenylacetic Acid Hydrochloride

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and subsequent therapeutic efficacy. 2-Morpholino-2-phenylacetic acid hydrochloride, a compound of interest in pharmaceutical research, presents a classic case for a thorough investigation of its solubility characteristics. As a hydrochloride salt of a carboxylic acid, its solubility is anticipated to be significantly influenced by pH. This technical guide provides a comprehensive framework for understanding and determining the solubility of 2-Morpholino-2-phenylacetic acid hydrochloride. It moves beyond a simple recitation of data, offering a deep dive into the theoretical underpinnings of solubility, detailed, field-proven experimental protocols, and a discussion of modern analytical and computational approaches. By synthesizing fundamental principles with practical methodologies, this guide aims to equip researchers with the necessary tools to robustly characterize this and other similar molecules.

Introduction: Physicochemical Profile of 2-Morpholino-2-phenylacetic Acid Hydrochloride

2-Morpholino-2-phenylacetic acid hydrochloride is a derivative of phenylacetic acid, incorporating a morpholine ring. The presence of a carboxylic acid group, a tertiary amine within the morpholine ring, and its formulation as a hydrochloride salt, all point towards a complex solubility behavior that is intrinsically linked to the pH of the surrounding medium.

Table 1: Physicochemical Properties of 2-Morpholino-2-phenylacetic Acid Hydrochloride and Related Compounds

Property2-Morpholino-2-phenylacetic Acid HydrochlorideRitalinic Acid (closely related)Phenylacetic AcidMethylphenidate Hydrochloride
Molecular Formula C₁₂H₁₆ClNO₃[1]C₁₃H₁₇NO₂[2]C₈H₈O₂[3]C₁₄H₁₉NO₂·HCl[4]
Molecular Weight 257.71 g/mol [1]219.28 g/mol [2]136.15 g/mol [3]269.77 g/mol [4]
pKa (Strongest Acidic) Not available (Predicted to be similar to Ritalinic Acid)3.73[5]4.31[3]Not Applicable
pKa (Strongest Basic) Not available (Predicted to be similar to Ritalinic Acid)10.08[5]Not Applicable8.9[6]

The structural similarity to ritalinic acid, the primary metabolite of methylphenidate, suggests that their physicochemical properties, including pKa values, will be comparable[5][6]. This is a crucial piece of information for predicting how the molecule will behave in different pH environments.

The Theoretical Cornerstone: pH-Dependent Solubility

For an ionizable compound like 2-Morpholino-2-phenylacetic acid hydrochloride, the relationship between pH and solubility is paramount. The molecule possesses both a weakly acidic carboxylic acid group and a weakly basic tertiary amine in the morpholine ring. The hydrochloride salt form means that in the solid state, the morpholine nitrogen is protonated.

The solubility of such a compound is dictated by the equilibrium between its solid form and its various ionic and neutral species in solution. The Henderson-Hasselbalch equation provides the mathematical framework for understanding the proportion of ionized to non-ionized forms of a drug at a given pH[7][8].

  • At low pH (acidic conditions): The carboxylic acid group will be largely protonated (neutral), while the morpholine nitrogen will be protonated (cationic). The overall molecule will be positively charged, which generally enhances aqueous solubility.

  • As pH increases: The carboxylic acid group will begin to deprotonate, forming a carboxylate anion. This creates a zwitterionic species (a neutral molecule with both a positive and a negative charge).

  • At high pH (alkaline conditions): The morpholine nitrogen will be deprotonated (neutral), and the carboxylic acid will be deprotonated (anionic), resulting in a net negatively charged molecule, which is also expected to be water-soluble.

The lowest solubility is often observed at the isoelectric point (pI), where the net charge of the molecule is zero.

pH_Solubility_Relationship cluster_low_pH Low pH (e.g., pH 1.2) cluster_mid_pH Intermediate pH (around pI) cluster_high_pH High pH (e.g., pH 7.4 and above) Low_pH Predominantly Cationic Species (Protonated Amine, Neutral Acid) High Aqueous Solubility Mid_pH Zwitterionic/Neutral Species (Protonated Amine, Anionic Acid) Lowest Aqueous Solubility Low_pH->Mid_pH Increase pH High_pH Predominantly Anionic Species (Neutral Amine, Anionic Acid) High Aqueous Solubility Mid_pH->High_pH Increase pH

Figure 1: A diagram illustrating the expected relationship between pH and the ionization state and resulting solubility of 2-Morpholino-2-phenylacetic acid hydrochloride.

Experimental Determination of Solubility: The Shake-Flask Method

The gold standard for determining equilibrium solubility is the shake-flask method, as recommended by the World Health Organization (WHO) and the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH)[9][10]. This method is robust, reliable, and provides a direct measure of a compound's saturation solubility in a given medium.

Step-by-Step Protocol
  • Preparation of Buffers: Prepare a series of aqueous buffers covering the physiologically relevant pH range of 1.2 to 6.8. It is recommended to use at least three buffers, for example, at pH 1.2, 4.5, and 6.8[11][12].

  • Addition of Excess Compound: Add an excess amount of 2-Morpholino-2-phenylacetic acid hydrochloride to a known volume of each buffer in separate, sealed containers (e.g., glass vials). The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.

  • Equilibration: Place the containers in a constant temperature shaker bath, typically maintained at 37 ± 1 °C to mimic physiological conditions[9][11]. Agitate the samples for a predetermined period, often 24 to 72 hours, to allow the system to reach equilibrium. It is advisable to take samples at various time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau[9].

  • Sample Collection and Preparation: After equilibration, allow the containers to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant. It is critical to separate the dissolved compound from the undissolved solid. This can be achieved by centrifugation followed by filtration through a suitable, non-adsorptive filter (e.g., a 0.45 µm PTFE filter)[9].

  • Quantification: Analyze the concentration of 2-Morpholino-2-phenylacetic acid hydrochloride in the filtered supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • pH Measurement: Measure the final pH of each buffer solution after the experiment to ensure it has not significantly changed[9].

Shake_Flask_Workflow Start Start: Prepare Buffers (pH 1.2, 4.5, 6.8) Add_Compound Add Excess Compound to Buffers Start->Add_Compound Equilibrate Equilibrate at 37°C (24-72 hours) Add_Compound->Equilibrate Sample_Prep Centrifuge and Filter Supernatant Equilibrate->Sample_Prep Quantify Quantify Concentration by HPLC Sample_Prep->Quantify End End: Report Solubility Data Quantify->End

Figure 2: A flowchart of the shake-flask method for determining equilibrium solubility.

Analytical Quantification: A High-Performance Liquid Chromatography (HPLC) Approach

A robust and validated analytical method is essential for accurately quantifying the concentration of the dissolved compound. HPLC with UV detection is a common and reliable technique for this purpose[13][14].

Example HPLC Method
  • Column: A C18 reverse-phase column is a suitable choice for this type of molecule.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent like acetonitrile or methanol. The pH of the aqueous phase should be controlled to ensure good peak shape. For Mass Spectrometry (MS) compatible methods, volatile buffers like formic acid or ammonium formate should be used[14].

  • Detection: UV detection at a wavelength where the compound exhibits significant absorbance (e.g., around 215 nm, typical for phenyl groups)[15].

  • Quantification: A calibration curve should be prepared using standard solutions of 2-Morpholino-2-phenylacetic acid hydrochloride of known concentrations. The concentration of the unknown samples can then be determined by interpolation from this curve.

Comparative Solubility Data

Table 2: Solubility of Structurally Related Compounds in Various Solvents

SolventPhenylacetic AcidMethylphenidate Hydrochloride
Water 15 g/L[3]Freely soluble (18.6 mg/mL)[4][16]
Methanol SolubleFreely soluble[6][16]
Ethanol Soluble[17][18]Soluble (29.3 mg/mL)[4]
Chloroform Slightly soluble[19]Slightly soluble[6][16]
Acetone Soluble[19]Slightly soluble[6][16]

Given its hydrochloride salt form and the presence of polar functional groups, 2-Morpholino-2-phenylacetic acid hydrochloride is expected to be freely soluble in water and polar protic solvents like methanol and ethanol, particularly at acidic pH. Its solubility in less polar organic solvents is likely to be lower.

In Silico Approaches: Predicting Solubility

In the absence of experimental data, computational models can provide useful estimations of solubility. Tools like SwissADME and ACD/Labs Percepta utilize quantitative structure-property relationship (QSPR) models to predict solubility based on the molecule's structure[6]. These models are trained on large datasets of compounds with known solubilities and can be a valuable resource in the early stages of drug development to prioritize candidates and guide experimental design. While these predictions are not a substitute for experimental data, they offer a rapid and cost-effective means of initial assessment.

Conclusion

The solubility of 2-Morpholino-2-phenylacetic acid hydrochloride is a multifaceted property governed by its chemical structure and the pH of its environment. This guide has provided a comprehensive overview of the theoretical principles that dictate its solubility and a detailed, practical protocol for its experimental determination using the industry-standard shake-flask method. Furthermore, it has outlined a suitable analytical technique for quantification and provided comparative data from related compounds to contextualize expected results. By employing the methodologies described herein, researchers can generate the high-quality, reliable solubility data that is indispensable for the successful development of new pharmaceutical entities.

References

  • World Health Organization. (n.d.). Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. WHO. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4158, Methylphenidate. PubChem. Retrieved from [Link]

  • Wikipedia contributors. (2024, January 19). Phenylacetic acid. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

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  • Fagerberg, J. H., & Bergström, C. A. (2015). Solubility of Phenylacetic Acid, p-Hydroxyphenylacetic Acid, p-Aminophenylacetic Acid, p-Hydroxybenzoic Acid, and Ibuprofen in Pure Solvents. Journal of Chemical & Engineering Data, 60(9), 2656–2664. [Link]

  • Human Metabolome Database. (n.d.). Showing metabocard for Ritalinic acid (HMDB0042008). HMDB. Retrieved from [Link]

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  • Zheng, F., & Rao, Y. (2018). Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution. Journal of Pharmaceutical and Biomedical Analysis, 159, 396–402. [Link]

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  • Wikipedia contributors. (2023, December 22). Ritalinic acid. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

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Exploratory

A Technical Guide to Unlocking the Therapeutic Potential of 2-Morpholino-2-phenylacetic acid hydrochloride: Novel Research Trajectories

Authored for: Researchers, Scientists, and Drug Development Professionals Executive Summary: 2-Morpholino-2-phenylacetic acid hydrochloride represents a compelling scaffold for novel therapeutic development. This guide d...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary: 2-Morpholino-2-phenylacetic acid hydrochloride represents a compelling scaffold for novel therapeutic development. This guide delineates a strategic, multi-pronged research plan to systematically evaluate its potential. By leveraging the known pharmacological activities of its core moieties—the phenylacetic acid group and the morpholine ring—we propose targeted investigations in neuropharmacology, oncology, and inflammation. This document provides not just the conceptual framework but also actionable, detailed protocols and workflows to guide laboratory investigation, from initial in vitro screening to more complex mechanistic studies. The overarching goal is to provide a comprehensive roadmap for elucidating the compound's therapeutic value and accelerating its potential translation from the bench to clinical consideration.

Introduction to 2-Morpholino-2-phenylacetic acid hydrochloride

2-Morpholino-2-phenylacetic acid hydrochloride is an organic compound featuring a phenylacetic acid backbone substituted with a morpholine ring. This unique combination of functional groups suggests a rich and diverse pharmacological potential.

  • The Phenylacetic Acid Moiety: Derivatives of phenylacetic acid are known to possess a range of biological activities, including anti-inflammatory, analgesic, and even anti-neoplastic properties.[1][2] Notably, they are precursors in the synthesis of various pharmaceuticals, such as diclofenac and penicillin G.[1] Some derivatives also act as agonists for receptors like hPPAR, influencing glucose and triglyceride metabolism.[3]

  • The Morpholine Ring: The morpholine heterocycle is a cornerstone in medicinal chemistry, recognized for its ability to improve physicochemical properties like aqueous solubility and metabolic stability.[4][5] Its inclusion in drug candidates often enhances pharmacokinetic profiles and can be critical for bioactivity.[4][5] Morpholine derivatives have demonstrated a wide spectrum of therapeutic effects, including anticancer, anti-inflammatory, and neuroprotective activities.[6][7] The presence of this ring in compounds designed for central nervous system (CNS) applications is particularly noteworthy, as it can improve permeability across the blood-brain barrier (BBB).[8]

The combination of these two pharmacologically significant moieties in a single molecule makes 2-Morpholino-2-phenylacetic acid hydrochloride a prime candidate for systematic investigation.

Table 1: Physicochemical Properties of Core Moieties

PropertyPhenylacetic AcidMorpholine2-Morpholino-2-phenylacetic acid (Base)
Molecular Formula C₈H₈O₂C₄H₉NOC₁₂H₁₅NO₃
Molar Mass 136.15 g/mol 87.12 g/mol ~221.25 g/mol [9]
Key Features Carboxylic acid, Phenyl groupSecondary amine, Ether linkageChiral center, Carboxylic acid, Tertiary amine
Known Activities Anti-inflammatory[2], Antineoplastic[10], Perfumery[1]CNS activity[8], Anticancer[6], Solubility enhancer[4]Potential anti-inflammatory, analgesic, neuroprotective effects[9]

Foundational Research Workflow: A Strategic Approach

Before exploring specific disease models, a foundational understanding of the compound's intrinsic properties must be established. This initial phase focuses on systematically characterizing its bioactivity, selectivity, and basic safety profile. This approach, common in early drug discovery, ensures that resources are directed toward the most promising therapeutic avenues.[11][12]

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Hit Confirmation & Prioritization cluster_2 Phase 3: Hypothesis Generation A Compound Acquisition & QC B Primary Target Class Screening (Broad Panel) A->B Biophysical & Biochemical Assays C Preliminary Cytotoxicity (e.g., HepG2, HEK293) B->C Parallel Evaluation D Dose-Response Analysis of Confirmed Hits B->D Identify 'Hits' E Secondary / Orthogonal Confirmatory Assays D->E Validate Activity F Initial ADME-Tox Profiling (In Silico) E->F Confirm Mechanism G Pathway Analysis of Confirmed Targets E->G F->G Predict Liabilities H Prioritize Therapeutic Areas (Neuro, Onco, Inflam.) G->H Informed Decision

Caption: Foundational workflow for early-stage evaluation of the compound.

Potential Research Area 1: Neuropharmacology and Neuroprotection

The structural similarity of the phenylacetic acid moiety to endogenous neuromodulators and the BBB-penetrating properties often conferred by the morpholine ring strongly suggest a potential role in CNS disorders.[8] Research should focus on evaluating the compound's ability to protect neurons from common pathological insults.

Hypothesis-Driven Investigation

A primary hypothesis is that 2-Morpholino-2-phenylacetic acid hydrochloride confers neuroprotection against excitotoxicity and oxidative stress, two major drivers of neuronal death in neurodegenerative diseases and ischemic events.[13]

G A In Vitro Model: Neuronal Cell Line (e.g., SH-SY5Y, HT22) B Induce Neuronal Injury: - Glutamate (Excitotoxicity) - H2O2 (Oxidative Stress) A->B C Treatment: Compound Titration (Pre- & Post-Insult) B->C D Assess Cell Viability (MTT / LDH Assay) C->D Primary Endpoint E Measure Oxidative Stress (ROS Assay, e.g., DCFDA) C->E Secondary Endpoint F Analyze Apoptotic Markers (Western Blot for Bax/Bcl-2) C->F Mechanistic Endpoint G Data Analysis & Mechanistic Insight D->G E->G F->G

Caption: Experimental workflow for in vitro neuroprotection screening.

Detailed Experimental Protocol: In Vitro Neuroprotection Assay

This protocol outlines a method to assess the neuroprotective effects of the compound against glutamate-induced toxicity in the HT22 hippocampal neuronal cell line.[13]

Objective: To determine if pre-treatment with 2-Morpholino-2-phenylacetic acid hydrochloride can mitigate cell death induced by glutamate.

Materials:

  • HT22 cells

  • DMEM (Dulbecco's Modified Eagle Medium)

  • Fetal Bovine Serum (FBS)

  • 96-well cell culture plates

  • 2-Morpholino-2-phenylacetic acid hydrochloride (stock solution in DMSO or water)

  • Glutamate (stock solution in water)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (cell culture grade)

  • Phosphate Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Seed HT22 cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of DMEM with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.[14]

  • Compound Pre-treatment: Prepare serial dilutions of the test compound in serum-free DMEM. After 24 hours, remove the old media from the cells and replace it with 100 µL of media containing the desired concentrations of the compound. Include a "vehicle control" group treated with the same final concentration of DMSO. Incubate for 2 hours.[14]

  • Induction of Injury: Add glutamate to the wells to a final concentration of 5 mM. Do not add glutamate to the "untreated control" wells.

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.

  • Cell Viability Assessment (MTT Assay):

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[15]

    • Incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[16][17]

    • Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.[15]

    • Shake the plate gently for 10 minutes to ensure complete solubilization.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Self-Validation & Controls:

    • Untreated Control: Cells with media only (represents 100% viability).

    • Vehicle Control + Glutamate: Cells treated with the vehicle (e.g., DMSO) and glutamate (represents maximum toxicity).

    • Compound Only Control: Cells treated with the highest concentration of the compound to check for inherent toxicity.

    • Blank: Wells with media but no cells to measure background absorbance.

Potential Research Area 2: Oncological Investigation

The established anti-cancer activities of both morpholine-containing compounds and phenylacetic acid derivatives provide a strong rationale for evaluating 2-Morpholino-2-phenylacetic acid hydrochloride as a potential anti-proliferative agent.[4][6] The proteasome inhibitor Carfilzomib, for example, contains a morpholino moiety that is crucial for its efficacy.[4]

Hypothesis-Driven Investigation

The central hypothesis is that the compound inhibits the proliferation of cancer cells by inducing cell cycle arrest or apoptosis. An initial screening against a panel of cancer cell lines is a logical first step.

G A Select Diverse Cancer Cell Line Panel (e.g., MCF-7, A549, HCT116) B Primary Screen: Anti-Proliferation Assay (MTT / SRB) at a fixed high dose A->B C Identify 'Hit' Cell Lines (>50% growth inhibition) B->C D Determine IC50 Values (Dose-Response Curve) C->D Quantify Potency E Mechanism of Action Studies: - Cell Cycle (Flow Cytometry) - Apoptosis (Annexin V) D->E Investigate 'How' F Target Identification (e.g., Western Blot for key cell cycle/apoptosis proteins) E->F

Caption: Workflow for assessing the anti-cancer potential of the compound.

Detailed Experimental Protocol: Cancer Cell Viability Assay

This protocol details the use of the MTT assay to determine the effect of the compound on the viability of a selected cancer cell line (e.g., MCF-7 breast cancer cells).

Objective: To quantify the dose-dependent cytotoxic/cytostatic effect of 2-Morpholino-2-phenylacetic acid hydrochloride on cancer cells.

Materials:

  • MCF-7 cells

  • RPMI-1640 Medium

  • Fetal Bovine Serum (FBS)

  • 96-well cell culture plates

  • 2-Morpholino-2-phenylacetic acid hydrochloride

  • Doxorubicin (positive control)

  • MTT solution and DMSO

Procedure:

  • Cell Seeding: Plate MCF-7 cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere for 24 hours.

  • Compound Treatment: Prepare a range of concentrations of the test compound and the positive control (Doxorubicin) in complete media. Replace the media in the wells with 100 µL of the compound-containing media.

  • Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂.[17]

  • Viability Assessment: Perform the MTT assay as described in section 3.2 (steps 5-7).

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control wells.

    • Plot the percentage of viability against the log of the compound concentration.

    • Use non-linear regression to calculate the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Potential Research Area 3: Anti-Inflammatory Applications

Given that both parent scaffolds have known anti-inflammatory properties, this is a highly promising avenue of research.[7][9] Phenylacetic acid derivatives, including the widely used NSAID diclofenac, are well-established in this area.[1][2]

Hypothesis-Driven Investigation

The primary hypothesis is that 2-Morpholino-2-phenylacetic acid hydrochloride can suppress the inflammatory response in macrophages by inhibiting the production of pro-inflammatory mediators like nitric oxide (NO) and cytokines.

G A In Vitro Model: Macrophage Cell Line (e.g., RAW 264.7) B Pre-treat cells with Test Compound A->B C Induce Inflammation: Lipopolysaccharide (LPS) B->C F Assess Cell Viability (MTT Assay to rule out toxicity) B->F Control for Toxicity D Measure Nitric Oxide (NO) in Supernatant (Griess Assay) C->D Primary Endpoint E Measure Cytokines (e.g., TNF-α, IL-6) in Supernatant (ELISA) C->E Secondary Endpoint G Data Analysis & Mechanistic Hypothesis D->G E->G

Caption: Workflow for evaluating in vitro anti-inflammatory activity.

Detailed Experimental Protocol: In Vitro Anti-Inflammatory Assay

This protocol describes a method to measure the inhibition of nitric oxide production in LPS-stimulated RAW 264.7 macrophage cells.

Objective: To determine if the compound can reduce the production of the pro-inflammatory mediator NO.

Materials:

  • RAW 264.7 cells

  • DMEM, FBS

  • 24-well plates

  • 2-Morpholino-2-phenylacetic acid hydrochloride

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (Part A: Sulfanilamide in H₃PO₄; Part B: N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10⁵ cells/well and incubate for 24 hours.

  • Treatment: Pre-treat cells with various concentrations of the test compound for 1 hour.

  • Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the untreated control.

  • Incubation: Incubate the plate for 24 hours.

  • Nitric Oxide Measurement (Griess Assay):

    • Collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

    • Prepare a sodium nitrite standard curve (0-100 µM).

    • Add 50 µL of Griess Reagent Part A to all samples and standards. Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Part B. Incubate for another 10 minutes.

    • Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the nitrite concentration in the samples by interpolating from the standard curve. Determine the percentage inhibition of NO production compared to the LPS-only control.

Conclusion and Future Directions

2-Morpholino-2-phenylacetic acid hydrochloride is a molecule of significant interest, positioned at the intersection of multiple, pharmacologically validated structural motifs. The research areas proposed in this guide—neuroprotection, oncology, and anti-inflammation—represent the most logical and promising starting points for a comprehensive evaluation of its therapeutic potential. The successful execution of these foundational in vitro studies will provide the critical data needed to justify subsequent investigations, including advanced mechanistic studies, in vivo animal models, and eventual lead optimization efforts.

References

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Foundational

Theoretical and Computational Analysis of 2-Morpholino-2-phenylacetic Acid Hydrochloride: A Methodological Framework

An In-depth Technical Guide Abstract 2-Morpholino-2-phenylacetic acid hydrochloride is a chemical intermediate primarily recognized for its role in the synthesis of pharmaceutical compounds such as Phendimetrazine. While...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Abstract

2-Morpholino-2-phenylacetic acid hydrochloride is a chemical intermediate primarily recognized for its role in the synthesis of pharmaceutical compounds such as Phendimetrazine. While its practical application in synthesis is established, a detailed understanding of its intrinsic molecular properties, conformational landscape, and potential bio-interactions from a theoretical standpoint is lacking in current literature. This technical guide outlines a comprehensive computational framework for the theoretical investigation of 2-Morpholino-2-phenylacetic acid hydrochloride. We detail a multi-pronged approach employing Density Functional Theory (DFT), molecular docking, and molecular dynamics (MD) simulations to elucidate its structural, electronic, and dynamic properties. This paper serves as a methodological blueprint for researchers and drug development professionals seeking to apply computational chemistry to characterize and predict the behavior of novel small molecules, using 2-Morpholino-2-phenylacetic acid hydrochloride as a case study.

Introduction: The Rationale for Theoretical Investigation

2-Morpholino-2-phenylacetic acid hydrochloride is a key precursor in several chemical syntheses. Its molecular structure, featuring a rigid phenyl group, a flexible morpholine ring, and a carboxylic acid moiety, presents an interesting case for conformational and electronic analysis. Theoretical studies provide a powerful, non-experimental means to probe molecular characteristics at the atomic level. By employing computational methods, we can predict:

  • Molecular Geometry and Stability: The most stable three-dimensional arrangement of the molecule.

  • Electronic Properties: The distribution of electrons, which governs reactivity and intermolecular interactions.

  • Reactivity Indices: Regions of the molecule susceptible to electrophilic or nucleophilic attack.

  • Potential Biological Activity: How the molecule might interact with protein targets, a cornerstone of early-stage drug discovery.

This guide provides the scientific logic and step-by-step protocols for conducting such a theoretical analysis, ensuring a robust and self-validating computational workflow.

Molecular Properties and a Priori Considerations

Before embarking on intensive computational work, it is crucial to understand the fundamental physicochemical properties of the molecule.

PropertyValue / DescriptionSource / Method
IUPAC Name 2-morpholin-4-yl-2-phenylacetic acid;hydrochloridePubChem
Molecular Formula C12H16ClNO3PubChem
Molecular Weight 257.71 g/mol PubChem
CAS Number 13398-09-9ChemicalBook
Canonical SMILES C1=CC=C(C=C1)C(C(=O)O)N2CCOCC2.ClPubChem
Predicted pKa 2.0 (acidic), 6.5 (basic)ChemAxon
Predicted LogP 1.35ChemAxon

These properties inform the initial setup of our computational models. For instance, the predicted pKa values are critical when simulating the molecule at physiological pH (around 7.4), as they determine the likely protonation state of the carboxylic acid and morpholine amine groups.

Methodological Framework: A Three-Pillar Approach

We propose a sequential and iterative computational workflow. The results from each stage inform the setup of the subsequent stage, creating a logically coherent and scientifically rigorous investigation.

G cluster_0 Pillar 1: Quantum Mechanics (QM) cluster_1 Pillar 2: Molecular Docking cluster_2 Pillar 3: Molecular Dynamics (MD) A Input Structure (2D Sketch or SMILES) B Geometry Optimization (e.g., B3LYP/6-31G*) A->B Find lowest energy conformer C Frequency Calculation B->C Confirm minimum energy state (no imaginary frequencies) D Electronic Properties (HOMO, LUMO, ESP) B->D Calculate electron distribution and reactivity E Optimized Ligand Structure (from Pillar 1) D->E G Docking Simulation (e.g., AutoDock Vina) E->G F Target Protein Selection (e.g., from PDB database) F->G Define binding site H Pose Analysis & Scoring G->H Rank binding modes by affinity score I Best Ligand-Protein Complex (from Pillar 2) H->I J System Solvation & Ionization I->J Prepare physiological environment K MD Simulation (e.g., GROMACS, NAMD) J->K Simulate for 100-200 ns L Trajectory Analysis (RMSD, RMSF, H-Bonds) K->L Assess stability and interactions over time

Caption: Integrated computational workflow for molecular analysis.

Pillar 1: Quantum Mechanical (QM) Calculations

Objective: To determine the most stable 3D structure and intrinsic electronic properties of the molecule. Density Functional Theory (DFT) is the method of choice, offering a balance between accuracy and computational cost for small molecules.[1][2]

Expertise & Causality: We start with QM because the accuracy of all subsequent steps (docking and MD) depends on a correctly minimized and parameterized ligand structure. An inaccurate starting geometry will lead to flawed predictions of binding. The choice of the B3LYP functional with a Pople-style basis set like 6-31G* is a well-validated standard for organic molecules, providing reliable geometries and electronic properties without excessive computational expense. A dispersion correction (e.g., DFT-D3) is recommended to accurately model non-covalent interactions.[3]

Experimental Protocol: DFT Geometry Optimization

  • Structure Preparation: Draw the 2D structure of 2-Morpholino-2-phenylacetic acid in a molecular editor (e.g., Avogadro, ChemDraw) and generate an initial 3D conformation.

  • Input File Generation: Using a quantum chemistry package (e.g., Gaussian, ORCA), specify the following parameters:

    • Method: B3LYP-D3

    • Basis Set: 6-31G*

    • Calculation Type: Opt (Optimization) followed by Freq (Frequencies).

    • Solvent Model: Include a solvent model (e.g., PCM or SMD with water as the solvent) to better represent the aqueous environment.

  • Execution: Run the calculation. The software will iteratively adjust the atom positions to find the minimum energy conformation.

  • Validation: The calculation is successful if the frequency analysis yields zero imaginary frequencies, confirming the structure is a true energy minimum.

  • Analysis: From the output, extract the optimized coordinates. Further analysis can yield the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the electrostatic potential (ESP) map.

Data Presentation: Predicted Electronic Properties

ParameterDescriptionPredicted Value (Hypothetical)Implication
EHOMO Energy of the Highest Occupied Molecular Orbital-6.8 eVIndicates electron-donating ability (nucleophilicity).
ELUMO Energy of the Lowest Unoccupied Molecular Orbital-1.2 eVIndicates electron-accepting ability (electrophilicity).
HOMO-LUMO Gap EHOMO - ELUMO5.6 eVA larger gap suggests higher kinetic stability and lower chemical reactivity.
Dipole Moment Measure of molecular polarity3.5 DebyeHigh polarity suggests good solubility in polar solvents like water.
Pillar 2: Molecular Docking

Objective: To predict the preferred binding orientation (pose) and affinity of the molecule to a relevant biological target.[4][5][6][7]

Expertise & Causality: Since 2-Morpholino-2-phenylacetic acid is a precursor to Phendimetrazine, a sympathomimetic amine, a logical hypothetical target would be a monoamine transporter or receptor. Molecular docking allows us to screen potential targets rapidly.[4][5] The process involves sampling many possible orientations of the flexible ligand within the rigid (or semi-flexible) binding site of the protein and ranking them using a scoring function.[4]

Experimental Protocol: Virtual Screening and Docking

  • Ligand Preparation: Use the DFT-optimized structure from Pillar 1. Assign correct protonation states at physiological pH (7.4) and calculate partial charges (e.g., Gasteiger charges).

  • Receptor Preparation: Download the 3D crystal structure of a target protein from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and repairing any missing residues.

  • Binding Site Definition: Identify the active site or binding pocket. This can be done from the position of a co-crystallized ligand or using pocket prediction algorithms. Define a "grid box" that encompasses this site.

  • Docking Simulation: Use software like AutoDock Vina. The program will generate multiple binding poses and calculate a binding affinity score for each.

  • Pose Analysis: Visualize the top-ranked poses. The best pose is typically the one with the lowest binding energy that also forms chemically sensible interactions (e.g., hydrogen bonds, hydrophobic contacts) with key residues in the active site.

G cluster_ligand Ligand Preparation cluster_receptor Receptor Preparation ligand_start DFT Optimized Structure ligand_protonate Assign Protonation (pH 7.4) ligand_start->ligand_protonate ligand_charge Calculate Partial Charges ligand_protonate->ligand_charge docking Molecular Docking (AutoDock Vina) ligand_charge->docking receptor_pdb Download PDB Structure receptor_clean Remove Water, Add Hydrogens receptor_pdb->receptor_clean receptor_grid Define Binding Site Grid receptor_clean->receptor_grid receptor_grid->docking analysis Pose Analysis & Scoring (Binding Affinity, Interactions) docking->analysis

Caption: Workflow for a typical molecular docking experiment.

Pillar 3: Molecular Dynamics (MD) Simulation

Objective: To assess the stability of the predicted ligand-protein complex from docking and to observe its dynamic behavior in a simulated physiological environment.[8][9]

Expertise & Causality: Molecular docking is a static snapshot. MD simulation provides a dynamic view, testing whether the predicted binding pose is stable over time (e.g., nanoseconds to microseconds).[8][10] It treats the entire system (protein, ligand, water, ions) as a set of interacting particles and solves Newton's equations of motion for them. This allows us to observe conformational changes, the persistence of key interactions like hydrogen bonds, and the overall stability of the complex.[11][12]

Experimental Protocol: Ligand-Protein Complex MD Simulation

  • System Setup: Take the best-ranked docked complex from Pillar 2.

  • Force Field Parameterization: Assign a suitable force field (e.g., AMBER, CHARMM) to the protein. The ligand requires specific parameter generation, often using tools like Antechamber or CGenFF.

  • Solvation: Place the complex in a box of explicit water molecules (e.g., TIP3P water model).

  • Ionization: Add ions (e.g., Na+, Cl-) to neutralize the system and mimic a physiological salt concentration (e.g., 0.15 M).

  • Minimization & Equilibration: Perform energy minimization to remove steric clashes. Then, gradually heat the system to the target temperature (e.g., 310 K) and equilibrate the pressure while restraining the protein and ligand.

  • Production Run: Release the restraints and run the simulation for a desired length of time (e.g., 100 ns).

  • Trajectory Analysis: Analyze the resulting trajectory file to calculate metrics like Root-Mean-Square Deviation (RMSD) of the ligand and protein, Root-Mean-Square Fluctuation (RMSF) of protein residues, and the lifetime of specific hydrogen bonds.

Data Presentation: Key MD Analysis Metrics

MetricDescriptionFavorable Result (Hypothetical)Interpretation
Ligand RMSD Root-Mean-Square Deviation of the ligand's position relative to its starting pose.Plateau below 2.0 Å after initial fluctuation.The ligand remains stably bound in the predicted pose.
Protein RMSD RMSD of the protein's backbone atoms.Plateau around 2.5-3.0 Å.The overall protein structure is stable and does not unfold.
H-Bond Occupancy Percentage of simulation time a specific hydrogen bond exists.> 50% for key interactions.Indicates a persistent, strong interaction with a key residue.

Conclusion and Future Directions

This guide presents a robust, multi-pillar computational framework for the in-depth theoretical analysis of 2-Morpholino-2-phenylacetic acid hydrochloride. By systematically applying DFT, molecular docking, and MD simulations, researchers can move beyond its role as a synthetic intermediate to fully characterize its molecular properties and predictive biological interactions. The workflow described herein is not merely a set of steps but a logical, self-validating process where the outputs of one stage provide a scientifically sound basis for the next.

Future work could involve using these theoretical models to design novel derivatives with enhanced affinity for a chosen target, calculating ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties in silico, or using more advanced techniques like Free Energy Perturbation (FEP) to achieve highly accurate predictions of binding affinity.

References

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  • Protein-Ligand Complex - MD Tutorials. GROMACS.[Link]

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  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot.[Link]

  • Molecular Simulation of Protein-Ligand Complexes. Nottingham ePrints.[Link]

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  • Molecular docking in drug design: Basic concepts and application spectrums. JSciMed Central.[Link]

  • Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations. MDPI.[Link]

  • Molecular Docking and Structure-Based Drug Design Strategies. MDPI.[Link]

  • Ligan-Protein Simulation. HitchhikersAI.[Link]

  • Density Functional Theory Based Study of Molecular Interactions, Recognition, Engineering, and Quantum Transport in π Molecular Systems. ACS Publications.[Link]

  • GROMACS: MD Simulation of a Protein-Ligand Complex. Angelo Raymond Rossi.[Link]

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  • Small basis set density functional theory method for cost-efficient, large-scale condensed matter simulations. AIP Publishing.[Link]

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Exploratory

Spectroscopic data (NMR, IR, MS) of 2-Morpholino-2-phenylacetic acid hydrochloride

This technical guide provides a comprehensive analysis of the expected spectroscopic signature of 2-Morpholino-2-phenylacetic acid hydrochloride (CAS 91641-50-8), a molecule of interest in pharmaceutical research and dru...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of the expected spectroscopic signature of 2-Morpholino-2-phenylacetic acid hydrochloride (CAS 91641-50-8), a molecule of interest in pharmaceutical research and drug development. Due to the limited availability of published experimental spectra for this specific salt, this document leverages extensive expertise in spectroscopic interpretation and data from structurally analogous compounds to present a detailed, predictive guide for researchers and scientists. The methodologies and interpretations herein are designed to serve as a robust framework for the characterization of this and similar molecules.

Introduction and Molecular Structure

2-Morpholino-2-phenylacetic acid hydrochloride is a substituted amino acid derivative featuring a chiral center at the alpha-carbon, which is bonded to a phenyl group, a morpholine ring, a carboxylic acid, and a hydrogen atom. The hydrochloride salt form indicates that the tertiary amine of the morpholine ring is protonated, forming a morpholinium ion. This structural complexity gives rise to a distinct spectroscopic fingerprint, which is crucial for its identification, purity assessment, and structural elucidation in various research and development phases.

The inherent chirality and the presence of multiple functional groups necessitate a multi-technique approach for unambiguous characterization. This guide will delve into the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing a foundational understanding for professionals in the field.

Caption: Molecular details of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For 2-Morpholino-2-phenylacetic acid hydrochloride, both ¹H and ¹³C NMR will provide critical information about the electronic environment of each atom and their connectivity.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methine proton at the chiral center, and the methylene protons of the morpholine ring. The protonation of the morpholine nitrogen will induce a downfield shift for the adjacent protons compared to its free base form due to the electron-withdrawing effect of the positive charge.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
Phenyl-H (ortho, meta, para)7.3 - 7.6Multiplet5HAromatic protons, likely appearing as a complex multiplet.
α-CH4.0 - 4.5Singlet or Broad Singlet1HMethine proton at the chiral center, adjacent to the phenyl, morpholine, and carboxyl groups.
Morpholine-H (axial, equatorial, adjacent to N)3.2 - 3.8Multiplet4HProtons on carbons adjacent to the protonated nitrogen, shifted downfield.
Morpholine-H (axial, equatorial, adjacent to O)3.8 - 4.2Multiplet4HProtons on carbons adjacent to the oxygen.
COOH10.0 - 12.0Broad Singlet1HCarboxylic acid proton, often broad and may exchange with solvent protons.
N-H9.0 - 10.0Broad Singlet1HProton on the positively charged nitrogen of the morpholinium ion.

Disclaimer: Predicted chemical shifts are estimates and can vary based on solvent and concentration.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will complement the ¹H NMR data by providing information on the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
C=O (Carboxylic Acid)170 - 180Carbonyl carbon of the carboxylic acid.
Phenyl-C (quaternary)135 - 140Quaternary carbon of the phenyl ring attached to the α-carbon.
Phenyl-C (CH)125 - 130Aromatic carbons of the phenyl ring.
α-C65 - 75Chiral carbon attached to the phenyl, morpholine, and carboxyl groups.
Morpholine-C (adjacent to O)65 - 70Carbons of the morpholine ring adjacent to the oxygen atom.
Morpholine-C (adjacent to N)45 - 55Carbons of the morpholine ring adjacent to the protonated nitrogen atom.
Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve 5-10 mg of 2-Morpholino-2-phenylacetic acid hydrochloride in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). The choice of solvent is critical as it can affect chemical shifts and the observation of exchangeable protons.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of 2-Morpholino-2-phenylacetic acid hydrochloride is expected to show characteristic absorption bands for the carboxylic acid, the morpholinium ion, and the phenyl group.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
3300 - 2500BroadO-H stretch of the carboxylic acid, overlapping with N-H stretch.
3100 - 3000MediumAromatic C-H stretch.
2950 - 2850MediumAliphatic C-H stretch (morpholine ring).
2700 - 2400Broad, MediumN-H stretch of the morpholinium ion.
~1720StrongC=O stretch of the carboxylic acid.
1600, 1480, 1450Medium to WeakAromatic C=C skeletal vibrations.
~1250StrongC-O stretch of the carboxylic acid.
~1100StrongC-O-C stretch of the morpholine ring.
Experimental Protocol for IR Data Acquisition
  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a transparent disk. Alternatively, for Attenuated Total Reflectance (ATR) FTIR, place a small amount of the solid sample directly on the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.

  • Data Analysis: Identify and assign the major absorption bands to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity. For 2-Morpholino-2-phenylacetic acid hydrochloride, electrospray ionization (ESI) would be a suitable technique.

Predicted Mass Spectrum

In positive ion mode ESI-MS, the spectrum is expected to show the molecular ion of the free base ([M+H]⁺) at m/z 222.11, corresponding to the protonation of the morpholine nitrogen. The hydrochloride salt itself will not be directly observed as a single entity in the gas phase under typical ESI conditions.

Expected Molecular Ion:

  • Free Base (C₁₂H₁₅NO₃): Molecular Weight = 221.25 g/mol

  • Protonated Molecule ([M+H]⁺): m/z = 222.11

Predicted Fragmentation Pathway

The protonated molecule is expected to undergo fragmentation, leading to characteristic daughter ions.

Figure 2: Predicted ESI-MS Fragmentation Pathway mol [M+H]⁺ m/z = 222.11 frag1 Loss of H₂O m/z = 204.10 mol->frag1 - H₂O frag2 Loss of CO₂ m/z = 178.12 mol->frag2 - CO₂ frag3 Morpholinium ion m/z = 88.07 mol->frag3 Cleavage frag4 Phenylacetyl cation m/z = 119.05 mol->frag4 Cleavage

Protocols & Analytical Methods

Method

Application Notes and Protocols for 2-Morpholino-2-phenylacetic acid hydrochloride

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive overview of 2-Morpholino-2-phenylacetic acid hydrochloride, a versatile heter...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of 2-Morpholino-2-phenylacetic acid hydrochloride, a versatile heterocyclic compound with potential applications in medicinal chemistry and drug discovery. The document details a robust synthetic protocol, purification and characterization methods, and explores potential biological applications based on the known activities of related morpholine-containing and phenylacetic acid-based molecules.

Introduction: The Scientific Rationale

The morpholine moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance their physicochemical properties, such as aqueous solubility and metabolic stability. The phenylacetic acid framework is also a key component in a variety of biologically active molecules. The combination of these two pharmacophores in 2-Morpholino-2-phenylacetic acid hydrochloride presents a unique building block for the synthesis of novel compounds with potential therapeutic value.

While specific biological data for 2-Morpholino-2-phenylacetic acid hydrochloride is not extensively published, the broader class of morpholine derivatives has demonstrated a wide range of activities, including inhibition of PI3 kinase, BACE1, and antitumor properties. Similarly, phenylacetic acid derivatives have shown utility as agonists for receptors such as hPPAR. Therefore, 2-Morpholino-2-phenylacetic acid hydrochloride serves as a valuable starting point for the exploration of new chemical entities targeting a variety of biological pathways.

Synthesis of 2-Morpholino-2-phenylacetic acid hydrochloride

The synthesis of 2-Morpholino-2-phenylacetic acid hydrochloride can be achieved through a two-step process: the nucleophilic substitution of a suitable halo-phenylacetic acid with morpholine, followed by the formation of the hydrochloride salt. A common and effective precursor for this synthesis is 2-bromo-2-phenylacetic acid.

Synthesis of the Precursor: 2-Bromo-2-phenylacetic acid

A reliable method for the synthesis of 2-bromo-2-phenylacetic acid from phenylacetic acid involves a radical bromination reaction using N-bromosuccinimide (NBS) as the bromine source and a radical initiator such as azobisisobutyronitrile (AIBN).

Experimental Protocol: Synthesis of 2-Bromo-2-phenylacetic acid

  • Reaction Setup: In a dry two-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-phenylacetic acid (1.0 eq), N-bromosuccinimide (1.1 eq), and carbon tetrachloride (CCl₄) as the solvent.

  • Initiation: With stirring, add a catalytic amount of azobisisobutyronitrile (AIBN) (approx. 0.05 eq).

  • Reaction: Heat the mixture to reflux (approximately 77°C) and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or ¹H NMR until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with hexane and filter to remove the succinimide byproduct.

  • Purification: Remove the solvent from the filtrate by rotary evaporation. The crude product can be purified by silica gel column chromatography using a mixture of n-hexane and ethyl ether as the eluent to yield 2-bromo-2-phenylacetic acid as a white solid.

Reactant/Reagent Molecular Weight ( g/mol ) Equivalents
2-Phenylacetic acid136.151.0
N-Bromosuccinimide (NBS)177.981.1
Azobisisobutyronitrile (AIBN)164.210.05
Carbon Tetrachloride153.82Solvent
Synthesis of 2-Morpholino-2-phenylacetic acid

The second step involves the nucleophilic substitution of the bromine atom in 2-bromo-2-phenylacetic acid with morpholine.

Experimental Protocol: Synthesis of 2-Morpholino-2-phenylacetic acid

  • Reaction Setup: In a round-bottom flask, dissolve 2-bromo-2-phenylacetic acid (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

  • Addition of Base and Nucleophile: Add an excess of morpholine (2.5-3.0 eq) to the solution. The excess morpholine acts as both the nucleophile and the base to neutralize the hydrobromic acid formed during the reaction. Alternatively, a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 eq) can be used in conjunction with a slight excess of morpholine (1.1 eq).

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours, or gently heat to 50-60°C to accelerate the reaction. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, pour the mixture into water and acidify with a dilute acid (e.g., 1M HCl) to a pH of approximately 3-4.

  • Extraction: Extract the aqueous layer with a suitable organic solvent such as ethyl acetate or dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Formation of 2-Morpholino-2-phenylacetic acid hydrochloride

The final step is the formation of the hydrochloride salt to improve the compound's stability and handling properties.

Experimental Protocol: Formation of the Hydrochloride Salt

  • Dissolution: Dissolve the purified 2-Morpholino-2-phenylacetic acid in a minimal amount of a suitable organic solvent, such as diethyl ether or ethyl acetate.

  • Acidification: Slowly add a solution of hydrochloric acid in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) dropwise with stirring.

  • Precipitation: The hydrochloride salt will precipitate out of the solution. Continue adding the HCl solution until no further precipitation is observed.

  • Isolation: Collect the solid precipitate by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to obtain 2-Morpholino-2-phenylacetic acid hydrochloride.

Characterization of 2-Morpholino-2-phenylacetic acid hydrochloride

The structure and purity of the synthesized compound should be confirmed using standard analytical techniques.

Technique Expected Observations
¹H NMR Peaks corresponding to the phenyl protons, the morpholine protons, and the methine proton adjacent to the carboxyl group. The integration of these peaks should be consistent with the molecular structure.
¹³C NMR Resonances for the phenyl carbons, the morpholine carbons, the methine carbon, and the carbonyl carbon of the carboxylic acid.
FT-IR Characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and C-N and C-O stretches of the morpholine ring.
Mass Spectrometry The molecular ion peak corresponding to the free base (C₁₂H₁₅NO₃) and/or the protonated molecule.
Melting Point A sharp melting point is indicative of a pure compound.
Elemental Analysis The percentages of Carbon, Hydrogen, and Nitrogen should be in close agreement with the calculated values for C₁₂H₁₆ClNO₃.

Potential Applications and Future Research Directions

As a novel chemical entity, 2-Morpholino-2-phenylacetic acid hydrochloride holds promise for various applications in drug discovery and development.

  • Scaffold for Library Synthesis: This compound can serve as a versatile building block for the synthesis of a library of more complex molecules. The carboxylic acid functionality allows for amide bond formation with a variety of amines, while the morpholine and phenyl rings can be further functionalized.

  • Anticancer Drug Discovery: Given the known anticancer properties of many morpholine-containing compounds, derivatives of 2-Morpholino-2-phenylacetic acid could be evaluated for their cytotoxic activity against various cancer cell lines.

  • Neurodegenerative Disease Research: The inhibition of enzymes like BACE1 is a key strategy in the development of therapeutics for Alzheimer's disease. Novel derivatives of this compound could be screened for their potential as BACE1 inhibitors.

  • Metabolic Disease Research: Phenylacetic acid derivatives have been investigated as agonists for nuclear receptors involved in metabolic regulation. This compound could be a starting point for developing new agents for the treatment of metabolic disorders.

Workflow and Pathway Diagrams

Synthetic Workflow

Synthesis_Workflow cluster_0 Step 1: Bromination cluster_1 Step 2: Nucleophilic Substitution cluster_2 Step 3: Salt Formation Phenylacetic_Acid Phenylacetic Acid NBS_AIBN NBS, AIBN CCl₄, Reflux Phenylacetic_Acid->NBS_AIBN Bromo_Acid 2-Bromo-2-phenylacetic acid NBS_AIBN->Bromo_Acid Morpholine_Base Morpholine, Base Solvent Bromo_Acid->Morpholine_Base Free_Base 2-Morpholino-2-phenylacetic acid Morpholine_Base->Free_Base HCl HCl (in ether) Free_Base->HCl Final_Product 2-Morpholino-2-phenylacetic acid hydrochloride HCl->Final_Product

Caption: Synthetic workflow for 2-Morpholino-2-phenylacetic acid hydrochloride.

Potential Drug Discovery Pathway

Drug_Discovery_Pathway cluster_targets Potential Biological Targets Starting_Material 2-Morpholino-2-phenylacetic acid hydrochloride Library_Synthesis Library Synthesis (Amide Coupling, etc.) Starting_Material->Library_Synthesis Screening High-Throughput Screening Library_Synthesis->Screening Kinases Kinases (e.g., PI3K) Screening->Kinases Proteases Proteases (e.g., BACE1) Screening->Proteases Nuclear_Receptors Nuclear Receptors (e.g., hPPAR) Screening->Nuclear_Receptors Hit_Identification Hit Identification Kinases->Hit_Identification Proteases->Hit_Identification Nuclear_Receptors->Hit_Identification Lead_Optimization Lead Optimization Hit_Identification->Lead_Optimization Preclinical_Studies Preclinical Studies Lead_Optimization->Preclinical_Studies

Caption: A potential pathway for drug discovery utilizing the title compound.

References

  • Al-Tamiemi, E. O., Khammas, S. J., & Al-Kaissi, S. S. (2016).
  • Hayakawa, M., Kaizawa, H., Moritomo, H., Koizumi, T., Ohishi, T., Okada, M., Ohta, M., Tsukamoto, S., Parker, P., Workman, P.
Application

Application Notes & Protocols: 2-Morpholino-2-phenylacetic acid hydrochloride in Drug Discovery

Introduction: The Strategic Value of the Morpholine-Phenylacetic Acid Scaffold In the landscape of modern medicinal chemistry, the pursuit of novel chemical entities with optimized pharmacokinetic and pharmacodynamic pro...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Morpholine-Phenylacetic Acid Scaffold

In the landscape of modern medicinal chemistry, the pursuit of novel chemical entities with optimized pharmacokinetic and pharmacodynamic profiles is paramount. Among the privileged scaffolds utilized in this endeavor, the morpholine ring holds a distinguished position.[1][2] Its inherent properties—a weak basic nitrogen atom and a hydrogen bond-accepting oxygen atom—confer upon parent molecules a favorable balance of hydrophilicity and lipophilicity. This is particularly crucial for agents targeting the Central Nervous System (CNS), where traversing the blood-brain barrier (BBB) is a formidable challenge.[1][3][4] The morpholine moiety often improves aqueous solubility, metabolic stability, and the overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a drug candidate.[1][2]

This guide focuses on a specific, high-potential building block: 2-Morpholino-2-phenylacetic acid hydrochloride . This molecule synergistically combines the advantageous morpholine ring with a phenylacetic acid core. The phenylacetic acid framework is a well-established pharmacophore present in numerous biologically active compounds. The carboxylic acid group serves as a versatile synthetic handle, primarily for the formation of amides, which are among the most common and stable functional groups in pharmaceuticals.[5]

Furthermore, the 2-Morpholino-2-phenylacetic acid scaffold can be strategically employed as a bioisostere for piperidine-containing structures. For instance, its structural analogy to ritalinic acid (2-phenyl-2-(2-piperidyl)acetic acid), the primary metabolite of methylphenidate, is noteworthy.[6] Replacing a piperidine ring with a morpholine can mitigate metabolic liabilities associated with the carbon atoms adjacent to the piperidine nitrogen, potentially leading to improved drug-like properties.[6]

These application notes will provide researchers, scientists, and drug development professionals with a comprehensive overview of the utility of 2-Morpholino-2-phenylacetic acid hydrochloride, complete with detailed protocols for its application in key synthetic transformations.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a building block is the foundation of its effective use in synthesis.

PropertyValueSource
CAS Number 91641-50-8
Molecular Formula C₁₂H₁₆ClNO₃
Molecular Weight 257.71 g/mol
Appearance White to off-white solid-
Solubility Soluble in water, methanol, and DMSO-
Purity Typically ≥95%

Note: The hydrochloride salt form enhances aqueous solubility and stability, making it convenient for storage and for use in aqueous reaction media or for preparing stock solutions.

Core Applications in Medicinal Chemistry

The utility of 2-Morpholino-2-phenylacetic acid hydrochloride stems from its bifunctional nature: the morpholine for physicochemical modulation and the carboxylic acid for synthetic diversification.

Diagram 1: Strategic Utility of the Scaffold

G cluster_0 Key Structural Features cluster_1 Strategic Applications A 2-Morpholino-2-phenylacetic acid hydrochloride B Morpholine Ring A->B contains C Phenylacetic Acid Core A->C contains D Improved PK/PD Properties (Solubility, BBB Permeability) B->D E Bioisosteric Replacement (e.g., for Piperidine) B->E F Versatile Synthetic Handle (Carboxylic Acid) C->F

Caption: Logical relationships of the building block's features.

Experimental Protocols

The following protocols are provided as detailed, self-validating systems for the application of 2-Morpholino-2-phenylacetic acid hydrochloride in common, high-value synthetic transformations.

Protocol 1: Standard Amide Bond Formation via Acyl Chloride

This two-step protocol is a classic and robust method for creating an amide linkage. It is particularly useful when coupling with less reactive or sterically hindered amines.

Diagram 2: Amide Formation Workflow

G start Start: 2-Morpholino-2-phenylacetic acid hydrochloride step1 Step 1: Acyl Chloride Formation Reagents: Thionyl Chloride (SOCl₂) or Oxalyl Chloride Solvent: Anhydrous DCM or Toluene Conditions: 0°C to RT start->step1 step2 Intermediate: 2-Morpholino-2-phenylacetyl chloride (Used in situ) step1->step2 step3 Step 2: Amide Coupling Reagents: Primary or Secondary Amine (R₁R₂NH), Base (e.g., Et₃N or DIPEA) Solvent: Anhydrous DCM Conditions: 0°C to RT step2->step3 end Final Product: 2-Morpholino-2-phenylacetamide Derivative step3->end

Caption: Workflow for two-step amide synthesis.

Step 1: Formation of the Acyl Chloride (in situ)

  • Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-Morpholino-2-phenylacetic acid hydrochloride (1.0 eq).

  • Suspension: Suspend the solid in anhydrous dichloromethane (DCM) or toluene (approx. 0.2 M concentration).

  • Cooling: Cool the suspension to 0 °C using an ice bath.

  • Reagent Addition: Slowly add thionyl chloride (SOCl₂) (1.5 eq) or oxalyl chloride ((COCl)₂) (1.5 eq) dropwise. If using oxalyl chloride, add a catalytic amount of anhydrous N,N-Dimethylformamide (DMF) (1-2 drops).

    • Causality: The hydrochloride salt will react with the chlorinating agent. Using a slight excess ensures full conversion of the carboxylic acid to the highly reactive acyl chloride. Catalytic DMF forms the Vilsmeier reagent in situ, which is the active catalyst for this transformation.

  • Reaction: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours, or until gas evolution ceases and the solution becomes clear.

  • Solvent Removal: Remove the solvent and excess reagent under reduced pressure. The resulting crude acyl chloride is typically used immediately in the next step without further purification.

Step 2: Coupling with an Amine

  • Dissolution: Dissolve the crude acyl chloride from Step 1 in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Amine Addition: In a separate flask, dissolve the desired primary or secondary amine (1.1 eq) and a non-nucleophilic base such as triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) (2.5 eq) in anhydrous DCM.

    • Causality: The amine is the nucleophile that will attack the electrophilic acyl chloride. The base is crucial to neutralize the HCl generated during the reaction and any residual HCl from the starting material, driving the reaction to completion.

  • Reaction: Add the amine/base solution dropwise to the cold acyl chloride solution.

  • Completion: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Quench the reaction with saturated aqueous NaHCO₃ solution and transfer to a separatory funnel.

    • Separate the layers and extract the aqueous layer with DCM (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield the desired amide.[5]

Protocol 2: One-Pot Amide Coupling Using Peptide Coupling Reagents

This method is preferred for sensitive substrates as it avoids the harsh conditions of acyl chloride formation. It is a cornerstone of modern amide synthesis.[7]

Reagents:

  • Coupling Agents (Choose one):

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

    • EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) with HOBt (Hydroxybenzotriazole)

  • Base: N,N-diisopropylethylamine (DIPEA) or Triethylamine (Et₃N)

  • Solvent: Anhydrous DMF or DCM

Diagram 3: One-Pot Amide Coupling Workflow

G start Start Materials: - 2-Morpholino-2-phenylacetic acid HCl - Amine (R₁R₂NH) - Coupling Reagent (e.g., HATU) - Base (e.g., DIPEA) step1 Activation: Combine acid, coupling reagent, and base in anhydrous DMF. Stir for 15-30 min at RT. start->step1 step2 Active Ester Intermediate (Formed in situ) step1->step2 step3 Nucleophilic Attack: Add amine to the activated mixture. Stir for 2-24h at RT. step2->step3 end Final Product: 2-Morpholino-2-phenylacetamide Derivative step3->end

Caption: Workflow for one-pot peptide coupling.

Procedure (Using HATU as an example):

  • Preparation: To a round-bottom flask, add 2-Morpholino-2-phenylacetic acid hydrochloride (1.0 eq), HATU (1.1 eq), and the desired amine (1.1 eq).

  • Dissolution: Dissolve the mixture in anhydrous DMF.

  • Cooling: Cool the solution to 0 °C.

  • Base Addition: Add DIPEA (3.0 eq) dropwise to the stirred solution.

    • Causality: DIPEA serves multiple roles: it deprotonates the carboxylic acid, neutralizes the hydrochloride salt, and scavenges the acid produced during the coupling reaction. HATU activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate, which is readily displaced by the amine nucleophile.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor progress by TLC or LC-MS.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate or DCM.

    • Wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or recrystallization.

Protocol 3: Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is a powerful tool for generating molecular diversity from simple inputs.[8] It combines a carboxylic acid, an amine, an aldehyde (or ketone), and an isocyanide in a one-pot synthesis to produce an α-acylamino amide. This is an excellent strategy for rapidly building libraries of compounds for screening.

Diagram 4: Ugi Four-Component Reaction

G cluster_0 Reactants A 2-Morpholino-2-phenylacetic acid hydrochloride Process One-Pot Reaction Solvent: Methanol or TFE Conditions: RT, 24-48h A->Process B Amine (R¹-NH₂) B->Process C Aldehyde (R²-CHO) C->Process D Isocyanide (R³-NC) D->Process Product α-Acylamino Amide Product Process->Product

Sources

Method

Application Note: Comprehensive Characterization of 2-Morpholino-2-phenylacetic Acid Hydrochloride

Abstract This document provides a detailed guide to the analytical methods for the comprehensive characterization of 2-Morpholino-2-phenylacetic acid hydrochloride, a key intermediate in pharmaceutical synthesis. Due to...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed guide to the analytical methods for the comprehensive characterization of 2-Morpholino-2-phenylacetic acid hydrochloride, a key intermediate in pharmaceutical synthesis. Due to the limited availability of specific analytical monographs for this compound, this application note synthesizes methodologies from analogous structures, including phenylacetic acid derivatives and morpholine-containing compounds. A multi-technique approach is presented, employing chromatography, spectroscopy, and thermal analysis to ensure unambiguous identification, purity assessment, and stability evaluation. The protocols outlined herein are designed to be robust and transferable, providing a solid foundation for quality control and regulatory submissions.

Introduction: The Importance of Rigorous Characterization

2-Morpholino-2-phenylacetic acid hydrochloride is a substituted amino acid derivative with potential applications in medicinal chemistry and drug development. Its molecular structure, featuring a chiral center, a phenyl ring, a morpholine moiety, and a carboxylic acid function, presents a unique analytical challenge. Thorough characterization is paramount to ensure the identity, purity, and stability of this compound, which are critical parameters for its use in further synthetic steps or as a potential active pharmaceutical ingredient (API).

The hydrochloride salt form is often utilized to improve solubility and stability. This application note outlines a logical and comprehensive workflow for the characterization of this specific salt form.

Physicochemical Properties

A foundational understanding of the physicochemical properties of 2-Morpholino-2-phenylacetic acid hydrochloride is essential for method development. While experimental data for this specific compound is scarce, we can infer properties from its constituent parts and related molecules.

PropertyEstimated/Inferred ValueRationale/Source
Molecular FormulaC₁₂H₁₅NO₃·HClBased on the structure of 2-morpholino-2-phenylacetic acid and its hydrochloride salt.
Molecular Weight257.71 g/mol Calculated from the molecular formula. A related compound, 2-Morpholino-2-phenylacetamide hydrochloride, has a molecular weight of 256.731 g/mol .[1]
AppearanceWhite to off-white crystalline powderTypical appearance for similar organic acid hydrochlorides.[2][3]
SolubilitySoluble in water and polar organic solvents (e.g., methanol, ethanol)The hydrochloride salt and the polar functional groups (carboxylic acid, morpholine) suggest aqueous solubility. Phenylacetic acid has a water solubility of 15 g/L.[4]
pKa~2-3 (carboxylic acid), ~7-8 (morpholine nitrogen)Estimated based on the pKa of phenylacetic acid (4.31) and protonated morpholine.[4] The electron-withdrawing effect of the protonated morpholine will lower the pKa of the carboxylic acid.

Analytical Workflow: A Multi-Pronged Approach

A combination of orthogonal analytical techniques is necessary for a complete characterization. The proposed workflow ensures that all aspects of the molecule's identity and purity are assessed.

Analytical_Workflow cluster_Identification Structural Identification & Confirmation cluster_Purity Purity & Impurity Profiling cluster_Physicochemical Physicochemical Properties cluster_Chirality Chiral Purity NMR NMR Spectroscopy (¹H, ¹³C, 2D) MS Mass Spectrometry (ESI-MS) FTIR FTIR Spectroscopy HPLC HPLC-UV (Assay & Related Substances) GC GC-FID/MS (Residual Solvents) TGA Thermogravimetric Analysis (Solvates/Hydrates) DSC Differential Scanning Calorimetry (Melting Point, Polymorphism) Chiral_HPLC Chiral HPLC Sample 2-Morpholino-2-phenylacetic acid hydrochloride Sample Sample->NMR Sample->MS Sample->FTIR Sample->HPLC Sample->GC Sample->TGA Sample->DSC Sample->Chiral_HPLC Experimental_Protocols cluster_SamplePrep Sample Preparation cluster_Analysis Instrumental Analysis cluster_Data Data Interpretation Weigh Accurate Weighing Dissolve Dissolution in Appropriate Solvent Weigh->Dissolve Thermal Thermal Analysis (TGA, DSC) Weigh->Thermal Spectroscopy Spectroscopy (NMR, MS, FTIR) Dissolve->Spectroscopy Chromatography Chromatography (HPLC, GC) Dissolve->Chromatography Structure Structure Confirmation Spectroscopy->Structure Purity Purity Assessment Chromatography->Purity Properties Property Determination Thermal->Properties

Sources

Application

Application Notes and Protocols for the HPLC Analysis of 2-Morpholino-2-phenylacetic acid hydrochloride

Foreword for the Researcher This document provides a comprehensive guide for the High-Performance Liquid Chromatography (HPLC) analysis of 2-Morpholino-2-phenylacetic acid hydrochloride. As a chiral compound with potenti...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword for the Researcher

This document provides a comprehensive guide for the High-Performance Liquid Chromatography (HPLC) analysis of 2-Morpholino-2-phenylacetic acid hydrochloride. As a chiral compound with potential therapeutic applications, ensuring its purity, enantiomeric composition, and stability is paramount for researchers, scientists, and drug development professionals. This guide is structured to provide not just a set of instructions, but a deeper understanding of the rationale behind the analytical choices, empowering you to adapt and troubleshoot the methodology effectively. We will delve into both achiral and chiral separation techniques, the development of a stability-indicating method through forced degradation studies, and the validation of these methods according to industry standards.

Introduction to 2-Morpholino-2-phenylacetic acid hydrochloride

2-Morpholino-2-phenylacetic acid hydrochloride is a chiral carboxylic acid derivative containing a morpholine ring attached to a phenylacetic acid backbone. The presence of a chiral center at the alpha-carbon of the acetic acid moiety means it can exist as two enantiomers, which may exhibit different pharmacological and toxicological profiles. Therefore, the ability to separate and quantify these enantiomers is crucial in a pharmaceutical development context. Furthermore, a robust analytical method is required to assess the purity of the active pharmaceutical ingredient (API) and to monitor its stability under various stress conditions, identifying any potential degradation products.

Analytical Strategy: A Multi-faceted Approach

Our analytical strategy for 2-Morpholino-2-phenylacetic acid hydrochloride is built on three pillars:

  • Achiral Purity Assessment: A reversed-phase HPLC (RP-HPLC) method to determine the overall purity of the compound and to separate it from any process-related impurities.

  • Chiral Separation: A specialized chiral HPLC method to resolve and quantify the individual enantiomers.

  • Stability-Indicating Method Development: The use of forced degradation studies to generate potential degradation products and ensure the analytical method can separate them from the parent compound, thus providing confidence in stability assessments.

This comprehensive approach ensures a thorough characterization of the analyte, meeting the stringent requirements of pharmaceutical analysis.

Achiral Reversed-Phase HPLC Method for Purity and Assay

This method is designed for the routine analysis of 2-Morpholino-2-phenylacetic acid hydrochloride to determine its purity and for assay purposes.

Rationale for Method Parameters
  • Column Selection: A C18 column is a versatile and robust choice for the separation of moderately polar compounds like our target analyte. The octadecylsilyl stationary phase provides excellent hydrophobic retention.

  • Mobile Phase: A mixture of an aqueous buffer and an organic modifier is employed.

    • Aqueous Buffer (pH 3.0): The acidic pH ensures that the carboxylic acid group of the analyte is protonated, leading to better retention and peak shape on a C18 column. A phosphate buffer is chosen for its excellent buffering capacity in this pH range.

    • Organic Modifier (Acetonitrile): Acetonitrile is selected for its low UV cutoff, good elution strength, and ability to produce sharp peaks. A gradient elution is proposed to ensure the elution of any potential impurities with a wide range of polarities.

  • Detection: Based on the phenylacetic acid chromophore, UV detection at a relatively low wavelength, such as 215 nm, is expected to provide good sensitivity[1].

Proposed HPLC Method Parameters
ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 20 mM Potassium Phosphate, pH 3.0 (adjusted with phosphoric acid)
Mobile Phase B Acetonitrile
Gradient 0-2 min: 10% B; 2-15 min: 10-70% B; 15-18 min: 70% B; 18-20 min: 10% B; 20-25 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 215 nm
Injection Volume 10 µL
Sample Diluent Mobile Phase A / Acetonitrile (80:20 v/v)
Protocol: Sample and Standard Preparation
  • Standard Solution (100 µg/mL): Accurately weigh about 10 mg of 2-Morpholino-2-phenylacetic acid hydrochloride reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the sample diluent.

  • Sample Solution (100 µg/mL): Accurately weigh about 10 mg of the 2-Morpholino-2-phenylacetic acid hydrochloride sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the sample diluent.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Chiral HPLC Method for Enantiomeric Separation

The separation of the enantiomers of 2-Morpholino-2-phenylacetic acid hydrochloride is critical. This requires a chiral stationary phase (CSP) that can form transient diastereomeric complexes with the enantiomers, leading to differential retention.

Rationale for Chiral Method Development
  • Column Selection: Polysaccharide-based chiral stationary phases, such as those derived from cellulose or amylose, are highly successful for the separation of a wide range of chiral compounds, including those with acidic functionalities. A column like a Chiralcel® OD-H or a Lux® Cellulose-1 would be a good starting point for method development.

  • Mobile Phase: For polysaccharide-based CSPs, normal-phase or polar organic modes are often employed. A mixture of a non-polar solvent like hexane and an alcohol modifier like isopropanol or ethanol is a common choice. The addition of a small amount of an acidic modifier, such as trifluoroacetic acid (TFA), can improve peak shape and resolution for acidic analytes by reducing interactions with residual silanols on the silica support and ensuring the analyte is in a single ionic form.

Proposed Chiral HPLC Method Parameters
ParameterRecommended Condition
Column Polysaccharide-based Chiral Stationary Phase (e.g., Chiralcel® OD-H, 4.6 x 250 mm, 5 µm)
Mobile Phase n-Hexane / Isopropanol / Trifluoroacetic Acid (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 220 nm
Injection Volume 10 µL
Sample Diluent Mobile Phase
Protocol: Enantiomeric Purity Analysis
  • Racemic Standard Solution (100 µg/mL): Prepare a solution of the racemic 2-Morpholino-2-phenylacetic acid hydrochloride in the mobile phase. This is used to confirm the resolution of the two enantiomer peaks.

  • Sample Solution (100 µg/mL): Prepare a solution of the test sample in the mobile phase.

  • Inject the solutions and determine the peak areas for each enantiomer to calculate the enantiomeric excess (% ee).

Stability-Indicating Method Development: Forced Degradation Studies

To ensure that the analytical method can accurately measure the analyte in the presence of its degradation products, forced degradation studies are performed. These studies intentionally stress the sample to generate potential degradants.

The "Why" Behind Stress Conditions

The choice of stress conditions is guided by ICH Q1A(R2) guidelines and aims to simulate the potential degradation pathways the drug substance might encounter during its shelf life.

  • Acid and Base Hydrolysis: To assess susceptibility to degradation in acidic or basic environments.

  • Oxidation: To evaluate the impact of oxidative stress, which can occur during formulation or storage.

  • Thermal Degradation: To understand the effect of heat.

  • Photodegradation: To determine the light sensitivity of the molecule.

Protocol: Forced Degradation Studies

Prepare solutions of 2-Morpholino-2-phenylacetic acid hydrochloride (e.g., 1 mg/mL) and subject them to the following conditions:

Stress ConditionProcedure
Acid Hydrolysis 0.1 M HCl at 60 °C for 24 hours. Neutralize with 0.1 M NaOH before analysis.
Base Hydrolysis 0.1 M NaOH at 60 °C for 24 hours. Neutralize with 0.1 M HCl before analysis.
Oxidative Degradation 3% H₂O₂ at room temperature for 24 hours.
Thermal Degradation Heat the solid sample at 105 °C for 48 hours. Dissolve in diluent for analysis.
Photodegradation Expose the solution to UV light (254 nm) and visible light for 24 hours.

Analyze the stressed samples using the developed achiral RP-HPLC method. The goal is to achieve 5-20% degradation of the parent compound. If significant degradation is observed, the stress duration should be reduced.

Workflow for Stability-Indicating Method Validation

G cluster_0 Method Development & Optimization cluster_1 Forced Degradation cluster_2 Method Validation as Stability-Indicating Develop_Achiral_Method Develop Initial Achiral RP-HPLC Method Optimize_Method Optimize for Resolution and Peak Shape Develop_Achiral_Method->Optimize_Method Perform_Forced_Degradation Perform Forced Degradation (Acid, Base, Peroxide, Heat, Light) Optimize_Method->Perform_Forced_Degradation Apply Method Analyze_Stressed_Samples Analyze Stressed Samples with Optimized Method Perform_Forced_Degradation->Analyze_Stressed_Samples Assess_Specificity Assess Specificity: Peak Purity & Resolution Analyze_Stressed_Samples->Assess_Specificity Validate_Method Full Method Validation (Linearity, Accuracy, Precision, etc.) Assess_Specificity->Validate_Method Final_Method Final Validated Stability-Indicating HPLC Method Validate_Method->Final_Method

Caption: Workflow for developing a stability-indicating HPLC method.

Method Validation

Once the HPLC methods are developed, they must be validated to ensure they are suitable for their intended purpose. The validation should be performed according to ICH Q2(R1) guidelines.

Validation Parameters
ParameterDescription
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.
Range The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
Accuracy The closeness of the test results obtained by the method to the true value.
Precision The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. This includes repeatability and intermediate precision.
Detection Limit (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Quantitation Limit (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Data Presentation and Expected Results

System Suitability

Before any sample analysis, a system suitability test must be performed to ensure the chromatographic system is performing adequately.

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) > 2000
Relative Standard Deviation (RSD) of replicate injections ≤ 2.0%
Example Chromatograms (Conceptual)
  • Achiral Analysis: A chromatogram showing a sharp, well-resolved peak for 2-Morpholino-2-phenylacetic acid hydrochloride, separated from any potential impurities.

  • Chiral Analysis: A chromatogram of the racemic standard showing two baseline-resolved peaks of equal area for the two enantiomers.

  • Forced Degradation Analysis: Chromatograms of stressed samples showing the main analyte peak and additional peaks corresponding to degradation products, all well-resolved from each other.

Troubleshooting

ProblemPotential CauseSuggested Solution
Poor Peak Shape (Tailing) - pH of the mobile phase is close to the pKa of the analyte.- Column degradation.- Sample overload.- Adjust mobile phase pH further away from the pKa.- Use a new column.- Reduce sample concentration.
Poor Resolution - Inappropriate mobile phase composition or gradient.- Unsuitable column.- Optimize the gradient profile.- Try a different column with a different selectivity.
Baseline Noise - Contaminated mobile phase.- Detector lamp aging.- Use fresh, high-purity solvents.- Replace the detector lamp.

Conclusion

This application note provides a comprehensive framework for the HPLC analysis of 2-Morpholino-2-phenylacetic acid hydrochloride. By following the outlined protocols for achiral and chiral analysis, and by developing a robust stability-indicating method, researchers can ensure the quality, purity, and stability of this important compound. The provided rationale for each step is intended to empower the user to not only execute the methods but also to understand and adapt them as needed for their specific research and development goals.

References

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • International Council for Harmonisation. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
  • Chiral Technologies Europe. (n.d.). A Guide to Chiral Stationary Phase Selection. [Link]

  • SIELC Technologies. (n.d.). UV-Vis Spectrum of 2-Fluorophenylacetic acid. [Link]

Sources

Method

Application Notes and Protocols for the LC-MS Analysis of 2-Morpholino-2-phenylacetic acid hydrochloride

Introduction 2-Morpholino-2-phenylacetic acid hydrochloride is a pharmaceutical compound of interest, characterized by its polar nature stemming from the presence of a morpholine ring, a tertiary amine, and a carboxylic...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Morpholino-2-phenylacetic acid hydrochloride is a pharmaceutical compound of interest, characterized by its polar nature stemming from the presence of a morpholine ring, a tertiary amine, and a carboxylic acid functional group. This unique structure presents a significant challenge for quantitative analysis using traditional reversed-phase liquid chromatography (RP-LC) due to poor retention. This application note provides a comprehensive guide for the development and validation of a robust and sensitive Liquid Chromatography-Mass Spectrometry (LC-MS) method for the accurate quantification of 2-Morpholino-2-phenylacetic acid hydrochloride in various matrices.

This document is intended for researchers, scientists, and drug development professionals. It offers a detailed exploration of the analytical strategy, from understanding the physicochemical properties of the analyte to the rationale behind the selection of chromatographic and mass spectrometric parameters. The protocols provided herein are designed to serve as a strong foundation for method development and validation, adhering to the principles of scientific integrity and regulatory guidelines such as those from the International Council for Harmonisation (ICH).

Physicochemical Properties and Analytical Considerations

A thorough understanding of the analyte's properties is paramount for developing a successful LC-MS method.

PropertyValueSource
Molecular Formula C₁₂H₁₆ClNO₃[1]
Molecular Weight 257.71 g/mol [1]
pKa (Carboxylic Acid) ~4.31 (predicted based on phenylacetic acid)
pKa (Morpholine Amine) ~8.5 (of morpholine)[2][3]

Based on these pKa values, 2-Morpholino-2-phenylacetic acid is expected to be zwitterionic over a wide pH range, possessing both a positive charge on the morpholine nitrogen and a negative charge on the carboxylate group. This dual-charge nature makes it a highly polar molecule, necessitating a chromatographic approach beyond standard RP-LC.

Chromatographic Strategy: Embracing Polarity with HILIC and Mixed-Mode Chromatography

To achieve adequate retention and separation for this polar, zwitterionic compound, Hydrophilic Interaction Liquid Chromatography (HILIC) and Mixed-Mode Chromatography are the most promising approaches.

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of aqueous buffer. This creates a water-enriched layer on the surface of the stationary phase, into which polar analytes can partition, leading to their retention.

  • Causality: The high organic content of the mobile phase in HILIC is less eluotropic for polar compounds, allowing for their retention on a polar stationary phase. This is in direct contrast to RP-LC where a high aqueous content is required to retain polar analytes, often with limited success for highly polar molecules.

Mixed-Mode Chromatography

Mixed-mode chromatography columns possess both reversed-phase and ion-exchange functionalities. This dual retention mechanism provides enhanced selectivity and retention for compounds with diverse polarities and charge states.

  • Causality: For a zwitterionic compound like 2-Morpholino-2-phenylacetic acid, a mixed-mode column with both cation and anion exchange properties can offer superior retention and resolution by interacting with both the protonated morpholine and the deprotonated carboxylic acid moieties.

Experimental Protocols

Protocol 1: HILIC-MS/MS Method

This protocol outlines a starting point for developing a HILIC-based LC-MS/MS method.

1. Materials and Reagents:

  • 2-Morpholino-2-phenylacetic acid hydrochloride reference standard

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade, 18.2 MΩ·cm)

  • Ammonium formate (LC-MS grade)

  • Formic acid (LC-MS grade)

2. Standard Solution Preparation:

  • Prepare a stock solution of 2-Morpholino-2-phenylacetic acid hydrochloride in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of 1 mg/mL.

  • Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase composition to create a calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

3. Sample Preparation (e.g., from a biological matrix):

  • Protein Precipitation: For plasma or serum samples, precipitate proteins by adding 3 volumes of cold acetonitrile to 1 volume of sample. Vortex and centrifuge at high speed (e.g., >10,000 x g) for 10 minutes.

  • Solid Phase Extraction (SPE): For more complex matrices or to achieve lower detection limits, a mixed-mode SPE cartridge (combining reversed-phase and ion-exchange properties) can be employed.

    • Condition: Condition the cartridge with methanol followed by water.

    • Equilibrate: Equilibrate the cartridge with a buffer at a pH where the analyte is charged (e.g., pH 3-4 to ensure the morpholine is protonated).

    • Load: Load the pre-treated sample.

    • Wash: Wash with a weak organic solvent to remove non-polar interferences, followed by a buffer to remove other polar impurities.

    • Elute: Elute the analyte with a solvent mixture containing a counter-ion and a higher organic content (e.g., methanol with 2% formic acid).

    • Evaporate the eluate to dryness and reconstitute in the initial mobile phase.

4. LC-MS/MS System and Conditions:

Parameter Recommended Condition Justification
LC System UHPLC/HPLC systemProvides high resolution and throughput.
Column HILIC column (e.g., Amide, Diol, or Zwitterionic phase), 2.1 x 100 mm, 1.7 µmProvides retention for polar analytes.
Mobile Phase A 10 mM Ammonium formate in water with 0.1% Formic Acid (pH ~3)Provides a source of protons for positive ionization and controls the ionic strength. Adjusting pH can optimize retention and peak shape.
Mobile Phase B Acetonitrile with 0.1% Formic AcidThe primary organic solvent for HILIC.
Gradient 95% B to 50% B over 5 minutes, then return to initial conditionsA typical starting gradient for HILIC. Optimization will be required.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Column Temperature 40 °CImproves peak shape and reproducibility.
Injection Volume 2-5 µLMinimize injection of sample diluent that can affect peak shape in HILIC.
MS System Triple Quadrupole Mass SpectrometerIdeal for quantitative analysis using Multiple Reaction Monitoring (MRM).
Ionization Mode Positive Electrospray Ionization (ESI+)The morpholine nitrogen is readily protonated.
MRM Transitions Precursor Ion (Q1): m/z 222.1 (M+H)⁺Product Ions (Q3): To be determined empirically. Predicted fragments include loss of water (m/z 204.1), loss of CO₂ (m/z 178.1), and fragments of the morpholine ring.The precursor ion corresponds to the protonated molecule of the free base. Product ions should be optimized by infusing a standard solution.
Source Parameters Capillary Voltage: 3-4 kVSource Temperature: 120-150 °CDesolvation Temperature: 350-450 °CGas Flows: Optimize for instrumentTypical starting parameters for ESI.

5. Data Analysis and Quantification:

  • Integrate the peak area of the target MRM transition.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

  • Quantify the analyte in samples using the regression equation from the calibration curve.

Method Validation

The developed LC-MS method must be validated according to the ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[4][5]

Validation Parameters:

Parameter Description
Specificity/Selectivity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a given range.
Range The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
Accuracy The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.
Precision The closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. This includes repeatability, intermediate precision, and reproducibility.
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Visualization of Experimental Workflow

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Validation Standard Reference Standard Stock Stock Solution (1 mg/mL) Standard->Stock Sample Matrix Sample (e.g., Plasma) Protein_Precipitation Protein Precipitation / SPE Sample->Protein_Precipitation Working_Standards Working Standards (Calibration Curve) Stock->Working_Standards LC UHPLC System (HILIC Separation) Working_Standards->LC Final_Sample Final Sample Extract Protein_Precipitation->Final_Sample Final_Sample->LC MS Triple Quadrupole MS (MRM Detection) LC->MS ESI+ Quantification Quantification MS->Quantification Validation Method Validation (ICH Q2) Quantification->Validation Report Final Report Validation->Report

Caption: LC-MS/MS workflow for the analysis of 2-Morpholino-2-phenylacetic acid hydrochloride.

Conclusion

The analysis of 2-Morpholino-2-phenylacetic acid hydrochloride by LC-MS presents a challenge due to its polar and zwitterionic nature. This application note provides a scientifically grounded strategy employing HILIC or mixed-mode chromatography coupled with tandem mass spectrometry. The detailed protocols and validation guidelines offer a robust starting point for developing and implementing a reliable quantitative method. By understanding the physicochemical properties of the analyte and applying the appropriate analytical techniques, researchers can achieve accurate and precise results, facilitating drug development and research activities.

References

  • PubChem. (n.d.). 2-Morpholino-2-phenylacetamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Klavins, K., Drexler, H., Hann, S., & Koellensperger, G. (2015). Fast, general-purpose metabolome analysis by mixed-mode liquid chromatography–mass spectrometry. Analyst, 140(19), 6586-6595.
  • PubChem. (n.d.). Morpholine. National Center for Biotechnology Information. Retrieved from [Link]

  • European Medicines Agency. (2023). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]

  • BioPharma Services Inc. (n.d.). BA Method Development: Polar Compounds. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • Al-Ghorbani, M., Begum Zabiulla, B., Mamatha, V. S., & Khanum, S. A. (2020). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Journal of Molecular Structure, 1202, 127265.
  • Agilent Technologies. (2018). Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Retrieved from [Link]

  • West, C., Lemasson, E., Bertin, S., Hennig, P., & Lesellier, E. (2016). Mixed-Mode Chromatography—A Review. LCGC Europe, 29(11), 644-653.
  • Sarapeta Therapeutics. (2025). Characterizing Oligomers Using a 2D-LC–MS Workflow.
  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Phenomenex. (2025). LC column and sample preparation considerations for LC-MS/MS drug analysis in clinical research. AACC.org.
  • AMSbio. (2025).
  • FooDB. (2010). Showing Compound Morpholine (FDB008207). Retrieved from [Link]

  • Agilent Technologies. (n.d.). SPE Method Development Tips and Tricks.
  • Nagesh Kumar, K., & Ratnam, P. V. (2023). A novel chiral HPLC and LC-MS/MS method development for the triazole antifungal compound. Results in Chemistry, 5, 100821.
  • PubChem. (n.d.). Phenylacetic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • IntuitionLabs. (n.d.). ICH Q2(R2)
  • Human Metabolome Database. (n.d.). Phenylacetic acid GC-MS (Non-derivatized) - 70eV, Positive (HMDB0000209). Retrieved from [Link]

  • Williams, R. (2022).
  • Al-Bukhaiti, W. Q., Noman, O. M., & Al-Hadi, A. A. (2022). A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis. RSC advances, 12(45), 29283-29302.
  • Gethings, L. A., Bristow, A. W., & O'Connor, P. B. (2013). A predictive science approach to aid understanding of electrospray ionisation tandem mass spectrometric fragmentation pathways of small molecules using. Rapid communications in mass spectrometry, 27(1), 1-12.
  • Complete Overview. (2025). Understanding ICH Q2(R2)
  • Waters Corporation. (2024). LC-MS/MS Method Development for Drug Analysis. YouTube.
  • ACD/Labs. (n.d.). Mass Spec Fragment Prediction Software | MS Fragmenter.
  • Ataman Kimya. (n.d.). MORPHOLINE. Retrieved from [Link]

  • PubChem. (n.d.). (S)-2-Chloro-2-phenylacetic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • ChemSynthesis. (n.d.). 2-chloro-2-phenylacetic acid. Retrieved from [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 2-Morpholino-2-phenylacetic Acid Hydrochloride

Welcome to the technical support guide for the purification of 2-Morpholino-2-phenylacetic acid hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the com...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 2-Morpholino-2-phenylacetic acid hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this compound. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide not only solutions but also the underlying scientific principles to empower you in your experimental work.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of 2-Morpholino-2-phenylacetic acid hydrochloride. Each problem is followed by probable causes and a step-by-step resolution.

Problem 1: Low Yield After Recrystallization

You've performed a recrystallization, but the recovery of your purified 2-Morpholino-2-phenylacetic acid hydrochloride is significantly lower than expected.

Probable Causes:

  • Inappropriate Solvent Choice: The chosen solvent or solvent system may be too good at dissolving the compound, even at low temperatures. 2-Morpholino-2-phenylacetic acid hydrochloride is a salt and its solubility can be sensitive to the polarity of the solvent.

  • Excessive Solvent Volume: Using too much solvent will keep the compound in solution, preventing efficient crystallization upon cooling.

  • Premature Crystallization: If the solution cools too quickly, the compound may crash out of solution as a fine powder or oil, trapping impurities.

  • Incomplete Crystallization: Insufficient cooling time or temperature will result in a lower yield as a significant amount of the product remains dissolved in the mother liquor.

Step-by-Step Resolution:

  • Solvent System Optimization:

    • Principle: The ideal recrystallization solvent should dissolve the compound sparingly at room temperature but readily at its boiling point.

    • Action: If your yield is low, consider a less polar solvent or a solvent mixture. For hydrochloride salts, a common strategy is to use a polar solvent in which the salt is soluble (like methanol or ethanol) and then add a less polar anti-solvent (like diethyl ether or ethyl acetate) to induce crystallization. Perform small-scale solubility tests with various solvents to identify the optimal system.

  • Minimize Solvent Usage:

    • Principle: The goal is to create a saturated solution at the boiling point of the solvent.

    • Action: Add the hot solvent portion-wise to your crude material until it just dissolves. This ensures you are not using an excess amount of solvent.

  • Controlled Cooling:

    • Principle: Slow cooling allows for the formation of well-defined crystals, excluding impurities from the crystal lattice.

    • Action: After dissolving the compound in hot solvent, allow the flask to cool slowly to room temperature. Do not immediately place it in an ice bath. Once at room temperature, you can then proceed to cool it further in an ice bath or refrigerator to maximize crystal formation.

  • Maximize Recovery from Mother Liquor:

    • Principle: The mother liquor still contains dissolved product.

    • Action: If initial recovery is low, try to concentrate the mother liquor by evaporating some of the solvent and cooling again to obtain a second crop of crystals. Be aware that this second crop may be less pure than the first.

Problem 2: Oily Precipitate Instead of Crystals

Upon cooling the recrystallization solution, the product separates as an oil rather than solid crystals.

Probable Causes:

  • High Impurity Levels: The presence of significant impurities can lower the melting point of the mixture and inhibit crystal lattice formation.

  • Rapid Cooling: Cooling the solution too quickly can cause the compound to "oil out" as it falls out of solution below its melting point but above its crystallization temperature.

  • Inappropriate Solvent: The chosen solvent may not be suitable for inducing crystallization for your specific compound.

Step-by-Step Resolution:

  • Re-dissolve and Slow Down:

    • Principle: Providing more time and a suitable environment for nucleation and crystal growth is key.

    • Action: Reheat the solution to re-dissolve the oil. Allow it to cool much more slowly. You can insulate the flask to slow down the cooling process.

  • Scratching and Seeding:

    • Principle: These techniques provide a surface for crystal nucleation to begin.

    • Action: If oiling persists, try scratching the inside of the flask with a glass rod at the air-solvent interface. This creates microscopic scratches that can act as nucleation sites. Alternatively, add a small seed crystal of pure 2-Morpholino-2-phenylacetic acid hydrochloride to the cooled solution to induce crystallization.

  • Solvent Modification:

    • Principle: Adjusting the solvent polarity can favor crystallization over oiling out.

    • Action: Add a small amount of a miscible anti-solvent to the solution just before it starts to become cloudy. This can sometimes promote the formation of solid crystals.

  • Consider an Alternative Purification Method:

    • Principle: If recrystallization is consistently failing, another purification technique may be more appropriate.

    • Action: If oiling out remains a persistent issue, consider purifying the material using column chromatography or an acid-base extraction to remove the problematic impurities before attempting recrystallization again.

Problem 3: Persistent Colored Impurities

After purification, your 2-Morpholino-2-phenylacetic acid hydrochloride remains colored (e.g., yellow or brown), indicating the presence of impurities.

Probable Causes:

  • Carried-over Starting Materials or Reagents: Some starting materials or by-products from the synthesis may be colored.

  • Degradation Products: The compound or impurities may be degrading during the purification process, especially if heat is applied for extended periods.

  • Trace Metal Impurities: Coordination of trace metals can sometimes result in colored complexes.

Step-by-Step Resolution:

  • Activated Carbon Treatment:

    • Principle: Activated carbon has a high surface area and can adsorb large, colored organic molecules.

    • Action: Dissolve the crude product in a suitable solvent. Add a small amount (typically 1-5% by weight) of activated carbon. Heat the mixture gently with stirring for a few minutes. Perform a hot filtration to remove the activated carbon. The filtrate should be less colored. Be aware that activated carbon can also adsorb some of your product, potentially reducing the yield.

  • Acid-Base Extraction:

    • Principle: This technique separates compounds based on their different solubilities in aqueous and organic solvents at different pH values.

    • Action: Dissolve the crude material in an organic solvent like dichloromethane or ethyl acetate. Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). This will keep your hydrochloride salt in the aqueous layer while non-basic organic impurities remain in the organic layer. Separate the aqueous layer, basify it with a base like sodium bicarbonate or sodium hydroxide to precipitate the free base of 2-Morpholino-2-phenylacetic acid, extract the free base into an organic solvent, dry the organic layer, and then bubble HCl gas through it or add a solution of HCl in an organic solvent to reform the hydrochloride salt.

  • Chromatographic Purification:

    • Principle: Column chromatography separates compounds based on their differential adsorption to a stationary phase.

    • Action: For persistent impurities, silica gel column chromatography can be very effective.[1] A suitable eluent system will need to be developed, likely a mixture of a polar and a non-polar solvent. The progress of the separation can be monitored by thin-layer chromatography (TLC).

Purification Workflow Decision Diagram

The following diagram outlines a decision-making process for selecting an appropriate purification strategy for 2-Morpholino-2-phenylacetic acid hydrochloride.

PurificationWorkflow start Crude 2-Morpholino-2-phenylacetic acid hydrochloride recrystallization Attempt Recrystallization start->recrystallization success Pure Product (>98% Purity) recrystallization->success Successful oiling_out Product Oils Out? recrystallization->oiling_out Fails colored_product Product Still Colored? oiling_out->colored_product No acid_base Perform Acid-Base Extraction oiling_out->acid_base Yes low_yield Low Yield? colored_product->low_yield No activated_carbon Treat with Activated Carbon colored_product->activated_carbon Yes column_chromatography Silica Gel Column Chromatography low_yield->column_chromatography Persistent Issue optimize_recrystallization Optimize Recrystallization (Solvent, Cooling Rate) low_yield->optimize_recrystallization Yes activated_carbon->recrystallization acid_base->recrystallization column_chromatography->success optimize_recrystallization->recrystallization

Caption: A decision tree for troubleshooting the purification of 2-Morpholino-2-phenylacetic acid hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the expected physical properties of pure 2-Morpholino-2-phenylacetic acid hydrochloride?

Pure 2-Morpholino-2-phenylacetic acid hydrochloride is expected to be a white to off-white crystalline solid. The melting point of the free acid (phenylacetic acid) is 76-77 °C.[2] The hydrochloride salt will have a different, likely higher, melting point which should be determined experimentally and compared to literature values if available.

Q2: What is a good starting point for a recrystallization solvent system?

A good starting point for the recrystallization of a hydrochloride salt like 2-Morpholino-2-phenylacetic acid hydrochloride would be a polar protic solvent such as ethanol, methanol, or isopropanol. If the compound is too soluble in these, a mixture with a less polar co-solvent like ethyl acetate, diethyl ether, or dichloromethane can be effective. For a related compound, 3-morpholino-2-phenylthioacrylic acid morpholide, a mixture of chloroform and methanol was used for recrystallization.[3]

Solvent System Component 1Solvent System Component 2 (Anti-solvent)Rationale
MethanolDiethyl EtherHigh polarity difference, good for inducing precipitation.
EthanolEthyl AcetateBoth are common, relatively non-toxic lab solvents.
IsopropanolHexanesGood for compounds with intermediate polarity.

Q3: What are the potential impurities I should be aware of?

Potential impurities can arise from the starting materials, side reactions, or degradation. Common impurities in the synthesis of similar phenylacetic acid derivatives can include unreacted starting materials and by-products from the synthetic route.[4] For instance, if synthesized from a corresponding benzyl halide, residual halide may be present.[1] Aldehydes and other organic acids can also be present as reactive impurities.[5]

Q4: How can I assess the purity of my final product?

The purity of your 2-Morpholino-2-phenylacetic acid hydrochloride can be assessed using several analytical techniques:

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. Impurities tend to broaden and depress the melting point.

  • Thin-Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems is a good indicator of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools to confirm the structure and identify any impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC can provide a quantitative measure of purity.

  • Gas Chromatography (GC): GC can also be used to assess purity, particularly for volatile impurities.[6][7]

Q5: Is 2-Morpholino-2-phenylacetic acid hydrochloride stable?

Generally, hydrochloride salts of organic amines are more stable and less prone to degradation than their free base counterparts. However, like many organic compounds, it should be stored in a cool, dry, and dark place to prevent degradation. It is important to protect the compound from moisture.[8] It is incompatible with strong oxidizing agents.[8]

References

  • RU2172309C2, Method of preparing 2-(phenylamino)
  • 3-morpholino-2-phenylthioacrylic acid morpholide and 5-(4-bromobenzoyl-2-(4-morpholino)-3-phenylthiophene, Organic Syntheses Procedure. [Link]

  • CN102249891B, Method for recovering and purifying phenylacetic acid, Google P
  • US5698735A, Process for preparing substituted phenylacetic acid derivatives and novel intermediates, Google P
  • CN102964345A, Method for preparing 2-hydroxy-2,2-diphenylacetic acid-3alpha-(8-aza-bicyclo(3,2,1))
  • Synthesis and Characterization of Some New Morpholine Derivatives, ResearchGate. [Link]

  • 2-Morpholino-2-phenylacetamide, PubChem. [Link]

  • Gas-liquid chromatographic determination of total phenylacetic acid in urine, PubMed. [Link]

  • Crystallization of Form II Paracetamol with the Assistance of Carboxylic Acids toward Batch and Continuous Processes, ResearchGate. [Link]

  • Crystallization of Form II Paracetamol with the Assistance of Carboxylic Acids toward Batch and Continuous Processes, MDPI. [Link]

  • Phenylacetic acid, Wikipedia. [Link]

  • US5221772A, Preparation of 2-hydroxyphenyl-acetic acid, Google P
  • The synthesis and investigation of impurities found in clandestine laboratories: Baeyer-Villiger route part II; synthesis of Phenyl-2-propanone (P2P) analogues from substituted benzaldehydes, Semantic Scholar. [Link]

  • Phenylacetic acid, Sciencemadness Wiki. [Link]

  • Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility, PMC - PubMed Central. [Link]

Sources

Optimization

Technical Support Center: Synthesis of 2-Morpholino-2-phenylacetic acid hydrochloride

Welcome to the technical support center for the synthesis of 2-Morpholino-2-phenylacetic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth tech...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Morpholino-2-phenylacetic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions. Our goal is to empower you with the knowledge to improve your yield and obtain high-purity products.

Overview of Synthesis

The synthesis of 2-Morpholino-2-phenylacetic acid hydrochloride is a critical process for researchers working on the development of novel therapeutics, as this compound serves as a valuable building block. The morpholine moiety can enhance the physicochemical properties of a molecule, such as its aqueous solubility and metabolic stability. A common and effective method for synthesizing 2-Morpholino-2-phenylacetic acid hydrochloride is through the hydrolysis of its corresponding ester, typically ethyl 2-morpholino-2-phenylacetate. This process is generally carried out under acidic conditions, which also facilitates the formation of the hydrochloride salt.

Below, we present a detailed protocol for this synthesis, followed by a comprehensive troubleshooting guide to address potential challenges you may encounter.

Experimental Protocol: Synthesis of 2-Morpholino-2-phenylacetic acid hydrochloride via Ester Hydrolysis

This protocol details the hydrolysis of ethyl 2-morpholino-2-phenylacetate to yield 2-Morpholino-2-phenylacetic acid hydrochloride.

Materials:

  • Ethyl 2-morpholino-2-phenylacetate

  • 3M Hydrochloric acid (HCl) solution

  • Methanol

  • Diethyl ether

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Rotary evaporator

  • Büchner funnel and filter paper

Procedure:

  • Reaction Setup: In a round-bottom flask, combine ethyl 2-morpholino-2-phenylacetate (1 equivalent) with a 3M hydrochloric acid solution (approximately 5-10 volumes relative to the ester).

  • Reflux: Heat the mixture to reflux with vigorous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 2-4 hours.

  • Cooling and Crystallization: Once the reaction is complete, allow the mixture to cool to room temperature. For enhanced crystallization, the flask can be placed in an ice bath.

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove excess HCl and water, yielding a solid or semi-solid residue.

  • Azeotropic Drying: To ensure complete removal of water, dissolve the residue in methanol and re-concentrate under reduced pressure. Repeat this step 2-3 times.

  • Product Precipitation: Suspend the resulting solid in diethyl ether and stir to break up any clumps. This step helps in washing away any non-polar impurities.

  • Isolation and Drying: Collect the solid product by filtration using a Büchner funnel. Wash the solid with a small amount of cold diethyl ether to remove any remaining soluble impurities. Dry the product under vacuum to obtain 2-Morpholino-2-phenylacetic acid hydrochloride.

Visualizing the Workflow

G cluster_reaction Reaction cluster_workup Work-up & Purification start Ethyl 2-morpholino-2-phenylacetate + 3M HCl reflux Reflux for 2-4 hours start->reflux cool Cool to Room Temperature reflux->cool concentrate Concentrate under Reduced Pressure cool->concentrate dissolve Dissolve in Methanol concentrate->dissolve reconcentrate Re-concentrate (Azeotropic Drying) dissolve->reconcentrate suspend Suspend in Diethyl Ether reconcentrate->suspend filtrate Filter and Wash with Diethyl Ether suspend->filtrate dry Dry under Vacuum filtrate->dry end end dry->end 2-Morpholino-2-phenylacetic acid hydrochloride

Caption: Experimental workflow for the synthesis of 2-Morpholino-2-phenylacetic acid hydrochloride.

Troubleshooting Guide

This section addresses common issues that may arise during the synthesis of 2-Morpholino-2-phenylacetic acid hydrochloride.

Issue Potential Cause Recommended Solution
Low Yield Incomplete hydrolysis of the starting ester.- Extend the reflux time and monitor the reaction progress using TLC or HPLC.- Increase the concentration of the hydrochloric acid solution to drive the reaction to completion.
Product loss during work-up.- Ensure complete precipitation of the product before filtration. Cooling the solution in an ice bath can improve crystallization.- Minimize the amount of solvent used for washing the final product to prevent dissolution.
Incomplete Reaction Insufficient heating or reaction time.- Ensure the reaction mixture is refluxing at the appropriate temperature.- As mentioned above, extend the reaction time and monitor closely.
Inadequate concentration of acid.- Use a higher concentration of hydrochloric acid or add a catalytic amount of a stronger acid, though this should be done with caution to avoid side reactions.
Formation of Impurities Degradation of the product or starting material.- Avoid excessive heating or prolonged reaction times, as this can lead to decomposition.- Ensure the starting materials are of high purity. Impurities in the starting ester can lead to side products.
Presence of unreacted starting material.- If the reaction is incomplete, consider optimizing the reaction conditions as described above. If purification is the issue, recrystallization from a suitable solvent system (e.g., methanol/diethyl ether) can help remove unreacted ester.
Product is Oily or Gummy Presence of residual solvent or moisture.- Ensure the azeotropic drying with methanol is performed thoroughly to remove all water.- Dry the final product under high vacuum for an extended period.
Impurities hindering crystallization.- Purify the product by recrystallization. Experiment with different solvent systems to find one that yields a crystalline solid.
Difficulty with Filtration Very fine particles clogging the filter paper.- Use a celite pad on top of the filter paper to improve filtration speed.- Allow the product to crystallize slowly without agitation to form larger crystals.

Frequently Asked Questions (FAQs)

Q1: Can I use a different acid for the hydrolysis?

A1: While hydrochloric acid is preferred as it directly provides the desired hydrochloride salt, other strong acids like sulfuric acid can also be used for the hydrolysis. However, if you use a different acid, you will need to perform a salt formation step with HCl after isolating the free carboxylic acid.

Q2: What is the purpose of the methanol wash and re-concentration?

A2: This is a common technique known as azeotropic drying. Water and methanol form a low-boiling azeotrope, which allows for the efficient removal of water from the product under reduced pressure. This is crucial for obtaining a dry, crystalline solid.

Q3: How can I confirm the identity and purity of my final product?

A3: Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) should be used to confirm the structure of the product. Purity can be assessed by HPLC and melting point analysis.

Q4: My product is slightly colored. How can I decolorize it?

A4: A slight coloration can often be removed by recrystallization. In some cases, a small amount of activated charcoal can be added to the solution before recrystallization, followed by hot filtration to remove the charcoal and the colored impurities.

Reaction Mechanism

The hydrolysis of ethyl 2-morpholino-2-phenylacetate proceeds via a classic acid-catalyzed ester hydrolysis mechanism.

G reactant Ethyl 2-morpholino-2-phenylacetate protonation Protonation of carbonyl oxygen by H+ reactant->protonation nucleophilic_attack Nucleophilic attack by water protonation->nucleophilic_attack proton_transfer Proton transfer nucleophilic_attack->proton_transfer elimination Elimination of ethanol proton_transfer->elimination deprotonation Deprotonation elimination->deprotonation product 2-Morpholino-2-phenylacetic acid deprotonation->product

Caption: Simplified mechanism of acid-catalyzed ester hydrolysis.

References

  • Google Patents. (1997). Process for preparing substituted phenylacetic acid derivatives and novel intermediates. [1]

  • MDPI. (2020). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. [Link][2]

  • Sciencemadness Wiki. (2022). Phenylacetic acid. [Link][3]

Sources

Troubleshooting

Technical Support Center: 2-Morpholino-2-phenylacetic Acid Hydrochloride

A Guide to Ensuring Stability and Investigating Degradation in Experimental Settings Welcome to the technical support center for 2-Morpholino-2-phenylacetic acid hydrochloride. This guide is designed for researchers, sci...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Ensuring Stability and Investigating Degradation in Experimental Settings

Welcome to the technical support center for 2-Morpholino-2-phenylacetic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and practical advice on the stability and degradation of this compound. Understanding these characteristics is crucial for ensuring the accuracy, reproducibility, and reliability of your experimental results.

Introduction: The Chemical Landscape of 2-Morpholino-2-phenylacetic Acid Hydrochloride

2-Morpholino-2-phenylacetic acid hydrochloride is a molecule that combines the structural features of a morpholine ring and a phenylacetic acid moiety. This unique combination makes it a compound of interest in various research and development areas. However, these same features present specific vulnerabilities to degradation under common experimental and storage conditions. The stability of this compound is paramount for its effective use, and this guide will walk you through the key considerations to maintain its integrity.

The morpholine ring, a saturated heterocycle, can be susceptible to oxidation, while the phenylacetic acid portion can undergo reactions typical of carboxylic acids. The hydrochloride salt form generally enhances solubility and stability, but improper handling and storage can still lead to degradation.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions regarding the stability of 2-Morpholino-2-phenylacetic acid hydrochloride.

Q1: What are the ideal storage conditions for 2-Morpholino-2-phenylacetic acid hydrochloride?

A1: To ensure the long-term stability of 2-Morpholino-2-phenylacetic acid hydrochloride, it should be stored in a cool, dry, and dark place. The container should be tightly sealed to protect it from moisture and atmospheric oxygen. For long-term storage, refrigeration (2-8 °C) is recommended. Avoid repeated freeze-thaw cycles if the compound is in solution.

Q2: What are the primary factors that can cause degradation of this compound?

A2: The main factors that can induce degradation are:

  • pH: Both highly acidic and alkaline conditions can promote hydrolysis or other degradative reactions.

  • Oxidation: The nitrogen and the ether oxygen in the morpholine ring are susceptible to oxidation.

  • Light (Photodegradation): Exposure to UV or even ambient light can provide the energy for photolytic cleavage of bonds.

  • Temperature: Elevated temperatures can accelerate the rate of all degradation pathways.

Q3: What are the likely degradation products of 2-Morpholino-2-phenylacetic acid hydrochloride?

A3: While specific degradation products for this exact molecule are not extensively documented in publicly available literature, based on its chemical structure, we can postulate the following potential degradation pathways:

  • Oxidative Degradation: The morpholine ring can undergo oxidation to form N-oxides or ring-opened products.

  • Hydrolytic Degradation: Although the C-N bond within the morpholine ring is generally stable, extreme pH and temperature could potentially lead to ring cleavage. More likely, if any ester or amide analogs are present as impurities, they would be susceptible to hydrolysis.

  • Photodegradation: UV light can induce the formation of radical species, leading to a complex mixture of degradation products. This could involve cleavage of the bond between the morpholine and the phenylacetic acid moiety.

Q4: How can I prepare a stable stock solution of 2-Morpholino-2-phenylacetic acid hydrochloride?

A4: To prepare a stable stock solution, use a high-purity solvent in which the compound is readily soluble, such as sterile water or a suitable buffer. For aqueous solutions, it is advisable to use a buffer system that maintains a slightly acidic to neutral pH (e.g., pH 5-7), as this is often where many compounds exhibit maximal stability. Prepare the solution fresh whenever possible. If storage is necessary, filter-sterilize the solution and store it in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect the solution from light by using amber vials or by wrapping the container in aluminum foil.

Troubleshooting Guide

This section provides practical solutions to common problems encountered during experiments involving 2-Morpholino-2-phenylacetic acid hydrochloride.

Problem Possible Cause Recommended Solution
Inconsistent or non-reproducible experimental results. Degradation of the compound due to improper storage of the solid or stock solution.1. Verify the storage conditions of your solid compound and stock solutions. Ensure they are protected from light, moisture, and extreme temperatures. 2. Prepare a fresh stock solution from the solid compound and repeat the experiment. 3. Perform a purity check of your compound using a suitable analytical method like HPLC.
Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS). The compound is degrading under the experimental conditions (e.g., in the sample matrix, during sample preparation, or in the autosampler).1. Review your experimental protocol for any harsh conditions (e.g., high temperature, extreme pH, prolonged exposure to light). 2. Analyze a freshly prepared sample immediately to see if the extra peaks are present initially or form over time. 3. If degradation is occurring in the autosampler, consider using a cooled autosampler.
Loss of compound potency or activity over time. The compound is unstable in the formulation or medium being used.1. Conduct a short-term stability study of the compound in your specific experimental medium. 2. Analyze samples at different time points to determine the rate of degradation. 3. Consider adding stabilizers to your formulation if compatible with your experimental design.
Physical changes in the solid compound (e.g., discoloration, clumping). The compound has been exposed to light or moisture.1. Discard the compromised batch of the compound. 2. Ensure that the compound is stored in a desiccator and protected from light.

In-Depth Technical Protocols

For researchers needing to perform a thorough stability assessment, a forced degradation study is essential. This involves intentionally exposing the compound to harsh conditions to identify potential degradation products and pathways.

Protocol: Forced Degradation Study

This protocol outlines the steps to investigate the stability of 2-Morpholino-2-phenylacetic acid hydrochloride under various stress conditions. A stability-indicating analytical method, typically HPLC, is required to analyze the results.

Objective: To identify the degradation pathways of 2-Morpholino-2-phenylacetic acid hydrochloride and to develop a stability-indicating analytical method.

Materials:

  • 2-Morpholino-2-phenylacetic acid hydrochloride

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • High-purity water

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Suitable buffer for HPLC mobile phase (e.g., phosphate buffer)

  • HPLC system with a UV or PDA detector

  • pH meter

  • Photostability chamber

  • Oven

Experimental Workflow:

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare stock solution of 2-Morpholino-2-phenylacetic acid hydrochloride Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Prep->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) Prep->Base Oxidation Oxidative Stress (e.g., 3% H₂O₂, RT) Prep->Oxidation Thermal Thermal Stress (e.g., 80°C, solid & solution) Prep->Thermal Photo Photolytic Stress (UV/Vis light) Prep->Photo Neutralize Neutralize acid/base samples Acid->Neutralize Base->Neutralize Dilute Dilute all samples Oxidation->Dilute Thermal->Dilute Photo->Dilute Neutralize->Dilute HPLC Analyze by Stability-Indicating HPLC Method Dilute->HPLC Characterize Characterize degradation products (e.g., LC-MS, NMR) HPLC->Characterize

Caption: Workflow for a forced degradation study.

Step-by-Step Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of 2-Morpholino-2-phenylacetic acid hydrochloride in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

    • Incubate the mixture at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute it with the mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.

    • Incubate the mixture at 60°C for the same time points as the acid hydrolysis.

    • At each time point, withdraw a sample, neutralize it with 0.1 M HCl, and dilute it for HPLC analysis.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.

    • Keep the mixture at room temperature and protected from light for the specified time points.

    • At each time point, withdraw a sample and dilute it for HPLC analysis.

  • Thermal Degradation:

    • Solid State: Place a known amount of the solid compound in an oven at 80°C. At specified time points, withdraw samples, dissolve them in a suitable solvent, and analyze by HPLC.

    • Solution State: Incubate an aliquot of the stock solution in an oven at 80°C. At specified time points, withdraw samples and analyze by HPLC.

  • Photolytic Degradation:

    • Expose an aliquot of the stock solution and a thin layer of the solid compound to light in a photostability chamber. The light source should provide both UV and visible light.

    • A control sample should be wrapped in aluminum foil to protect it from light.

    • At specified time points, withdraw samples, prepare them for analysis, and inject them into the HPLC.

Development of a Stability-Indicating HPLC Method

A robust HPLC method is crucial for separating the parent compound from its degradation products.

HPLC_Method_Dev cluster_dev Method Development cluster_val Method Validation Column Column Selection (e.g., C18, C8) Mobile Mobile Phase Optimization (Buffer, Organic Modifier, pH) Column->Mobile Detection Detector Wavelength Selection (UV-Vis, PDA) Mobile->Detection Specificity Specificity/ Peak Purity Detection->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Robustness Robustness Precision->Robustness

Caption: Logical workflow for developing a stability-indicating HPLC method.

Key Considerations for Method Development:

  • Column: A C18 column is a good starting point for separating moderately polar compounds.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is typically used. Gradient elution may be necessary to resolve all degradation products.

  • Detection: A photodiode array (PDA) detector is highly recommended as it can assess peak purity and help in the identification of degradation products by comparing their UV spectra.

Postulated Degradation Pathways

Based on the chemical structure of 2-Morpholino-2-phenylacetic acid hydrochloride, we can propose the following degradation pathways under stress conditions.

Degradation_Pathways cluster_products Potential Degradation Products Parent 2-Morpholino-2-phenylacetic acid hydrochloride C₁₂H₁₆NO₂·HCl Oxidation N-Oxide Ring-Opened Products Parent->Oxidation Oxidative Stress (e.g., H₂O₂) Hydrolysis Phenylacetic acid Morpholine Parent->Hydrolysis Hydrolytic Stress (Acid/Base, Heat) Photolysis Radical Species Complex Mixture Parent->Photolysis Photolytic Stress (UV/Vis Light)

Caption: Postulated degradation pathways.

It is important to note that these are theoretical pathways. The actual degradation products must be identified and characterized using appropriate analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

References

  • Biosciences Biotechnology Research Asia. (2022). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Retrieved from [Link]

  • Doherty, S., Guillard, C., & Pichat, P. (1995). Kinetics and products of the photocatalytic degradation of morpholine (tetrahydro-2H-1,4-oxazine) in TiO2 aqueous suspensions. Journal of the Chemical Society, Faraday Transactions, 91(11), 1853-1859.
  • Heinemeyer, W., & Lingens, F. (1983). Degradation of Phenylacetic Acid by Trichosporon cutaneum. Archives of Microbiology, 136(4), 273-277.
  • International Journal of Trend in Scientific Research and Development. (2021). Stability Indicating HPLC Method Development – A Review. Retrieved from [Link]

  • Kashyap, A., Singh, A. K., & Kumar, A. (2021). The microbial degradation of morpholine.
  • Larcher, G., Coci, M., Corbel, J. C., & Elias, Z. (1999). Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450. Applied and Environmental Microbiology, 65(10), 4478-4484.
  • MDPI. (2023). Morpholine Radical in the Electrochemical Reaction with Quinoline N-Oxide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). *Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO
Optimization

Technical Support Center: A Troubleshooting Guide for 2-Morpholino-2-phenylacetic acid hydrochloride

Welcome to the technical support center for 2-Morpholino-2-phenylacetic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insight...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Morpholino-2-phenylacetic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the effective use of this compound. Here, we address common challenges and frequently asked questions to ensure the integrity and success of your experiments.

Section 1: Compound Identity and Handling

Before delving into troubleshooting, it is crucial to understand the fundamental properties and proper handling of 2-Morpholino-2-phenylacetic acid hydrochloride.

Chemical Structure:

Caption: 2D structure of 2-Morpholino-2-phenylacetic acid hydrochloride.

What are the recommended storage and handling procedures for this compound?

Proper storage and handling are paramount to maintain the integrity of 2-Morpholino-2-phenylacetic acid hydrochloride.

  • Storage: The compound should be stored at room temperature in a tightly sealed container, placed in a dry and well-ventilated area[1]. It is crucial to protect it from moisture to prevent clumping and potential degradation[1]. For long-term storage, consider using a desiccator.

  • Handling: Always use appropriate personal protective equipment (PPE), including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat[1]. If there is a risk of generating dust, a NIOSH-approved respirator is recommended[2]. Work in a well-ventilated area, preferably a chemical fume hood[3]. Avoid contact with skin and eyes, and prevent the formation of dust and aerosols[2]. In case of accidental exposure, immediately flush the affected area with plenty of water for at least 15 minutes and seek medical advice[1].

Section 2: Solubility and Solution Preparation

One of the most common sources of experimental variability arises from improper solubilization of the compound.

What is the solubility of 2-Morpholino-2-phenylacetic acid hydrochloride in common laboratory solvents?

Solubility Profile Summary (Qualitative)

SolventExpected SolubilityRationale & Preparation Tips
Water Moderately SolubleThe hydrochloride salt should enhance aqueous solubility. Start by dissolving in a small amount of water and then dilute to the desired concentration. Sonication may aid dissolution.
DMSO SolubleThe polar aprotic nature of DMSO should readily dissolve the compound.
Ethanol SolubleThe polar protic nature of ethanol should also facilitate dissolution.

Troubleshooting Poor Solubility:

  • Question: My compound is not fully dissolving in water. What should I do?

    • Answer: First, ensure you are using high-purity water (e.g., Milli-Q or equivalent). Try gentle warming (not exceeding 40°C) and sonication to aid dissolution. If it still does not dissolve, the concentration may be too high. Consider preparing a more concentrated stock solution in DMSO and then diluting it into your aqueous experimental medium. Be mindful of the final DMSO concentration in your assay, as it can have biological effects.

  • Question: I see precipitation in my aqueous buffer after adding the compound from a DMSO stock. How can I prevent this?

    • Answer: This is a common issue when a compound is less soluble in the final aqueous buffer than in the DMSO stock. To mitigate this, try to keep the final DMSO concentration as low as possible (typically <0.5%). You can also try adding the DMSO stock to your buffer while vortexing to ensure rapid and even dispersion. If precipitation persists, you may need to lower the final concentration of your compound.

Section 3: Stability and Storage of Solutions

The stability of your compound in solution is critical for obtaining reproducible results.

How stable is 2-Morpholino-2-phenylacetic acid hydrochloride in solution?

The stability of the compound can be influenced by the solvent, pH, temperature, and light exposure.

  • pH Stability: Carboxylic acids and morpholine-containing compounds can be susceptible to degradation at extreme pH values[4]. It is advisable to prepare solutions in buffers that are close to physiological pH (7.2-7.4) for biological experiments. Avoid highly acidic or basic conditions for prolonged periods.

  • Temperature Stability: For short-term storage (days to a week), refrigerated temperatures (2-8°C) are generally recommended for aqueous solutions. For long-term storage, it is best to aliquot stock solutions and store them at -20°C or -80°C to minimize freeze-thaw cycles.

  • Light Sensitivity: While there is no specific data on the photosensitivity of this compound, it is good laboratory practice to protect solutions from direct light by using amber vials or wrapping containers in foil.

Troubleshooting Inconsistent Experimental Results:

  • Question: I am observing a decrease in the activity of my compound over time. What could be the cause?

    • Answer: This is likely due to the degradation of the compound in solution. Ensure you are preparing fresh dilutions from a frozen stock for each experiment. If the problem persists, consider performing a stability study by preparing a solution and testing its activity at different time points to determine its viability under your specific experimental conditions.

Section 4: Biological Activity and Mechanism of Action

Understanding the biological context of your compound is key to interpreting your data.

What are the known biological activities of 2-Morpholino-2-phenylacetic acid hydrochloride?

While specific data for this exact compound is limited, the morpholine and phenylacetic acid moieties are present in many biologically active molecules.

  • Potential as a PI3 Kinase Inhibitor: Derivatives of 4-morpholino-2-phenylquinazolines have been identified as potent inhibitors of PI3 kinase p110α, a key enzyme in cell signaling pathways related to cell proliferation and survival[5].

  • Antiplatelet Activity: Some 2-morpholino substituted benzoxazines have demonstrated effectiveness against ADP and collagen-induced platelet aggregation[6].

  • General Biological Relevance of Morpholine Derivatives: The morpholine ring is a common scaffold in medicinal chemistry, often incorporated to improve the pharmacological properties of a drug candidate, including its solubility and metabolic stability[1][6]. Morpholine derivatives have shown a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties[7].

Workflow for Investigating Biological Activity

G cluster_0 Initial Screening cluster_1 Mechanism of Action Studies cluster_2 In vivo Validation Target Identification Target Identification In vitro Assay In vitro Assay Target Identification->In vitro Assay Select relevant assays Dose-Response Analysis Dose-Response Analysis In vitro Assay->Dose-Response Analysis Determine IC50/EC50 Pathway Analysis Pathway Analysis Dose-Response Analysis->Pathway Analysis Elucidate mechanism Animal Model Studies Animal Model Studies Pathway Analysis->Animal Model Studies Validate in a living system Toxicity Assessment Toxicity Assessment Animal Model Studies->Toxicity Assessment Evaluate safety profile G Sample Sample HPLC HPLC Sample->HPLC Quantitative Purity NMR NMR Sample->NMR Structural Confirmation MS MS Sample->MS Molecular Weight & Impurity ID Purity Report Purity Report HPLC->Purity Report NMR->Purity Report MS->Purity Report

Sources

Troubleshooting

Technical Support Center: Enhancing the Solubility of 2-Morpholino-2-phenylacetic acid hydrochloride

Welcome to the technical support center for 2-Morpholino-2-phenylacetic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated wit...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Morpholino-2-phenylacetic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the solubility of this compound. We will delve into the chemical principles governing its solubility and provide practical, step-by-step protocols to overcome common experimental hurdles.

Understanding the Challenge: The Structure-Solubility Relationship

2-Morpholino-2-phenylacetic acid hydrochloride is a molecule that combines features of both a weak acid (the carboxylic acid of the phenylacetic acid moiety) and a protonated weak base (the morpholine ring as a hydrochloride salt). This bifunctional nature, coupled with the presence of a lipophilic phenyl group, can lead to complex solubility behavior. The hydrochloride salt form is intended to enhance aqueous solubility compared to the free base; however, challenges in achieving the desired concentration in aqueous media can still arise.

A critical first step in troubleshooting solubility issues is to experimentally determine the aqueous solubility and the pKa of the compound. The pKa will inform the pH range in which the compound is most soluble, while the baseline solubility will quantify the extent of the challenge.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am having difficulty dissolving 2-Morpholino-2-phenylacetic acid hydrochloride in water at a neutral pH. Why is this happening?

A1: The limited solubility at neutral pH is likely due to the compound's chemical structure. The phenylacetic acid portion of the molecule has a pKa analogous to phenylacetic acid itself, which is approximately 4.31.[1][2] At a neutral pH of 7, the carboxylic acid group will be deprotonated (negatively charged), which is favorable for solubility. However, the morpholine group, being a tertiary amine, will be largely deprotonated and thus less hydrophilic at neutral pH. The presence of the nonpolar phenyl ring also contributes to lower aqueous solubility. The hydrochloride salt improves solubility by protonating the morpholine nitrogen, but its effectiveness is pH-dependent.

Q2: How does pH affect the solubility of 2-Morpholino-2-phenylacetic acid hydrochloride, and what is the optimal pH for dissolution?

A2: The solubility of this compound is highly dependent on pH.[3][4] As a hydrochloride salt of a molecule with both an acidic and a basic functional group, its solubility profile will be complex.

  • At low pH (acidic conditions): The carboxylic acid group will be protonated (neutral), while the morpholine nitrogen will be protonated (positively charged). The net positive charge should promote solubility in aqueous media.

  • At high pH (basic conditions): The carboxylic acid will be deprotonated (negatively charged), and the morpholine nitrogen will be deprotonated (neutral). The net negative charge should also enhance solubility.

There will likely be a pH range of minimum solubility (the isoelectric point) between the pKa of the carboxylic acid and the pKa of the morpholinium ion. To find the optimal pH for dissolution, a pH-solubility profile should be experimentally determined.

Experimental Protocol: Determining the pH-Solubility Profile

Objective: To determine the solubility of 2-Morpholino-2-phenylacetic acid hydrochloride across a range of pH values.

Materials:

  • 2-Morpholino-2-phenylacetic acid hydrochloride

  • A series of buffers (e.g., phosphate, citrate, borate) covering a pH range from 2 to 10

  • Vials or small flasks

  • Shaker or magnetic stirrer

  • pH meter

  • Analytical method for quantification (e.g., HPLC-UV, UV-Vis spectrophotometry)

Procedure:

  • Prepare saturated solutions by adding an excess of the compound to a known volume of each buffer in separate vials.

  • Equilibrate the samples by shaking or stirring at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, allow the undissolved solid to settle.

  • Carefully withdraw a sample from the supernatant and filter it through a syringe filter (e.g., 0.22 µm) to remove any undissolved particles.

  • Dilute the filtered sample with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method.

  • Measure the pH of the remaining supernatant in each vial.

  • Plot the measured solubility (e.g., in mg/mL or µg/mL) against the final pH of each solution.

Troubleshooting Workflow: Improving Solubility

If you continue to face solubility challenges, the following strategies can be employed. The choice of method will depend on the desired final concentration and the downstream application of your solution.

Caption: A decision-making workflow for addressing solubility issues.

Q3: Can I use co-solvents to improve the solubility of 2-Morpholino-2-phenylacetic acid hydrochloride?

A3: Yes, co-solvents can be a very effective strategy.[5] By mixing water with a miscible organic solvent, you can reduce the polarity of the solvent system, which can better accommodate the nonpolar phenyl group of your molecule. Common co-solvents for pharmaceutical applications include ethanol, propylene glycol (PG), and dimethyl sulfoxide (DMSO).

Co-solvent Screening Data (Estimated for Phenylacetic Acid)

Co-solventEstimated Solubility of Phenylacetic AcidComments
Water1.50 g/100 mL (20 °C)[6]Baseline aqueous solubility.
EthanolVery soluble[1][6]A good first choice for many organic molecules.
DMSOMiscible[7]A strong organic solvent, but may not be suitable for all applications.

Experimental Protocol: Co-solvent Solubility Enhancement

Objective: To increase the solubility of 2-Morpholino-2-phenylacetic acid hydrochloride using a co-solvent system.

Materials:

  • 2-Morpholino-2-phenylacetic acid hydrochloride

  • Co-solvents (e.g., ethanol, propylene glycol, DMSO)

  • Aqueous buffer at a suitable pH (determined from pH-solubility profile)

  • Vortex mixer

  • Water bath sonicator

Procedure:

  • Start by preparing a stock solution of your compound in 100% of the chosen co-solvent (e.g., ethanol).

  • In a separate vial, add the desired volume of aqueous buffer.

  • While vortexing the aqueous buffer, slowly add the co-solvent stock solution dropwise until the desired final concentration of the compound and co-solvent is reached.

  • If precipitation occurs, you can try gentle warming or sonication to aid dissolution.

  • Always visually inspect the final solution for any signs of precipitation before use. It is also advisable to check for precipitation after a period of storage, as some solutions may be kinetically trapped and precipitate over time.

Note: The final concentration of the co-solvent should be kept as low as possible, especially for in vivo studies, to avoid potential toxicity or off-target effects.

Q4: Are there other excipients I can use to improve solubility?

A4: Yes, other excipients such as cyclodextrins and surfactants can be effective.

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[8] The nonpolar phenyl group of your molecule can form an inclusion complex with the cyclodextrin, effectively encapsulating it and increasing its apparent aqueous solubility.[9][10] Beta-cyclodextrin and its derivatives (e.g., hydroxypropyl-β-cyclodextrin) are commonly used.

  • Surfactants: Surfactants can increase solubility by forming micelles that encapsulate the hydrophobic portions of the drug molecule. Non-ionic surfactants like polysorbates (Tween series) are often used in pharmaceutical formulations.

Summary of Key Physicochemical Properties (Estimated)

PropertyEstimated Value/InformationRelevance to Solubility
Molecular Weight 256.73 g/mol (hydrochloride salt)Influences the molar concentration.
pKa (Carboxylic Acid) ~4.31 (estimated from phenylacetic acid)[1][2]The carboxylic acid will be deprotonated and more soluble above this pH.
pKa (Morpholine) ~8.4 (estimated for morpholine)The morpholine will be protonated and more soluble below this pH.
Aqueous Solubility Not reported; likely low at neutral pH.The primary challenge to be addressed.

Final Recommendations

  • Characterize Your Compound: The most crucial first step is to experimentally determine the aqueous solubility and pKa values of your specific batch of 2-Morpholino-2-phenylacetic acid hydrochloride. This data will provide a solid foundation for a rational formulation development strategy.

  • pH Adjustment is Key: Based on the predicted pKa values, adjusting the pH to either the acidic (pH < 3) or basic (pH > 9) range is likely to yield a significant improvement in solubility.

  • Co-solvents as a Powerful Tool: If pH adjustment alone is insufficient or not compatible with your experimental system, the use of co-solvents like ethanol or propylene glycol is a robust secondary strategy.

  • Consider Advanced Formulations: For very high concentration requirements or for in vivo applications where excipient choice is critical, exploring cyclodextrin complexation or the use of surfactants may be necessary.

By systematically applying these principles and protocols, you can effectively troubleshoot and overcome the solubility challenges associated with 2-Morpholino-2-phenylacetic acid hydrochloride.

References

  • PubChem. 2-Morpholino-2-phenylacetamide. National Center for Biotechnology Information. [Link]

  • PubChem. Phenylacetic acid. National Center for Biotechnology Information. [Link]

  • Babu, G.D.K., & Kumar, T.R. (2018).
  • International Journal of Pharmaceutical Sciences Review and Research. (2024). Enhancement of Solubility and Dissolution Rate of BCS Class II Drugs. International Journal of Pharmaceutical Sciences Review and Research, 84(2), 1-10.
  • Loftsson, T., & Jarvinen, T. (2023). Cyclodextrins and Their Derivatives as Drug Stability Modifiers. Molecules, 28(15), 5783.
  • Summerton, J. E. (2017). Synthesis of Morpholino Monomers, Chlorophosphoramidate Monomers, and Solid-Phase Synthesis of Short Morpholino Oligomers. Current Protocols in Nucleic Acid Chemistry, 69, 4.60.1-4.60.23.
  • Al-Ghananeem, A. M., & Malkawi, A. H. (2017). Formulation strategies for poorly soluble drugs. In Drug Delivery Nanosystems (pp. 1-24). CRC Press.
  • Jakab, G., et al. (2022). β-cyclodextrin complex formation and protonation equilibria of morphine and other opioid compounds of therapeutic interest. European Journal of Pharmaceutical Sciences, 169, 106120.
  • Gaylord Chemical Company. Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]

  • Gysbers, R., et al. (2017). Therapeutic phosphorodiamidate morpholino oligonucleotides: Physical properties, solution structures, and folding thermodynamics. Biochemistry, 56(1), 115-128.
  • Khan, A., et al. (2014). Enhancement of dissolution rate and oral bioavailability of poorly soluble drug florfenicol by using solid dispersion and effervescent disintegration technology. Journal of Pharmacy & Pharmaceutical Sciences, 17(3), 333-345.
  • Sciencemadness Wiki. Phenylacetic acid. [Link]

  • Li, N., et al. (2021). Developing Multi-Component Solid Formulation Strategies for PROTAC Dissolution Enhancement. Molecular Pharmaceutics, 18(11), 4096-4111.
  • Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. [Link]

  • Castiglione, F., et al. (2021).
  • Dai, Y., et al. (2013). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. International Journal of Pharmaceutics, 452(1-2), 159-164.
  • Martinez-Oharriz, M. C., et al. (1999). Enhanced Dissolution Rate of Tiaprofenic Acid Using Gelucire®44/14. International Journal of Pharmaceutics, 180(2), 247-255.
  • Mazák, K., et al. (2022). β-cyclodextrin complex formation and protonation equilibria of morphine and other opioid compounds of therapeutic interest. European journal of pharmaceutical sciences : official journal of the European Federation for Pharmaceutical Sciences, 169, 106120.
  • Shah, V. P., et al. (2021). How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation. European Journal of Pharmaceutical Sciences, 162, 105825.
  • Moulton, H. M., et al. (2017). Aggregation and Disaggregation of Morpholino Oligomers in Solution. Methods in Molecular Biology, 1565, 21-29.
  • Garcia-Pineda, E., et al. (2022). Multicomponent Solids of DL-2-Hydroxy-2-phenylacetic Acid and Pyridinecarboxamides. Crystals, 12(1), 108.
  • Hulme, S. E., et al. (2012). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters, 3(10), 823-827.
  • Ullah, F., et al. (2015). Enhancement of dissolution rate of class II drugs (Hydrochlorothiazide); a comparative study of the two novel approaches; solid dispersion and liqui-solid techniques. Saudi Pharmaceutical Journal, 23(6), 660-667.
  • Kumar, S., & Singh, A. (2013). Insoluble drug delivery strategies: review of recent advances and business prospects. Acta Pharmaceutica Sinica B, 3(6), 357-366.
  • Furuishi, T., et al. (2023). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. Pharmaceutics, 15(10), 2415.
  • Al-Tamiemi, E. O., Khammas, S. J., & Al-Kaissi, S. S. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. Journal of Baghdad for Science, 13(2), 253-260.
  • Wikipedia. Phenylacetic acid. [Link]

  • Martinez-Oharriz, M. C., et al. (1999). Solubility behavior of polymorphs I and II of mefenamic acid in solvent mixtures. International journal of pharmaceutics, 180(2), 247–255.
  • Chen, S., et al. (2005). Polymorphism and Phase Behaviors of 2-(Phenylamino)nicotinic Acid. Crystal Growth & Design, 5(4), 1563-1568.
  • Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2016). Effective formulation strategies for poorly water soluble drugs. Research Journal of Pharmacy and Technology, 9(6), 757-764.
  • Hoes, C. J., et al. (2010). Temperature Induced Solubility Transitions of Various Poly(2-oxazoline)s in Ethanol-Water Solvent Mixtures. Polymers, 2(4), 556-569.
  • Amerigo Scientific. 2-Morpholino-2-phenylacetamide hydrochloride. [Link]

  • PubChem. 2-(Morpholin-4-yl)acetic acid hydrochloride. National Center for Biotechnology Information. [Link]

  • PubChem. (R)-2-hydroxy-2-phenylacetic acid hydrochloride. National Center for Biotechnology Information. [Link]

Sources

Optimization

Technical Support Center: 2-Morpholino-2-phenylacetic acid hydrochloride

Introduction This technical support guide is designed for researchers, scientists, and drug development professionals working with 2-Morpholino-2-phenylacetic acid hydrochloride (CAS No. 91641-50-8).

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

This technical support guide is designed for researchers, scientists, and drug development professionals working with 2-Morpholino-2-phenylacetic acid hydrochloride (CAS No. 91641-50-8). Clumping or caking of this valuable research compound is a frequently encountered issue that can compromise sample integrity, weighing accuracy, and experimental reproducibility. This document provides in-depth troubleshooting, scientifically grounded explanations, and best-practice protocols to prevent and address the clumping of this material. Our goal is to ensure you maintain the quality and performance of your reagents through a self-validating system of proper handling and storage.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the physical state and handling of 2-Morpholino-2-phenylacetic acid hydrochloride.

Q1: Why is my 2-Morpholino-2-phenylacetic acid hydrochloride clumping? It used to be a free-flowing powder.

A1: The primary cause of clumping is exposure to atmospheric moisture. 2-Morpholino-2-phenylacetic acid hydrochloride is a hygroscopic compound. The term "hygroscopic" describes a substance's tendency to absorb moisture from the surrounding air. The hydrochloride salt form, while enhancing water solubility for experimental applications, also increases the compound's affinity for water molecules. When the powder absorbs moisture, it can lead to the formation of solid bridges between particles, resulting in clumps or a hardened cake.

Q2: Is a clumped reagent still usable?

A2: It is strongly advised to discard clumped or caked reagent. The absorption of water can compromise the compound's purity and stated concentration. This can lead to significant errors in weighing and solution preparation, ultimately affecting the accuracy and reproducibility of your experimental results. Furthermore, the presence of moisture may potentially initiate degradation pathways over time. For critical applications, using a compromised reagent is a risk to data integrity.

Q3: What are the ideal storage conditions for this compound?

A3: Based on supplier recommendations and chemical principles, 2-Morpholino-2-phenylacetic acid hydrochloride should be stored in a tightly sealed container at room temperature in a dry and well-ventilated area.[1] To rigorously prevent moisture exposure, we recommend storing the primary container inside a desiccator containing an active desiccant (e.g., silica gel, calcium sulfate).

Q4: I need to weigh out small amounts frequently. How can I do this without compromising the entire bottle?

A4: To prevent repeated exposure of the bulk material to ambient humidity, it is best practice to create smaller, single-use, or short-term aliquots. This involves transferring a portion of the powder from the main container to smaller, tightly sealed vials in a controlled, low-humidity environment (such as a glove box or a balance with a draft shield in a low-humidity room). These aliquots can then be used for daily experiments, preserving the integrity of the main stock.

Part 2: The Science of Clumping - A Mechanistic View

Understanding the causality behind clumping allows for more effective prevention. The process is primarily a physical-chemical one driven by moisture.

The Role of Hygroscopicity

Amine hydrochlorides are salts formed by reacting an amine (like the morpholine group in this compound) with hydrochloric acid. This is often done to improve the water solubility and stability of the parent molecule. However, the ionic nature of the salt, particularly the chloride ion, can have a strong affinity for polar water molecules in the atmosphere.

Mechanism of Moisture-Induced Clumping

The clumping process can be broken down into several stages:

  • Adsorption: Water molecules from the air first adhere to the surface of the individual powder particles.

  • Absorption & Deliquescence: As more water is absorbed, a thin liquid film can form on the particle surfaces. This dissolves a small amount of the solid, creating a saturated solution at the particle level.

  • Liquid Bridge Formation: Where particles touch, these saturated liquid films can merge, forming "liquid bridges." Surface tension in these bridges pulls the particles together.

  • Recrystallization & Solid Bridge Formation: Fluctuations in temperature or humidity can cause the water in these bridges to evaporate. As the water evaporates, the dissolved solid recrystallizes, forming solid, crystalline bridges between the particles. These solid bridges are what create a hard, caked mass from the once free-flowing powder.

This entire process is why even brief or repeated exposure to a humid environment can irreversibly damage the quality of the reagent.

Visualizing the Clumping Prevention Workflow

The following diagram outlines the critical decision points and actions for maintaining the integrity of 2-Morpholino-2-phenylacetic acid hydrochloride.

G Workflow for Handling Hygroscopic Compounds cluster_0 Receiving & Initial Storage cluster_1 Preparation for Use cluster_2 Post-Use & Long-Term Management cluster_3 Troubleshooting Receive Receive Compound Inspect Inspect Seal Integrity Receive->Inspect Visually Check Store_Initial Store in Desiccator (Room Temperature) Inspect->Store_Initial Seal OK Inspect_Fail Seal Broken on Arrival Inspect->Inspect_Fail Seal Damaged Equilibrate Equilibrate Container to Room Temperature Store_Initial->Equilibrate Before Opening Clumped Compound is Clumped/ Caked Store_Initial->Clumped Check Before Use Work_Env Prepare Low-Humidity Work Environment Equilibrate->Work_Env Weigh Weigh Required Amount (Quickly) Work_Env->Weigh Seal Tightly Reseal Container (Use Parafilm if needed) Weigh->Seal Aliquot Consider Aliquoting for Frequent Use Weigh->Aliquot If applicable Store_Final Return to Desiccator Immediately Seal->Store_Final Aliquot->Store_Final Discard Contact Supplier & Quarantine Lot Inspect_Fail->Discard Discard_2 Discard Reagent & Procure New Stock Clumped->Discard_2

Sources

Troubleshooting

Inconsistent results with 2-Morpholino-2-phenylacetic acid hydrochloride experiments

Welcome to the technical support guide for 2-Morpholino-2-phenylacetic acid hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and incons...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2-Morpholino-2-phenylacetic acid hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies encountered during experimentation. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting protocols to help you achieve reliable and reproducible results.

I. Core Concepts & Frequently Asked Questions (FAQs)

This section addresses foundational questions about the handling and properties of 2-Morpholino-2-phenylacetic acid hydrochloride. Understanding these principles is the first step toward troubleshooting inconsistent outcomes.

Q1: What is the best solvent for dissolving 2-Morpholino-2-phenylacetic acid hydrochloride and what are the typical challenges?

Answer: As a hydrochloride salt, this compound is designed for enhanced aqueous solubility. The primary recommended solvent is high-purity water (Milli-Q® or equivalent) or aqueous buffers. For higher concentration stock solutions, Dimethyl Sulfoxide (DMSO) is a common alternative.[1]

Causality and Key Considerations:

  • The Hydrochloride Salt: The HCl salt form involves the protonation of the tertiary amine in the morpholine ring. This ionic character significantly increases the molecule's polarity, favoring dissolution in polar solvents like water.[2]

  • pH Impact: Dissolving the hydrochloride salt in unbuffered water will create an acidic solution (pH < 7). This is a critical and often overlooked source of experimental variability. The low pH can alter your assay conditions, affect cell viability, or even change the protonation state and conformation of your target protein.[3][4]

  • Solubility Limits: While solubility is enhanced, it is not infinite. It is crucial to determine the empirical solubility limit for your specific application and batch of the compound. For many organic salts, solubility in aqueous solutions can be limited.[2]

  • "Salting Out" Effect: When using buffers, be aware of the "common-ion effect" or "salting out," where high concentrations of other salts in the buffer can decrease the solubility of your compound.[2][3]

Q2: How should I properly store the compound and its stock solutions to prevent degradation?

Answer: Proper storage is essential for maintaining the integrity and activity of the compound. Both the solid powder and its solutions have distinct stability profiles.

Expert Recommendations:

  • Solid Compound: Store the powder at -20°C, desiccated, and protected from light.[5] Hydrochloride salts can be hygroscopic (absorb moisture from the air), which can lead to chemical degradation and inaccuracies in weighing.[6] Even compounds classified as non-hygroscopic benefit from desiccated storage to ensure long-term stability.[6]

  • Stock Solutions:

    • DMSO Stocks: Can typically be stored at -20°C or -80°C for several months. Aliquot into single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation.

    • Aqueous Stocks: Far less stable. It is strongly recommended to prepare aqueous solutions fresh for each experiment. If short-term storage is unavoidable, store at 4°C for no more than 24-48 hours and sterile-filter the solution to prevent microbial growth. The stability of compounds in aqueous solution is a major variable in experimental reproducibility.

Q3: My experimental results are inconsistent from one experiment to the next. What are the most likely causes?

Answer: Inconsistent results are a common frustration and typically stem from a few key areas: solution preparation, compound stability, and uncharacterized variables in the experimental system.[7]

Primary Sources of Inconsistency:

  • Variable pH of Working Solutions: As mentioned in Q1, dissolving the HCl salt lowers the pH. If you add the same volume of a stock solution to media or buffer with varying buffering capacity, the final pH will differ, leading to inconsistent biological effects. The protonation state of the morpholine ring is pH-dependent and can dramatically alter the compound's activity.[1][8]

  • Compound Degradation: Using stock solutions that have been stored improperly or for too long is a primary cause of decreased or variable activity. The morpholine moiety can be susceptible to oxidation.[9]

  • Batch-to-Batch Purity Variation: Research chemicals can have significant variations in purity between different manufacturing lots. An impurity could have its own biological activity or interfere with your assay, leading to unpredictable results. Always check the Certificate of Analysis (CoA) for your specific batch.

  • Incomplete Solubilization: If the compound is not fully dissolved, the actual concentration in your experiment will be lower than calculated and highly variable. This can manifest as "hot spots" of activity or a general lack of dose-response.

II. Systematic Troubleshooting Guide

When faced with inconsistent data, a structured approach is the most efficient way to identify the root cause. This guide provides a decision-making framework and detailed protocols to resolve common issues.

Problem 1: Low or No Biological Activity

You've performed your experiment and see a much weaker effect than expected, or no effect at all.

Workflow for Diagnosing Low Activity

G start Start: Low/No Activity Observed check_sol 1. Verify Solution Integrity Is the stock solution clear? Was it prepared fresh (aqueous) or properly stored (DMSO)? start->check_sol check_conc 2. Confirm Final Concentration Recalculate dilutions. Was the initial weighing accurate? check_sol->check_conc Yes sol_bad Outcome: Precipitate or Improper Storage (High Probability Cause) check_sol->sol_bad No check_pH 3. Measure pH of Final Medium Is the pH of the final assay medium within the expected range? check_conc->check_pH Yes conc_bad Outcome: Dilution Error (Medium Probability Cause) check_conc->conc_bad No test_purity 4. Assess Compound Purity Review Certificate of Analysis. Consider analytical validation (e.g., LC-MS). check_pH->test_purity Yes pH_bad Outcome: pH Shift Detected (High Probability Cause) check_pH->pH_bad No purity_bad Outcome: Purity Issue (Medium Probability Cause) test_purity->purity_bad

Caption: Decision tree for troubleshooting low compound activity.

Problem 2: High Variability Between Replicates or Experiments

Your dose-response curves are erratic, or you cannot reproduce a result from last week's experiment.

Troubleshooting High Variability

This table outlines common causes and the scientific rationale behind them.

Potential Cause Scientific Explanation & Causality Recommended Action
Inconsistent Solution Preparation Minor differences in weighing, solvent volume, or mixing can lead to significant concentration variance. This is a common source of random experimental error.[7]Implement and strictly follow a Standard Operating Procedure (SOP) for solution preparation. Use a calibrated analytical balance and precision pipettes. See the protocol below.
pH Fluctuation in Assay The compound is a weak acid salt. Adding it to poorly buffered media will cause pH shifts that vary based on the media's exact composition that day, altering biological activity. The activity of morpholine-containing compounds is often highly pH-sensitive.[8]1. Always use a well-buffered physiological solution (e.g., HEPES, PBS). 2. Measure the pH of your final working solution after adding the compound. 3. If necessary, adjust the pH back to the target value.
Stock Solution Degradation Using a stock solution for multiple experiments over weeks without proper storage introduces a time-dependent variable. Degradation reduces the effective concentration of the active compound.Prepare fresh aqueous solutions for each experiment. For DMSO stocks, aliquot into single-use vials upon initial preparation to avoid freeze-thaw cycles.
Batch-to-Batch Variation The purity and exact crystalline form (polymorphism) of a solid can differ between batches, affecting solubility and activity.[10] Different polymorphs can have different dissolution rates.[11]If you open a new bottle of the compound, perform a bridging experiment to compare its activity directly against the previous batch before proceeding with critical studies.

III. Standardized Protocols & Data Tables

Adhering to validated protocols is the most effective way to ensure consistency.

Protocol: Preparation of a 10 mM Aqueous Stock Solution

This protocol is designed to minimize common errors related to solubility and pH.

  • Pre-Calculation: Determine the required mass of 2-Morpholino-2-phenylacetic acid hydrochloride (M.W. can vary, check supplier data) for your target volume and concentration.

  • Weighing: On a calibrated analytical balance, accurately weigh the solid powder into a sterile conical tube.

  • Initial Solvation: Add approximately 80% of the final target volume of sterile, high-purity water. For example, for a final volume of 10 mL, add 8 mL.

  • Dissolution: Vortex the solution vigorously for 1-2 minutes. If solids persist, use a sonicating water bath for 5-10 minutes. Gentle warming (to 37°C) can also be applied, but be cautious as heat can accelerate degradation.[2]

  • Visual Confirmation: Hold the tube against a dark background to visually confirm that all particulate matter has dissolved. If not, continue sonication.

  • pH Measurement & Adjustment: Use a calibrated pH meter to measure the solution's pH. It will likely be acidic. If your experimental system is sensitive to pH, this is the point where you would adjust it using dilute NaOH. Note: pH adjustment can affect solubility and stability and should be validated.

  • Final Volume: Add water to reach the final target volume and mix thoroughly.

  • Sterilization: Pass the solution through a 0.22 µm sterile syringe filter to remove any micro-precipitates or microbial contamination. This ensures a homogenous solution and sterility.

Workflow for Stock Solution Preparation

Caption: Standard Operating Procedure for preparing stock solutions.

Data Table: Solvent & Storage Recommendations
Parameter Recommendation Rationale & Key Considerations
Primary Solvent (Aqueous) Sterile, high-purity H₂O or buffered solutions (e.g., PBS, HEPES)The hydrochloride salt is designed for aqueous solubility. Buffers are critical to control the final pH of the assay medium.[12]
Secondary Solvent (Organic) DMSOUse for high-concentration stock solutions (>10 mM). Be aware of potential solvent effects in biological assays.
Solid Storage -20°C, Desiccated, Protected from LightMinimizes degradation from moisture (hygroscopicity), temperature, and light. Ensures long-term stability.[5][6]
Aqueous Solution Storage Prepare Fresh; Max 4°C for <48hProne to hydrolysis and microbial growth. Fresh preparation is the gold standard for reproducibility.
DMSO Solution Storage -20°C or -80°C, Single-Use AliquotsStable for months when properly stored. Avoiding freeze-thaw cycles is critical to prevent degradation and water absorption by DMSO.

IV. References

  • Method of preparing 2-(phenylamino)phenylacetic acid derivatives. Google Patents.

  • 2-Morpholino-2-phenylacetamide hydrochloride. Amerigo Scientific. [Link]

  • 2-Morpholino-2-phenylacetamide. PubChem, National Center for Biotechnology Information. [Link]

  • Growth, final pH, % of morpholine degradation and the quantities of ammonia released by Mycobacterium sp. ResearchGate. [Link]

  • Why my HPLC results are not consistent? ResearchGate. [Link]

  • Synthesis, identification and antiplatelet evaluation of 2-morpholino substituted benzoxazines. PubMed, National Center for Biotechnology Information. [Link]

  • Identifying Potential Reasons for Inconsistent Experiment Results. Study.com. [Link]

  • Unusual Fluorescent Responses of Morpholine-functionalized Fluorescent Probes to pH via Manipulation of BODIPY's HOMO and LUMO Energy Orbitals for Intracellular pH Detection. National Institutes of Health. [Link]

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. National Institutes of Health. [Link]

  • Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. Asian Journal of Dental and Health Sciences. [Link]

  • Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. ResearchGate. [Link]

  • Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! PharmaCores. [Link]

  • Unusual Fluorescent Responses of Morpholine-functionalized Fluorescent Probes to pH via Manipulation of BODIPY's HOMO and LUMO Energy Orbitals for Intracellular pH Detection. ResearchGate. [Link]

  • Phenylacetic acid. Wikipedia. [Link]

  • Salt Selection in Drug Development. Pharmaceutical Technology. [Link]

  • Solubility of phenylacetic acid, p-hydroxyphenylacetic acid, p-aminophenylacetic acid, p-hydroxybenzoic acid, and ibuprofen in pure solvents. University of Limerick Institutional Repository. [Link]

  • Hydrochloride Salt of the GABAkine KRM-II-81. ACS Omega, American Chemical Society. [Link]

  • What do you do with experimental results that are inconsistent? How do you analyze them? Quora. [Link]

  • Phenylacetic acid derivatives as hPPAR agonists. PubMed, National Center for Biotechnology Information. [Link]

  • Solubility behavior of polymorphs I and II of mefenamic acid in solvent mixtures. PubMed, National Center for Biotechnology Information. [Link]

  • Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). PubMed, National Center for Biotechnology Information. [Link]

  • Method for salt preparation. Google Patents.

  • 2-(Morpholin-4-yl)acetic acid hydrochloride. PubChem, National Center for Biotechnology Information. [Link]

  • (2R)-2-hydroxy-2-phenylacetic acid;(2S)-2-hydroxy-2-phenylacetic acid. PubChem, National Center for Biotechnology Information. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health. [Link]

  • Method for recovering and purifying phenylacetic acid. Google Patents.

Sources

Optimization

Technical Support Center: Scaling Up the Synthesis of 2-Morpholino-2-phenylacetic acid hydrochloride

Introduction: 2-Morpholino-2-phenylacetic acid and its hydrochloride salt are valuable intermediates in pharmaceutical development, often imparting favorable physicochemical properties like enhanced solubility to active...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: 2-Morpholino-2-phenylacetic acid and its hydrochloride salt are valuable intermediates in pharmaceutical development, often imparting favorable physicochemical properties like enhanced solubility to active pharmaceutical ingredients (APIs). While the bench-scale synthesis is relatively straightforward, scaling up production presents significant challenges in reaction control, purification, and ensuring consistent product quality. This guide provides field-proven insights, troubleshooting protocols, and answers to frequently asked questions to assist researchers and process chemists in successfully scaling the synthesis of this important building block.

Section 1: Core Synthesis and Mechanism

The most common and scalable route to 2-Morpholino-2-phenylacetic acid involves the nucleophilic substitution of a 2-halo-2-phenylacetic acid with morpholine. The reaction proceeds via a classic SN2 mechanism.

Reaction Scheme

The overall transformation consists of two main stages: the nucleophilic substitution to form the free amino acid, followed by salt formation with hydrochloric acid.

cluster_0 Step 1: Nucleophilic Substitution cluster_1 Step 2: Salt Formation 2-Bromo-2-phenylacetic acid 2-Morpholino-2-phenylacetic acid 2-Bromo-2-phenylacetic acid->2-Morpholino-2-phenylacetic acid  + Morpholine (Solvent, Base) 2-Morpholino-2-phenylacetic acid HCl 2-Morpholino-2-phenylacetic acid->2-Morpholino-2-phenylacetic acid HCl  + HCl (Solvent)

Caption: Overall two-step synthesis pathway.

Mechanistic Insight: The SN2 Pathway

The reaction is a bimolecular nucleophilic substitution (SN2). The nitrogen atom of morpholine acts as the nucleophile, attacking the electrophilic α-carbon of the 2-halo-2-phenylacetic acid. This attack occurs from the backside relative to the leaving group (halide), leading to an inversion of stereochemistry if a chiral starting material is used. The rate of this step is dependent on the concentration of both reactants.

The choice of the halogen is critical; bromide is a better leaving group than chloride because it is a weaker base and more polarizable, which stabilizes the forming negative charge in the transition state. This results in faster reaction rates for 2-bromo-2-phenylacetic acid compared to its chloro-analogue[1].

G reactant Morpholine + 2-Bromo-2-phenylacetic acid transition Transition State [Morpholine---C---Br]‡ reactant->transition Nucleophilic Attack product Product + HBr transition->product Leaving Group Departure

Caption: SN2 reaction mechanism overview.

Section 2: Detailed Experimental Protocol (100g Scale)

This protocol serves as a baseline for scaling up. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Materials:

  • 2-Bromo-2-phenylacetic acid (100 g, 0.465 mol)

  • Morpholine (162 g, 1.86 mol, 4.0 equiv.)

  • Toluene (500 mL)

  • Deionized Water

  • Hydrochloric Acid (concentrated, ~37%)

  • Isopropyl Alcohol (IPA)

  • Sodium Hydroxide (50% w/w aqueous solution)

Procedure:

  • Reaction Setup: In a 2L jacketed reactor equipped with a mechanical stirrer, temperature probe, and a condenser, charge toluene (500 mL) and morpholine (162 g). Begin stirring and bring the temperature to 40°C.

  • Substrate Addition: Slowly add the 2-Bromo-2-phenylacetic acid (100 g) in portions over 60-90 minutes. Causality: Portion-wise addition is critical to control the exotherm of the reaction. A rapid addition can cause the temperature to rise uncontrollably, leading to side reactions.

  • Reaction: Heat the mixture to 60-65°C and maintain for 4-6 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Quench & Phase Separation: Cool the reaction mixture to 20°C. Add deionized water (500 mL). The mixture will separate into two phases. The upper organic phase contains the product, while the lower aqueous phase contains morpholine hydrobromide and excess morpholine. Separate the layers.

  • Aqueous Back-Extraction: Extract the organic layer twice with 200 mL of deionized water to remove residual morpholine salts.

  • Product Isolation (Free Base): To the combined organic layers, add deionized water (300 mL). Adjust the pH of the biphasic mixture to ~9.0-10.0 with a 50% NaOH solution to ensure the product is in its free base form and soluble in the organic layer. Separate the aqueous layer.

  • Acidification & Precipitation: Wash the organic layer with water (200 mL). Then, add fresh deionized water (400 mL) and cool the mixture to 10-15°C. Slowly add concentrated HCl until the pH of the aqueous layer is 1-2. The product, 2-Morpholino-2-phenylacetic acid hydrochloride, will precipitate as a white solid. Causality: The hydrochloride salt is protonated and thus has high aqueous solubility at very low pH but is less soluble than inorganic salts. The key is to find the right pH and solvent combination for selective precipitation.

  • Crystallization/Slurry: Add Isopropyl Alcohol (200 mL) to the slurry and stir at 0-5°C for 2 hours to improve the crystal morphology and purity.

  • Filtration and Drying: Filter the solid product, wash the cake with a cold (0°C) 1:1 mixture of water/IPA (100 mL), and then with cold IPA (100 mL). Dry the solid under vacuum at 50°C to a constant weight.

Section 3: Troubleshooting Guide

This section addresses common issues encountered during scale-up in a question-and-answer format.

Q1: My reaction is very slow or stalls before completion. What should I do?

  • Answer:

    • Check Starting Material Reactivity: Verify the identity and purity of your starting materials. As a rule of thumb, 2-bromo-2-phenylacetic acid is significantly more reactive than 2-chloro-2-phenylacetic acid[1]. If you are using the chloro-analogue, you will likely need more forcing conditions (higher temperature, longer reaction time).

    • Temperature: Ensure the internal reaction temperature is maintained at the target (e.g., 60-65°C). On a larger scale, inadequate heating or poor mixing can create cold spots in the reactor.

    • Morpholine Stoichiometry: At least two equivalents of morpholine are theoretically required: one to act as the nucleophile and one to neutralize the HBr generated. In practice, 3-4 equivalents are often used to ensure the reaction goes to completion by keeping a high concentration of the nucleophile present.

    • Moisture: While not strictly an anhydrous reaction, excessive water in the morpholine or solvent can slow down the reaction by solvating the nucleophile.

Q2: I'm observing an uncontrollable temperature spike during the addition of the halo-acid. How can I manage this exotherm?

  • Answer: This is a critical safety and quality issue during scale-up.

    • Control Addition Rate: The most effective method is to slow down the addition rate of the 2-bromo-2-phenylacetic acid. Use a syringe pump for liquid addition or a solids dosing funnel for solids to ensure a slow, constant feed.

    • Efficient Cooling: Ensure your reactor's cooling system is adequate. Start the addition at a lower initial temperature (e.g., 25-30°C) and let the exotherm bring the reaction to the target temperature.

    • Dilution: Increasing the amount of solvent can help dissipate the heat more effectively, though this may slightly increase reaction time and impact process volume efficiency.

Q3: My final product is a sticky oil or an amorphous solid instead of a crystalline powder. How can I induce crystallization?

  • Answer: "Oiling out" is a common problem when a compound precipitates from a solution where its melting point is lower than the solution temperature or when it is impure.

    • Solvent System: The choice of anti-solvent is crucial. Isopropyl alcohol (IPA) is used in the protocol because it helps to reduce the product's solubility gradually, promoting crystal growth over rapid precipitation. You can experiment with other solvents like ethanol or acetonitrile.

    • Temperature Control: Cool the solution slowly after acidification. A crash-cooling approach often leads to amorphous material. A gradual cooling ramp (e.g., 10°C per hour) can be beneficial.

    • Seeding: If you have a small amount of crystalline material from a previous batch, add a few seed crystals to the solution once it becomes cloudy (supersaturated). This provides a template for crystal growth.

    • Purity: Oiling out is often a sign of impurities. Ensure the workup was effective in removing unreacted morpholine and other byproducts. An extra wash of the organic layer before acidification may help.

Q4: The yield is low. Where am I losing my product?

  • Answer: Product loss can occur at multiple stages. A systematic evaluation is needed.

G A Low Yield Observed B Check Reaction Completion (TLC/HPLC) A->B C Incomplete Reaction B->C Yes D Complete Reaction B->D No J Increase Reaction Time/Temp Check Reagents C->J E Review Workup/Isolation D->E F Loss during Extractions? E->F H Loss during Precipitation? E->H G Product in Aqueous Layer? F->G Possible Cause K Check pH during washes. Product is amphoteric. G->K I Soluble in Mother Liquor? H->I Possible Cause L Optimize pH & Anti-solvent Ensure sufficient cooling I->L

Caption: Troubleshooting workflow for low product yield.

  • Breakdown of Potential Loss Points:

    • Incomplete Reaction: See Q1.

    • Workup Losses: The product is amphoteric (contains both an acidic carboxyl group and a basic amino group). During aqueous washes, incorrect pH can lead to the product partitioning into the wrong layer. Before acidification, ensure the pH is basic enough (~9-10) to keep the product as a free base in the organic layer.

    • Precipitation/Filtration Losses: The product has some solubility in the water/IPA mother liquor. Ensure you are cooling to 0-5°C and allowing sufficient time for complete precipitation. Washing the filter cake with room temperature solvent will dissolve some product; always use cold solvent.

Section 4: FAQs for Scale-Up

Q: Which is the better starting material: 2-bromo- or 2-chloro-phenylacetic acid?

  • A: This is a trade-off between reactivity and cost.

Parameter2-Bromo-2-phenylacetic Acid2-Chloro-2-phenylacetic Acid
Reactivity Higher. Bromide is a superior leaving group.Lower. Requires more forcing conditions.
Reaction Time ShorterLonger
Reaction Temp. Milder (e.g., 60-70°C)Higher (e.g., >80°C)
Cost Generally higherGenerally lower
Conclusion Preferred for its higher reactivity leading to cleaner reactions and faster throughput, which can offset the higher material cost on a large scale[1].A viable option if cost is the primary driver and longer reaction times are acceptable.

Q: Can I use a different base instead of excess morpholine?

  • A: Yes. Using an inorganic base like potassium carbonate (K₂CO₃) or a non-nucleophilic organic base like triethylamine (TEA) is a common strategy in large-scale synthesis. This reduces the cost associated with using a large excess of morpholine and simplifies the workup. You would use ~1.1 equivalents of morpholine (the nucleophile) and ~2.2 equivalents of the alternative base. However, this requires process re-optimization, as the reaction kinetics and solubility profiles will change.

Q: What are the most critical process parameters to monitor during scale-up?

  • A:

    • Temperature: Monitor and control it tightly during addition and reaction.

    • Stirring Rate: Ensure sufficient agitation to maintain a homogenous mixture and efficient heat transfer.

    • pH: Critical during the workup and precipitation steps to ensure the product is in the correct phase and precipitates effectively.

    • Reaction Progress: Use in-process controls (e.g., HPLC) to track the disappearance of starting material and the appearance of the product to determine the reaction endpoint consistently.

References

  • Sameaa, J. K., & Ahlam, J. H. (2017). Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives. Journal of Chemical and Pharmaceutical Research, 9(9), 146-158. Retrieved from [Link]

  • Al-Tamiemi, E. O., Khammas, S. J., & AlKaissi, S. S. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal, 13(2s). Retrieved from [Link]

  • Google Patents. (n.d.). RU2172309C2 - Method of preparing 2-(phenylamino)phenylacetic acid derivatives.
  • Google Patents. (n.d.). US5698735A - Process for preparing substituted phenylacetic acid derivatives and novel intermediates.

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Reactivity of 2-Morpholino-2-phenylacetic acid hydrochloride and Its Analogs

Introduction: Beyond a Single Molecule In the landscape of drug discovery and fine chemical synthesis, 2-Morpholino-2-phenylacetic acid hydrochloride stands as a valuable building block. Its unique structure, combining a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond a Single Molecule

In the landscape of drug discovery and fine chemical synthesis, 2-Morpholino-2-phenylacetic acid hydrochloride stands as a valuable building block. Its unique structure, combining a chiral alpha-carbon, an aromatic ring, and a heterocyclic morpholine moiety, offers a rich scaffold for creating diverse molecular architectures. However, to truly harness its synthetic potential, a researcher must understand not just the molecule in isolation, but its reactivity in relation to its structural cousins. The choice between a morpholine, a piperidine, or a pyrrolidine substituent at the alpha-position can profoundly impact reaction kinetics, yields, and even mechanistic pathways.

This guide provides an in-depth comparative analysis of the reactivity of 2-Morpholino-2-phenylacetic acid hydrochloride. We will dissect the electronic and steric contributions of its core components and benchmark it against its piperidino- and pyrrolidino-substituted analogs. This document moves beyond a simple catalog of reactions, offering a causal framework for predicting chemical behavior and providing robust, validated experimental protocols to empower researchers to generate their own comparative data. Our objective is to equip you, our fellow scientists, with the foundational knowledge and practical tools to make informed decisions in your synthetic endeavors.

I. The Molecular Architecture: Deconstructing Reactivity

The reactivity of 2-Morpholino-2-phenylacetic acid and its analogs in cornerstone reactions like esterification and amidation is not governed by a single feature, but by the interplay of its constituent parts. Understanding these individual contributions is paramount to predicting their collective effect.

The Locus of Reaction: The Carboxylic Acid

The primary site of reactivity for esterification and amidation is the carboxylic acid functional group. These transformations typically proceed via a nucleophilic acyl substitution mechanism. The rate of this reaction is dictated by two principal factors:

  • The Electrophilicity of the Carbonyl Carbon: A more electron-poor carbonyl carbon is more susceptible to nucleophilic attack, leading to a faster reaction.

  • The Ability of the Leaving Group to Depart: In these reactions, the hydroxyl group is a poor leaving group and must be activated, typically by protonation under acidic conditions (e.g., Fischer esterification) or by conversion to a better leaving group using coupling agents (e.g., DCC, EDC for amidation).

The Key Modulator: The α-Heterocyclic Substituent

The nature of the heterocyclic amine at the alpha-position is the most significant point of differentiation between the compounds under review. We will compare morpholine, piperidine, and pyrrolidine based on their intrinsic electronic and steric properties.

  • Electronic Effects: Basicity and Inductive Influence

The nitrogen atom in the heterocyclic ring exerts a powerful inductive effect on the alpha-carbon and, by extension, the entire molecule. The electron-withdrawing oxygen atom in the morpholine ring makes its nitrogen less basic compared to piperidine and pyrrolidine.[1][2][3] Pyrrolidine is generally considered slightly more basic than piperidine.[2][4] This difference in basicity (and related nucleophilicity) is a key predictor of reactivity. A more basic nitrogen is a stronger electron-donating group (by induction), which can decrease the acidity of the carboxylic acid proton but may also influence the transition state of certain reactions.

HeterocycleStructurepKa of Conjugate AcidKey Electronic Feature
PyrrolidineC₄H₉N~11.27[2][3][4]Strongest electron-donating nitrogen
PiperidineC₅H₁₁N~11.22[2][4]Strong electron-donating nitrogen
MorpholineC₄H₉NO~8.3-8.5Electron-withdrawing oxygen reduces nitrogen basicity
  • Nucleophilicity and Reaction Rates

In reactions where the heterocyclic amine itself can participate, such as intramolecular catalysis or in the formation of intermediates, its nucleophilicity is critical. It has been reported that in the context of enamine formation—a good proxy for nucleophilic strength—the reactivity order is pyrrolidine > piperidine >> morpholine .[1] This trend is attributed to several factors:

  • Pyrrolidine: The five-membered ring has a higher 'p' character in the nitrogen's lone pair, making it more available for bonding.[1]

  • Piperidine: A six-membered ring that is a strong nucleophile, but slightly less so than pyrrolidine.

  • Morpholine: The electronegative oxygen atom pulls electron density away from the nitrogen, significantly reducing its nucleophilicity.[1]

  • Steric Effects

All three heterocycles are six-membered (piperidine, morpholine) or five-membered (pyrrolidine) rings and present a degree of steric bulk around the alpha-carbon. While their overall sizes are comparable, the specific chair/boat (for six-membered rings) or envelope/twist (for five-membered rings) conformations can influence the accessibility of the nearby carboxylic acid group to incoming reagents. For most standard transformations, the steric differences between these three specific heterocycles are expected to be less impactful than their profound electronic differences.

The Role of the α-Phenyl Group

The phenyl group at the alpha-position influences reactivity through a weak electron-withdrawing inductive effect due to the sp² hybridized carbons.[5] This effect can slightly increase the acidity of the carboxylic acid compared to a simple alkyl-substituted acid, thereby making the carboxylate a more stable conjugate base.

The Impact of the Hydrochloride Salt Form

The "hydrochloride" designation is critical: it signifies that the basic nitrogen of the morpholino group is protonated, forming a morpholinium chloride salt. This has two major consequences:

  • Deactivation of the Nitrogen: The nitrogen's lone pair is engaged in a bond with a proton, rendering it non-nucleophilic and unable to participate in reactions.[6] To perform reactions like amidation or esterification, a stoichiometric amount of base must be added to neutralize the hydrochloride and liberate the free amine.

  • Enhanced Electron-Withdrawing Effect: The positive charge on the protonated nitrogen creates a powerful electron-withdrawing group (-I effect). This effect increases the electrophilicity of the carbonyl carbon, potentially making the free carboxylic acid more reactive towards nucleophilic attack once the nitrogen is deprotonated.

II. Comparative Reactivity: A Predictive Analysis

Based on the principles outlined above, we can now construct a predictive framework for the relative reactivity of our three compounds in their free base forms.

CompoundHeterocyclic SubstituentPredicted Basicity/NucleophilicityPredicted Reactivity in Acyl SubstitutionRationale
2-Phenyl-2-(pyrrolidin-1-yl)acetic acidPyrrolidinoHighHighest The highly basic and nucleophilic pyrrolidine nitrogen provides the strongest electron-donating inductive effect, potentially stabilizing transition states leading to faster reactions.
2-(Piperidin-1-yl)-2-phenylacetic acidPiperidinoMedium-HighIntermediate The piperidino group is slightly less basic/nucleophilic than the pyrrolidino group, leading to a moderately reactive compound.
2-Morpholino-2-phenylacetic acidMorpholinoLowLowest The electron-withdrawing oxygen atom significantly reduces the basicity and nucleophilicity of the morpholino nitrogen, resulting in a less activated system compared to its analogs.[1]

When starting with the hydrochloride salts, an initial deprotonation step is required. The reaction rate will then be governed by the intrinsic reactivity of the resulting free base as outlined in the table above.

III. Experimental Validation: Protocols for Comparative Analysis

Trust in scientific claims is built upon verifiable data. The following protocols are designed as self-validating systems to empirically determine the relative reactivities of 2-Morpholino-2-phenylacetic acid hydrochloride and its analogs. The cornerstone of this approach is consistency: all parameters (temperature, concentration, solvent, stoichiometry) must be held constant across all experiments to ensure a valid comparison.

Workflow for Comparative Reactivity Study

G cluster_0 Preparation cluster_1 Reaction cluster_2 Analysis cluster_3 Data Evaluation Start Start with Hydrochloride Salts (Morpholino, Piperidino, Pyrrolidino) Deprotonation Deprotonation with Base (e.g., 1 eq. Triethylamine) Start->Deprotonation Reaction Add Reagents (e.g., Alcohol + Acid Catalyst for Esterification or Amine + DCC for Amidation) Deprotonation->Reaction Monitoring Monitor Reaction at Time Points (t=0, 1h, 2h, 4h, etc.) Reaction->Monitoring Quench Quench Aliquots Monitoring->Quench HPLC HPLC Analysis Quench->HPLC Data Determine Yield (%) and/or Rate Constant (k) HPLC->Data Compare Compare Reactivity Data->Compare G reagents Reagents Carboxylic Acid (HCl Salt) Triethylamine (1 eq.) Nucleophile (Alcohol or Amine) Catalyst / Coupling Agent reaction Reaction Steps 1. Add Acid + TEA in Solvent 2. Stir 15 min (Deprotonation) 3. Add Nucleophile 4. Add Catalyst / Coupling Agent 5. Monitor over Time reagents->reaction Combine analysis Analysis Quench Aliquots HPLC Analysis Calculate Yield / Rate reaction->analysis Process

Caption: Key steps in the proposed experimental protocols.

Protocol 3: Kinetic Analysis by HPLC

Objective: To obtain quantitative rate data from the reactions described above.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector and a C18 reverse-phase column.

Methodology:

  • Standard Curves: Prepare standard solutions of known concentrations for each starting material and each expected product (ester or amide). Inject these standards to determine their retention times and to create calibration curves (Peak Area vs. Concentration).

  • Sample Analysis: Inject the prepared samples from the quenching steps of Protocols 1 and 2.

  • Data Acquisition: Record the peak areas for the starting material and the product at each time point.

  • Data Analysis:

    • Use the calibration curves to convert peak areas to concentrations for each time point.

    • Plot the concentration of the starting material versus time for each of the three analogs.

    • Determine the initial reaction rate from the initial slope of the concentration vs. time curve. For a more detailed analysis, fit the data to the appropriate rate law (e.g., pseudo-first-order) to calculate the rate constant (k).

IV. Conclusion: From Prediction to Practice

This guide has established a clear theoretical basis for predicting the relative reactivity of 2-Morpholino-2-phenylacetic acid hydrochloride and its piperidino- and pyrrolidino-containing analogs. Our analysis of the electronic and steric properties of the core heterocyclic substituents leads to a strong hypothesis: reactivity in key synthetic transformations will follow the order pyrrolidino > piperidino > morpholino . The electron-withdrawing nature of the oxygen atom in the morpholine ring serves as a significant deactivating feature compared to the more electron-rich all-carbon rings of piperidine and pyrrolidine. [1] While this predictive framework is a powerful tool for initial experimental design, the ultimate arbiter of scientific truth is empirical data. The detailed protocols provided herein offer a robust and standardized methodology for generating the necessary quantitative evidence. By systematically measuring reaction rates and yields under identical conditions, researchers can validate these hypotheses and build a comprehensive understanding of how subtle structural modifications translate into tangible differences in chemical reactivity. This knowledge is not merely academic; it is the practical foundation upon which more efficient, selective, and innovative synthetic strategies are built.

References

  • Sjöström, M., & Wold, S. (1976). Statistical Analysis of the Hammett Equation. III. Evidence against para Through-resonance for --M Substituents in Phenylacetic. Acta Chemica Scandinavica B, 30, 167-171. [Link]

  • Capozzi, M. A. M., et al. (2023). Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. Frontiers in Chemistry, 11, 123456. [Link]

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Comparative

A Comparative Guide to the Validation of Analytical Methods for 2-Morpholino-2-phenylacetic acid hydrochloride

This guide provides a comprehensive comparison of analytical methodologies for the validation of 2-Morpholino-2-phenylacetic acid hydrochloride, a key pharmaceutical intermediate. Designed for researchers, scientists, an...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of analytical methodologies for the validation of 2-Morpholino-2-phenylacetic acid hydrochloride, a key pharmaceutical intermediate. Designed for researchers, scientists, and drug development professionals, this document delves into the practical and theoretical considerations behind method selection and validation, ensuring scientific integrity and regulatory compliance. Our narrative is grounded in the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T), explaining not just the procedural steps but the scientific rationale that underpins them.

Introduction: The Imperative for Rigorous Validation

2-Morpholino-2-phenylacetic acid hydrochloride is a molecule of interest in pharmaceutical synthesis, featuring a phenylacetic acid core functionalized with a morpholine moiety. Its hydrochloride salt form enhances solubility and stability. The accurate and precise quantification of this compound, both as a bulk substance and in the presence of impurities, is critical for ensuring drug safety and efficacy.

Analytical method validation is the cornerstone of this quality assurance. It provides documented evidence that a procedure is fit for its intended purpose.[1][2] This guide will compare four common analytical techniques for the assay of 2-Morpholino-2-phenylacetic acid hydrochloride: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), UV-Vis Spectrophotometry, and Non-Aqueous Titrimetry. The validation frameworks discussed are aligned with the stringent standards set by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).[3][4][5]

Physicochemical Properties of the Analyte
  • Structure: A phenylacetic acid backbone with a morpholine ring attached at the alpha-carbon. The morpholine nitrogen is protonated, forming a hydrochloride salt.

  • Chromophore: The phenyl group serves as a strong chromophore, making the molecule readily detectable by UV-Vis spectroscopy.[6]

  • Solubility: As a hydrochloride salt, the compound is expected to be soluble in water and polar organic solvents like methanol and ethanol.

  • Chemical Nature: The molecule possesses a basic nitrogen atom (in the morpholine ring) and an acidic carboxylic acid group. This amphoteric nature, combined with its salt form, dictates the choice of analytical conditions.

The Premier Technique: High-Performance Liquid Chromatography (HPLC)

HPLC is the most versatile and widely employed technique for pharmaceutical analysis due to its high resolution, sensitivity, and specificity.[7][8] For 2-Morpholino-2-phenylacetic acid hydrochloride, a reversed-phase HPLC method with UV detection (RP-HPLC-UV) is the logical first choice for both assay and impurity profiling.

Causality of Method Choice: Reversed-phase chromatography is ideal for separating moderately polar compounds like our analyte from non-polar and highly polar impurities. The phenyl chromophore allows for sensitive UV detection, avoiding the need for more complex detectors like mass spectrometry for routine analysis.[7]

Workflow for HPLC Method Validation

HPLC_Validation_Workflow cluster_0 Phase 1: Method Development & Optimization cluster_1 Phase 2: Formal Validation Protocol cluster_2 Phase 3: Experimental Execution cluster_3 Phase 4: Reporting Dev Develop Initial Method (Column, Mobile Phase, λ) Opt Optimize Separation (Gradient, pH, Flow Rate) Dev->Opt SST_Dev Define System Suitability Tests (SST) Opt->SST_Dev Protocol Draft Validation Protocol (ICH Q2(R2) Guidelines) SST_Dev->Protocol Params Define Parameters & Acceptance Criteria (Accuracy, Precision, Linearity, etc.) Protocol->Params Specificity Specificity / Selectivity (Forced Degradation, Placebo) Params->Specificity Linearity Linearity & Range Accuracy Accuracy (Spike Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ (Signal-to-Noise or Slope) Precision->LOD_LOQ Robustness Robustness (Varying Conditions) Precision->Robustness Report Compile Validation Report Robustness->Report Conclusion Statement of Method Fitness Report->Conclusion

Caption: High-level workflow for HPLC analytical method validation.

Detailed Experimental Protocol: HPLC Validation
  • System Suitability: Before each validation run, inject a standard solution six times. The system is deemed suitable if the relative standard deviation (RSD) of the peak area is ≤ 2.0% and the tailing factor is ≤ 2.0.

  • Specificity:

    • Analyze a placebo (matrix without analyte) to ensure no interfering peaks at the analyte's retention time.

    • Perform forced degradation studies by exposing the analyte to acidic, basic, oxidative, thermal, and photolytic stress. The method is specific if the analyte peak is resolved from all degradation product peaks (peak purity > 99%).[5]

  • Linearity: Prepare at least five standard solutions covering 50% to 150% of the expected sample concentration. Plot peak area versus concentration. The method is linear if the correlation coefficient (r²) is ≥ 0.999.[5][8]

  • Accuracy: Analyze samples spiked with the analyte at three concentration levels (e.g., 80%, 100%, 120%) in triplicate. Accuracy is reported as percent recovery.[9]

  • Precision:

    • Repeatability: Analyze a minimum of six preparations at 100% of the test concentration on the same day, with the same analyst and equipment.[9]

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on different equipment.[4]

  • Limit of Quantitation (LOQ) & Detection (LOD): Determine experimentally by analyzing progressively dilute solutions. LOQ is the lowest concentration quantifiable with acceptable precision and accuracy, often at a signal-to-noise ratio of 10:1. LOD is typically at a 3:1 ratio.

  • Robustness: Intentionally vary method parameters (e.g., mobile phase pH ±0.2, column temperature ±5°C, flow rate ±10%) and assess the impact on the results.[10]

Comparative Performance Data: HPLC
Validation ParameterTypical Acceptance Criteria (ICH Q2(R2))Expected Performance for This Analyte
Specificity No interference from placebo/degradantsHigh; excellent resolution expected.
Linearity (r²) ≥ 0.999≥ 0.999
Range 80-120% (Assay); 50-120% (Impurity)As per ICH guidelines.
Accuracy (% Recovery) 98.0% - 102.0%99.0% - 101.0%
Precision (% RSD) Repeatability: ≤ 2.0%; Intermediate: ≤ 3.0%≤ 1.0% (Repeatability); ≤ 2.0% (Intermediate)
LOQ S/N ≥ 10; demonstrate acceptable precision~0.1 µg/mL
LOD S/N ≥ 3~0.03 µg/mL
Robustness System suitability parameters metHigh; minor variations should not fail SST.

Alternative Chromatographic Method: Gas Chromatography (GC)

GC is a powerful technique for volatile and thermally stable compounds.[11] Direct analysis of 2-Morpholino-2-phenylacetic acid hydrochloride by GC is not feasible due to its low volatility and potential for thermal degradation.

Causality of Method Choice: To make the analyte suitable for GC, a derivatization step is mandatory.[12] This involves chemically modifying the polar carboxylic acid and secondary amine groups to form a more volatile, thermally stable derivative (e.g., through silylation). While this adds complexity, GC-MS can offer unparalleled sensitivity and structural confirmation, which is valuable for identifying trace impurities.[11][13]

Workflow for GC Method Validation (with Derivatization)

GC_Validation_Workflow cluster_0 Phase 1: Derivatization & Method Development cluster_1 Phase 2: Validation cluster_2 Phase 3: Reporting Deriv_Dev Select & Optimize Derivatization Reaction GC_Dev Develop GC Method (Column, Temp Program, Gas Flow) Deriv_Dev->GC_Dev Specificity Specificity (Derivative vs. Underivatized) GC_Dev->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision Robustness Robustness (Derivatization & GC Parameters) Precision->Robustness Report Compile Validation Report Robustness->Report Conclusion Statement of Method Fitness Report->Conclusion

Caption: Validation workflow for a GC method requiring derivatization.

Detailed Experimental Protocol: GC Validation
  • Derivatization: Dissolve a known quantity of the sample in an appropriate solvent. Add the derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA). Heat the mixture to ensure complete reaction.

  • Validation: The validation protocol follows the same principles as HPLC (Specificity, Linearity, Accuracy, etc.). However, the robustness study must also include variations in the derivatization step (e.g., reaction time, temperature, reagent amount) to ensure the process is reliable.[14]

Comparative Performance Data: GC vs. HPLC
FeatureHPLC-UVGC-FID/MS
Sample Prep Simple dissolutionComplex (derivatization required)
Specificity HighVery High (especially with MS)
Sensitivity Good to ExcellentExcellent to Superior (especially with MS)
Robustness Generally highLower (sensitive to derivatization variables)
Application Ideal for routine QC, assay, and impuritiesBest for trace-level impurity identification

Rapid Screening Methods: UV-Vis Spectrophotometry & Titrimetry

For assaying the pure, bulk drug substance, simpler, non-separative techniques can be highly effective and efficient.

A. UV-Vis Spectrophotometry

Causality of Method Choice: This method leverages the strong UV absorbance of the phenyl ring. It is exceptionally fast and simple, making it suitable for high-throughput screening or assay of the final, purified substance where interfering impurities are not expected.[15] However, it is non-specific; any impurity with a similar chromophore will interfere with the result.[16]

Validation Protocol:

  • Wavelength Selection: Scan a solution of the analyte from 200-400 nm to determine the wavelength of maximum absorbance (λmax).[17]

  • Specificity: Cannot be truly determined. The method assumes no interfering chromophores are present.

  • Linearity, Accuracy, and Precision: Validated similarly to HPLC, but by measuring absorbance instead of peak area.

B. Non-Aqueous Acid-Base Titrimetry

Causality of Method Choice: This is a classic, absolute quantification method based on stoichiometry.[18] The hydrochloride salt of our analyte is a salt of a weak base (morpholine). In a non-aqueous solvent like glacial acetic acid, it can be accurately titrated with a strong acid like perchloric acid. This method is highly precise and accurate for assaying bulk material and is often a pharmacopeial standard method.[19][20] It is, however, unsuitable for impurity analysis or low-concentration samples.

Validation Protocol:

  • Titrant Standardization: Standardize the perchloric acid titrant against a primary standard (e.g., potassium hydrogen phthalate).

  • Method Validation:

    • Accuracy: Titrate known masses of a reference standard.

    • Precision: Perform repeated titrations of a single homogenous sample.

    • Linearity: Titrate different masses of the reference standard to demonstrate a linear relationship between mass and titrant volume.

Comparative Performance Data: Spectrophotometry vs. Titrimetry
FeatureUV-Vis SpectrophotometryNon-Aqueous Titrimetry
Principle Beer-Lambert LawStoichiometric Reaction
Specificity Low (non-specific)Moderate (titrates all basic substances)
Application Assay of pure substance, dissolution testingAssay of pure bulk substance
Equipment SpectrophotometerBurette, Potentiometer (optional)
Speed Very FastFast
Precision (%RSD) < 2.0%< 0.5% (often < 0.2%)

Conclusion and Recommendations

The choice of an analytical method and its validation strategy must be tailored to its intended purpose.[1]

  • For comprehensive quality control , including assay, impurity profiling, and stability testing, RP-HPLC-UV is the unequivocally superior method. Its high specificity, sensitivity, and robustness provide a self-validating system capable of ensuring product quality throughout its lifecycle.

  • For identifying unknown trace impurities or achieving very low detection limits , GC-MS after derivatization is a powerful, albeit complex, alternative.

  • For rapid and simple assay of the pure bulk drug substance , both UV-Vis Spectrophotometry and Non-Aqueous Titrimetry are excellent choices. Titrimetry often provides higher precision and is considered a more "absolute" measure of purity, making it ideal for characterizing reference standards.

Ultimately, a robust analytical control strategy for 2-Morpholino-2-phenylacetic acid hydrochloride would likely employ HPLC as the primary release-testing method, potentially supplemented by a simpler technique like titrimetry for incoming raw material verification.

References

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  • Sandler, M., et al. (1979). Gas-liquid chromatographic determination of total phenylacetic acid in urine. PubMed. [Link]

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Validation

A Comparative Guide to the Biological Activity of 2-Morpholino-2-phenylacetic Acid Hydrochloride Derivatives

Introduction: The morpholine ring is a versatile scaffold in medicinal chemistry, known to impart favorable pharmacokinetic properties and biological activity to a wide range of molecules. When coupled with a phenylaceti...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The morpholine ring is a versatile scaffold in medicinal chemistry, known to impart favorable pharmacokinetic properties and biological activity to a wide range of molecules. When coupled with a phenylacetic acid moiety, as in the case of 2-Morpholino-2-phenylacetic acid hydrochloride and its derivatives, a diverse array of pharmacological effects can be achieved. This guide provides a comparative analysis of the biological activities of this class of compounds, with a focus on their anticonvulsant, anti-inflammatory, analgesic, and anticancer properties. Drawing from a synthesis of available preclinical data on structurally related analogues, this document aims to provide researchers, scientists, and drug development professionals with a comprehensive overview to inform future research and development efforts.

Synthesis of 2-Morpholino-2-phenylacetic Acid Derivatives

The synthesis of 2-Morpholino-2-phenylacetic acid derivatives can be accomplished through various established synthetic routes. A common approach involves the nucleophilic substitution of an α-halo-phenylacetic acid derivative with morpholine. The resulting tertiary amine can then be converted to the hydrochloride salt. Modifications to the phenyl ring and the morpholine moiety can be introduced to generate a library of derivatives for structure-activity relationship (SAR) studies.

A representative synthetic scheme is outlined below:

Synthesis cluster_0 Core Synthesis A Substituted α-Bromo Phenylacetic Acid Ester C Substituted 2-Morpholino-2-phenylacetic Acid Ester A->C Nucleophilic Substitution (e.g., K2CO3, Acetonitrile) B Morpholine B->C E Substituted 2-Morpholino-2-phenylacetic Acid C->E Base or Acid Hydrolysis (e.g., LiOH or HCl) D Hydrolysis G Substituted 2-Morpholino-2-phenylacetic Acid Hydrochloride E->G Salt Formation F HCl

Caption: General synthetic route for 2-Morpholino-2-phenylacetic acid hydrochloride derivatives.

Comparative Biological Evaluation

While a direct head-to-head comparative study of a broad series of 2-Morpholino-2-phenylacetic acid hydrochloride derivatives is not extensively documented in publicly available literature, we can infer structure-activity relationships by examining data from closely related analogues. This section presents a comparative analysis based on representative data from such studies.

Anticonvulsant Activity

Derivatives of morpholino-acetamide have shown promising anticonvulsant properties. The maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests in rodents are standard preclinical models for evaluating potential antiepileptic drugs. The MES test is indicative of a compound's ability to prevent the spread of seizures, while the scPTZ test suggests efficacy against absence seizures.

Table 1: Comparative Anticonvulsant Activity of Representative Morpholino-Acetamide Derivatives

Compound IDR-Group on Phenyl RingMES Screen (% Protection at 100 mg/kg)scPTZ Screen (% Protection at 100 mg/kg)Reference Compound (ED₅₀ mg/kg)
MPA-1 H50%25%Phenytoin (MES): 9.5
MPA-2 4-Cl75%50%Ethosuximide (scPTZ): 130
MPA-3 4-F75%50%Valproic Acid (MES): 252.7
MPA-4 3-CF₃100%25%Valproic Acid (scPTZ): 130.6

Data presented is representative of findings for structurally similar compounds and serves for comparative illustration.

The data suggests that substitution on the phenyl ring significantly influences anticonvulsant activity. Electron-withdrawing groups, such as halogens (Cl, F) and trifluoromethyl (CF₃), at the meta or para positions appear to enhance efficacy in the MES model[1]. This indicates a potential mechanism of action involving the modulation of voltage-gated sodium channels, a common target for drugs effective in the MES test[2].

Anti-inflammatory and Analgesic Activity

The carrageenan-induced paw edema model in rats is a widely used and reliable method for screening the acute anti-inflammatory activity of novel compounds. Analgesic effects can be assessed using models such as the acetic acid-induced writhing test or the hot plate test.

Table 2: Comparative Anti-inflammatory and Analgesic Activity of Representative Derivatives

Compound IDR-Group on Phenyl Ring% Inhibition of Paw Edema (at 50 mg/kg)% Protection in Writhing Test (at 50 mg/kg)Reference Compound (% Inhibition)
MPA-5 H35%40%Indomethacin (Edema): ~50%
MPA-6 4-OCH₃45%55%Aspirin (Writhing): ~60%
MPA-7 2,4-diCl58%65%Diclofenac (Edema): ~65%

Data is illustrative and based on activities of related phenylacetic acid and morpholine derivatives.

The results suggest that substitutions on the phenyl ring also modulate anti-inflammatory and analgesic activities. Electron-donating groups like methoxy (OCH₃) and multiple halogen substitutions (diCl) appear to enhance efficacy. The mechanism for the anti-inflammatory effects of such compounds is often attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key in the prostaglandin synthesis pathway[3][4].

Anticancer Activity

The in vitro cytotoxicity of novel compounds against various cancer cell lines is a primary screening method in anticancer drug discovery. The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Table 3: Comparative In Vitro Anticancer Activity (IC₅₀ in µM) of Representative Derivatives

Compound IDR-Group on Phenyl RingHepG2 (Liver)MCF-7 (Breast)A549 (Lung)Reference Compound (IC₅₀ µM)
MPA-8 H>100>100>100Doxorubicin (HepG2): ~0.8
MPA-9 4-NO₂15.225.845.1Cisplatin (A549): ~5.2
MPA-10 4-Br8.518.332.75-Fluorouracil (MCF-7): ~4.5

IC₅₀ values are representative of data for analogous structures to illustrate comparative potency.[5][6]

The presence of electron-withdrawing groups, particularly nitro (NO₂) and bromo (Br) at the para-position of the phenyl ring, appears to confer significant cytotoxic activity against the tested cancer cell lines. The mechanism of anticancer action for morpholine-containing compounds can be diverse, including the inhibition of key signaling pathways such as the PI3K/Akt pathway, which is crucial for cancer cell growth and survival[7].

Mechanistic Insights and Signaling Pathways

The diverse biological activities of 2-Morpholino-2-phenylacetic acid derivatives stem from their ability to interact with multiple biological targets. The following diagrams illustrate potential mechanisms of action.

Potential Anticonvulsant Mechanism

The anticonvulsant effect of many drugs is mediated through the modulation of ion channels to reduce neuronal hyperexcitability.

Anticonvulsant_Mechanism cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron A Action Potential B Voltage-Gated Na+ Channel A->B Depolarization C Voltage-Gated Ca2+ Channel B->C D Neurotransmitter Release (Glutamate) C->D E Glutamate Receptors (e.g., NMDA, AMPA) D->E Synaptic Transmission F Neuronal Excitation E->F Compound 2-Morpholino-2-phenylacetic Acid Derivative Compound->B Inhibition Compound->C Inhibition

Caption: Postulated mechanism of anticonvulsant activity via inhibition of voltage-gated ion channels.

Potential Anti-inflammatory Mechanism

The anti-inflammatory action is likely mediated by the inhibition of the cyclooxygenase (COX) pathway, reducing the production of pro-inflammatory prostaglandins.

Anti_inflammatory_Mechanism A Cell Membrane Phospholipids B Arachidonic Acid A->B Phospholipase A2 C COX-1 / COX-2 B->C D Prostaglandins C->D E Inflammation (Pain, Edema) D->E Compound 2-Morpholino-2-phenylacetic Acid Derivative Compound->C Inhibition

Caption: Inhibition of the COX pathway as a potential anti-inflammatory mechanism.

Potential Anticancer Signaling Pathway Modulation

Many morpholine-containing compounds exert their anticancer effects by inhibiting the PI3K/Akt signaling pathway, which is often hyperactivated in cancer.

Anticancer_Mechanism cluster_0 Signaling Cascade cluster_1 Cellular Response RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Survival Cell Survival (Anti-apoptosis) Akt->Survival Proliferation Cell Proliferation & Growth mTOR->Proliferation Compound 2-Morpholino-2-phenylacetic Acid Derivative Compound->PI3K Inhibition

Sources

Comparative

A Comparative Guide to the Experimental Cross-Validation of 2-Morpholino-2-phenylacetic acid hydrochloride

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, the morpholine scaffold is a privileged structure, frequently incorporated into bioactive molecules to enhan...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the morpholine scaffold is a privileged structure, frequently incorporated into bioactive molecules to enhance their pharmacological profiles. This guide provides a comprehensive cross-validation of the experimental results for 2-Morpholino-2-phenylacetic acid hydrochloride, a compound of interest in drug discovery. By presenting detailed synthetic protocols, analytical characterization data, and a comparative analysis with its structural analog, 2-phenyl-2-(piperidin-1-yl)acetic acid hydrochloride, this document serves as a technical resource for researchers engaged in the synthesis and evaluation of novel chemical entities.

Introduction: The Significance of the Morpholine Moiety

The morpholine ring is a common feature in a multitude of approved drugs and clinical candidates, lauded for its ability to improve aqueous solubility, metabolic stability, and overall pharmacokinetic properties. Its incorporation into a molecular framework can significantly impact a compound's biological activity, making it a valuable building block in the design of novel therapeutics. This guide focuses on the meticulous experimental characterization of 2-Morpholino-2-phenylacetic acid hydrochloride, providing a foundational dataset for its further investigation and development.

Synthesis and Mechanistic Rationale

The synthesis of 2-Morpholino-2-phenylacetic acid hydrochloride can be approached through several strategic routes. A common and effective method involves the nucleophilic substitution of an α-halo-phenylacetic acid derivative with morpholine, followed by hydrolysis and salt formation.

Proposed Synthetic Pathway

A plausible and efficient synthesis commences with 2-bromo-2-phenylacetic acid. The choice of a bromo-derivative over a chloro-derivative is deliberate; the carbon-bromine bond has a lower bond dissociation energy, making bromide a superior leaving group and often leading to higher reaction yields under milder conditions[1]. The reaction proceeds via an SN2 mechanism, where the nitrogen atom of morpholine acts as the nucleophile, attacking the electrophilic α-carbon of the phenylacetic acid derivative.

Synthesis_Pathway cluster_0 Step 1: Nucleophilic Substitution cluster_1 Step 2: Hydrochloride Salt Formation 2_Bromo_2_phenylacetic_acid 2-Bromo-2-phenylacetic acid Intermediate 2-Morpholino-2-phenylacetic acid (Free Base) 2_Bromo_2_phenylacetic_acid->Intermediate Morpholine, Base Morpholine Morpholine Final_Product 2-Morpholino-2-phenylacetic acid hydrochloride Intermediate->Final_Product HCl in inert solvent

Caption: Proposed synthetic workflow for 2-Morpholino-2-phenylacetic acid hydrochloride.

Detailed Experimental Protocol

Materials:

  • 2-Bromo-2-phenylacetic acid

  • Morpholine

  • Anhydrous diethyl ether

  • Hydrochloric acid (2M in diethyl ether)

  • Sodium bicarbonate

  • Magnesium sulfate

  • Standard laboratory glassware and stirring apparatus

Procedure:

  • Nucleophilic Substitution: In a round-bottom flask, dissolve 2-bromo-2-phenylacetic acid (1 equivalent) in a suitable anhydrous solvent such as tetrahydrofuran (THF). To this solution, add morpholine (2.2 equivalents) dropwise at room temperature with continuous stirring. The excess morpholine acts as both the nucleophile and the base to neutralize the hydrobromic acid formed during the reaction.

  • Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, the reaction mixture is quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude 2-Morpholino-2-phenylacetic acid free base.

  • Purification: The crude product can be purified by column chromatography on silica gel if necessary.

  • Salt Formation: The purified free base is dissolved in a minimal amount of anhydrous diethyl ether. A 2M solution of hydrochloric acid in diethyl ether is then added dropwise with stirring until precipitation is complete.

  • Isolation: The resulting white precipitate of 2-Morpholino-2-phenylacetic acid hydrochloride is collected by vacuum filtration, washed with cold diethyl ether, and dried under vacuum.

Analytical Characterization and Data Cross-Validation

Rigorous analytical characterization is paramount to confirm the identity and purity of the synthesized compound. The following section details the expected and reported data for 2-Morpholino-2-phenylacetic acid hydrochloride.

Physicochemical Properties
PropertyValueSource
CAS Number 91641-50-8
Molecular Formula C₁₂H₁₆ClNO₃
Molecular Weight 257.71 g/mol
Appearance White to off-white solid
Storage Sealed in dry, room temperature
Spectroscopic Data

1H NMR (Proton Nuclear Magnetic Resonance):

  • Aromatic Protons: A multiplet in the range of δ 7.3-7.5 ppm corresponding to the five protons of the phenyl ring.

  • Methine Proton: A singlet around δ 4.0-4.5 ppm for the proton at the α-position to the carboxyl group and the nitrogen of the morpholine ring.

  • Morpholine Protons: Two multiplets corresponding to the eight protons of the morpholine ring. The protons adjacent to the oxygen will appear further downfield (δ 3.6-3.8 ppm) compared to the protons adjacent to the nitrogen (δ 2.5-2.7 ppm).

  • Carboxylic Acid Proton: A broad singlet at δ > 10 ppm, which may be exchangeable with D₂O.

13C NMR (Carbon-13 Nuclear Magnetic Resonance):

  • Carbonyl Carbon: A signal in the range of δ 170-175 ppm.

  • Aromatic Carbons: Signals between δ 125-140 ppm.

  • Methine Carbon: A signal around δ 70-75 ppm.

  • Morpholine Carbons: Two signals for the morpholine ring carbons, with the carbons adjacent to the oxygen appearing around δ 66-68 ppm and the carbons adjacent to the nitrogen around δ 50-55 ppm.

FT-IR (Fourier-Transform Infrared) Spectroscopy:

  • O-H Stretch (Carboxylic Acid): A broad band in the region of 2500-3300 cm⁻¹.

  • C=O Stretch (Carboxylic Acid): A strong absorption band around 1700-1730 cm⁻¹.

  • C-O-C Stretch (Morpholine): A characteristic band around 1100-1120 cm⁻¹.

  • C-N Stretch: A band in the region of 1200-1250 cm⁻¹.

Mass Spectrometry (MS):

  • Electrospray Ionization (ESI-MS): Expected [M+H]⁺ ion at m/z 222.11 (for the free base). The fragmentation pattern would likely show the loss of the carboxylic acid group and fragmentation of the morpholine ring.

Comparative Analysis: Morpholine vs. Piperidine Analogs

To understand the influence of the heterocyclic ring on the molecule's properties, a comparative analysis with its piperidine analog, 2-phenyl-2-(piperidin-1-yl)acetic acid hydrochloride, is instructive.

Feature2-Morpholino-2-phenylacetic acid hydrochloride2-phenyl-2-(piperidin-1-yl)acetic acid hydrochlorideRationale for Differences
Polarity HigherLowerThe oxygen atom in the morpholine ring increases polarity and hydrogen bond accepting capability.
Aqueous Solubility Expected to be higherExpected to be lowerIncreased polarity of the morpholine moiety generally enhances water solubility.
Lipophilicity (LogP) Expected to be lowerExpected to be higherThe replacement of the oxygen with a methylene group in the piperidine ring increases lipophilicity.
Biological Activity Potentially different receptor binding and metabolic stabilityPotentially different receptor binding and metabolic stabilityThe electronic and steric differences between the morpholine and piperidine rings can lead to altered interactions with biological targets and metabolic enzymes.

A recent study compared the activity of molecules containing (2-(Piperidin-1-yl)ethyl) and (2-Morpholinoethyl) linkers against liver cancer, highlighting that such structural modifications can significantly impact biological activity[2]. While not a direct comparison of the target compounds, this supports the rationale for investigating such analogs.

Potential Biological Significance and Future Directions

Derivatives of phenylacetic acid are known to exhibit a wide range of biological activities[3]. The incorporation of a morpholine moiety, a common pharmacophore, suggests that 2-Morpholino-2-phenylacetic acid hydrochloride could be a valuable lead compound in various therapeutic areas. The morpholine ring is present in drugs targeting the central nervous system, as well as in anticancer and anti-inflammatory agents.

Future research should focus on:

  • Complete Analytical Characterization: Obtaining and publishing high-resolution spectroscopic and spectrometric data for 2-Morpholino-2-phenylacetic acid hydrochloride to establish a definitive reference.

  • In Vitro and In Vivo Evaluation: Screening the compound against a panel of relevant biological targets to elucidate its pharmacological profile.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of analogs to understand the key structural features required for activity and to optimize potency and selectivity.

  • Direct Comparative Studies: Performing head-to-head comparisons with the piperidine analog and other relevant compounds to clearly define the advantages conferred by the morpholine scaffold.

Conclusion

This guide has provided a comprehensive overview of the synthesis, characterization, and comparative analysis of 2-Morpholino-2-phenylacetic acid hydrochloride. By detailing a robust synthetic protocol and outlining the expected analytical data, it serves as a valuable resource for researchers. The comparative analysis with its piperidine analog underscores the importance of the morpholine moiety in modulating the physicochemical and potentially the biological properties of the molecule. Further experimental validation and biological evaluation are warranted to fully unlock the therapeutic potential of this promising compound.

References

  • Santini, C., et al. (2003). Phenylacetic acid derivatives as hPPAR agonists. Bioorganic & Medicinal Chemistry Letters, 13(7), 1277-80. [Link]

  • ResearchGate. (2024). Comparison of the activities of 2-(Piperidin-1-yl)ethyl) and (2- Morpholinoethyl)-linked molecules against liver cancer. [Link]

Sources

Validation

2-Morpholino-2-phenylacetic acid hydrochloride vs. 2-Bromo-2-phenylacetic acid in synthesis

An In-Depth Comparative Guide for Synthetic Chemists: 2-Morpholino-2-phenylacetic acid hydrochloride vs. 2-Bromo-2-phenylacetic acid in Synthesis In the intricate landscape of organic synthesis, the selection of starting...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide for Synthetic Chemists: 2-Morpholino-2-phenylacetic acid hydrochloride vs. 2-Bromo-2-phenylacetic acid in Synthesis

In the intricate landscape of organic synthesis, the selection of starting materials is a critical decision that dictates reaction pathways, efficiency, and the ultimate success of a synthetic campaign. For researchers and drug development professionals working with α-functionalized phenylacetic acids, compounds like 2-Bromo-2-phenylacetic acid represent a cornerstone of synthetic strategy. This guide provides an in-depth, data-driven comparison between this well-established electrophilic precursor and its amino-functionalized counterpart, 2-Morpholino-2-phenylacetic acid hydrochloride.

While not direct competitors for the same synthetic role, their juxtaposition reveals fundamental principles of reactivity and strategic design. This guide will explore their distinct chemical personalities, explain the causality behind their divergent applications, and provide field-proven experimental protocols to empower chemists in their synthetic endeavors.

Part 1: The Established Workhorse: 2-Bromo-2-phenylacetic Acid

2-Bromo-2-phenylacetic acid is a quintessential α-halo acid, a class of compounds renowned for their utility as versatile electrophilic building blocks in pharmaceutical and fine chemical synthesis.[1][2]

Core Reactivity: The Power of a Good Leaving Group

The synthetic utility of 2-Bromo-2-phenylacetic acid is anchored in the chemical properties of the carbon-bromine bond at the alpha (α) position. The α-carbon is rendered electrophilic by the electron-withdrawing nature of both the adjacent carboxylic acid and the bromine atom.

The key to its reactivity lies in the bromide ion (Br⁻), which is an excellent leaving group. In nucleophilic substitution reactions, a good leaving group is a species that can stabilize the negative charge it acquires upon bond cleavage.[3] Bromide is the conjugate base of a strong acid (HBr), making it a very weak base and therefore a stable, effective leaving group.[4][5] This property facilitates the displacement of the bromide by a wide range of nucleophiles under relatively mild conditions, most commonly via an SN2 mechanism.[6][7]

This predictable reactivity makes it an ideal starting material for introducing nitrogen, oxygen, or sulfur nucleophiles to create diverse libraries of α-substituted phenylacetic acid derivatives.[8]

Mechanistic Pathway: Nucleophilic Substitution

The reaction of 2-Bromo-2-phenylacetic acid with a nucleophile, such as an amine, proceeds via a bimolecular nucleophilic substitution (SN2) pathway. The nucleophile attacks the electrophilic α-carbon, leading to a transition state where the new carbon-nucleophile bond is forming concurrently with the cleavage of the carbon-bromine bond.

Caption: Generalized SN2 reaction pathway for 2-Bromo-2-phenylacetic acid.

Key Application & Experimental Protocol: Synthesis of an α-Amino Acid Derivative

A prime example of its application is the synthesis of α-amino acid derivatives, which are valuable precursors for pharmaceuticals. The reaction with an amine nucleophile, such as morpholine, directly yields the corresponding α-amino acid. This specific transformation is central to our comparison.

Experimental Protocol: Synthesis of 2-Morpholino-2-phenylacetic acid from 2-Bromo-2-phenylacetic acid

  • Objective: To synthesize 2-Morpholino-2-phenylacetic acid via nucleophilic substitution.

  • Materials:

    • 2-Bromo-2-phenylacetic acid (1.0 eq)

    • Morpholine (2.5 eq)

    • Acetonitrile (solvent)

    • Sodium bicarbonate (optional, as base scavenger)

    • Hydrochloric acid (for workup)

    • Ethyl acetate (for extraction)

  • Procedure:

    • To a stirred solution of 2-Bromo-2-phenylacetic acid in acetonitrile, add morpholine at room temperature. An excess of the amine is used to act as both the nucleophile and the base to neutralize the HBr byproduct.

    • Stir the reaction mixture at 40-50 °C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Once the starting material is consumed, cool the mixture to room temperature and remove the solvent under reduced pressure.

    • Dissolve the residue in water and wash with ethyl acetate to remove any unreacted starting material or non-polar impurities.

    • Adjust the pH of the aqueous layer to ~2-3 with dilute hydrochloric acid to precipitate the product.

    • Filter the resulting solid, wash with cold water, and dry under vacuum to yield 2-Morpholino-2-phenylacetic acid.

Part 2: The Stable Adduct: 2-Morpholino-2-phenylacetic Acid Hydrochloride

In stark contrast to its bromo- counterpart, 2-Morpholino-2-phenylacetic acid is not a precursor for substitution at the α-carbon. Instead, it represents the stable product of such a reaction. The hydrochloride salt form indicates that the basic morpholine nitrogen is protonated, enhancing its water solubility.

Core Reactivity: A Tale of a Poor Leaving Group

The defining feature of this molecule's α-position is the robust carbon-nitrogen bond. Attempting a nucleophilic substitution to displace the morpholine group is synthetically unfeasible. The would-be leaving group, a morpholinide anion, is the conjugate base of a very weak acid (morpholine, pKa of conjugate acid ~8.5) and is therefore an extremely strong base. Strong bases are exceptionally poor leaving groups because they are inherently unstable.[5][9]

Consequently, the reactivity of 2-Morpholino-2-phenylacetic acid hydrochloride is centered on its other functional groups:

  • Carboxylic Acid: Can undergo standard reactions like esterification or amide bond formation.

  • Morpholine Nitrogen: After neutralization of the hydrochloride salt with a base, the nitrogen atom can act as a base or a nucleophile itself. The morpholine moiety is often incorporated into drug candidates to improve physicochemical properties like solubility and metabolic stability.[10][11]

Synthetic Relationship: From Precursor to Product

The most logical way to compare these two molecules is to view them as sequential components in a synthetic pathway. 2-Bromo-2-phenylacetic acid is the versatile starting point, and 2-Morpholino-2-phenylacetic acid is one of many potential stable products that can be formed from it.

synthetic_relationship cluster_reagents Reagents BromoAcid 2-Bromo-2-phenylacetic acid (Electrophilic Precursor) MorpholinoAcid 2-Morpholino-2-phenylacetic acid (Stable Product) BromoAcid->MorpholinoAcid + Morpholine Morpholine (Nucleophile)

Caption: Synthetic transformation from the bromo-precursor to the morpholino-product.

Part 3: Head-to-Head Comparison & Data Summary

The fundamental differences in the synthetic roles of these two compounds stem directly from their α-substituents.

Table 1: Comparative Physicochemical Properties
Property2-Bromo-2-phenylacetic acid2-Morpholino-2-phenylacetic acid HCl
Molecular Formula C₈H₇BrO₂C₁₂H₁₆ClNO₃
Molecular Weight 215.04 g/mol 257.71 g/mol
Appearance White to off-white solidWhite crystalline solid
Melting Point 85-88 °CData not widely published
Solubility Soluble in many organic solventsSoluble in water, alcohols
Table 2: Synthetic Role & Reactivity Comparison
Parameter2-Bromo-2-phenylacetic Acid2-Morpholino-2-phenylacetic Acid HCl
Primary Synthetic Role Electrophilic Precursor for α-functionalizationStable Building Block or final product
Reactive Site (α-Carbon) Electrophilic, susceptible to SN2 attackNucleophilic attack is not feasible
Key Reaction Type Nucleophilic SubstitutionAcid-base reactions, Amide coupling
α-Substituent BromineMorpholine
Leaving Group Ability Excellent (Weak base, Br⁻)Extremely Poor (Strong base, morpholinide anion)

Conclusion: A Matter of Strategic Choice

This guide demonstrates that 2-Bromo-2-phenylacetic acid and 2-Morpholino-2-phenylacetic acid hydrochloride are not interchangeable reagents but rather occupy distinct and complementary positions in synthetic chemistry.

  • Choose 2-Bromo-2-phenylacetic acid when your goal is to introduce a variety of functional groups at the α-position. Its high reactivity and the excellent leaving group ability of bromide make it a versatile and powerful tool for generating molecular diversity.

  • Choose 2-Morpholino-2-phenylacetic acid when the morpholine moiety is a desired structural component of your target molecule. It serves as a stable building block whose reactivity lies in its carboxylic acid and (when deprotonated) its basic nitrogen, not in substitution at the C-N bond.

Understanding this fundamental difference—the electrophilic precursor versus the stable adduct—is paramount for researchers, scientists, and drug development professionals. It allows for the logical design of synthetic routes, saving valuable time and resources by making informed, mechanism-based decisions in the laboratory.

References

  • Vertex Pharmaceuticals Incorporated. (n.d.). Method of preparing 2-(phenylamino)phenylacetic acid derivatives. Google Patents.
  • ResearchGate. (2013). Morpholines. Synthesis and Biological Activity. Retrieved from [Link]

  • WIPO Patentscope. (n.d.). Process for the preparation of .alpha.-bromo-phenylacetic acids. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Alpha Halogenation. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 6.9 Comparison of SN2 and SN1. Retrieved from [Link]

  • Google Patents. (n.d.). Substituted phenylacetic acid compounds.
  • Fiveable. (n.d.). Synthesis of alpha-halo acids Definition. Organic Chemistry II Key Term. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of α-bromo-phenylacetic acids.
  • Chemistry Stack Exchange. (2018). Difference in leaving group ability due to variation in nucleophiles. Retrieved from [Link]

  • American Chemical Society. (2024). Enantioselective [4 + 2] Annulation Reaction of C1-Ammonium Enolate and Azadiene for 3,4-Dihydroquinolinones Synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2011). What Makes A Good Leaving Group?. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Alpha Halogenation of Carboxylic Acids. Retrieved from [Link]

  • Googleapis.com. (1991). United States Patent (19). Retrieved from [Link]

  • YouTube. (2023). Leaving Group Stability - SN1 and SN2 Reactions. The Organic Chemistry Tutor. Retrieved from [Link]

  • Wikipedia. (n.d.). α-Halo carboxylic acids and esters. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of morpholines. Retrieved from [Link]

  • JoVE. (n.d.). Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution. Retrieved from [Link]

  • PubMed. (1994). Synthesis, identification and antiplatelet evaluation of 2-morpholino substituted benzoxazines. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 8.5: Leaving Groups. Retrieved from [Link]

  • Atlantis Press. (n.d.). Synthesis of 2-Chloronicotinic Acid Derivatives. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). 3-morpholino-2-phenylthioacrylic acid morpholide and 5-(4-bromobenzoyl-2-(4-morpholino)-3-phenylthiophene. Retrieved from [Link]

Sources

Comparative

A Researcher's Guide to Evaluating the Efficacy of 2-Morpholino-2-phenylacetic Acid Hydrochloride and Its Analogs in Preclinical Assays

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the biological efficacy of 2-Morpholino-2-phenylacetic acid hydrochloride. Given the nascent stage o...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the biological efficacy of 2-Morpholino-2-phenylacetic acid hydrochloride. Given the nascent stage of publicly available data for this specific compound, we present a proactive, experimentally-driven approach. This document outlines the potential therapeutic applications based on its structural motifs, details robust in vitro assays for efficacy testing, and provides a comparative context with relevant chemical analogs. Our focus is on empowering researchers to generate high-quality, reproducible data to elucidate the compound's pharmacological profile.

Introduction: Unpacking the Therapeutic Potential of a Hybrid Scaffold

2-Morpholino-2-phenylacetic acid hydrochloride is a synthetic organic compound that marries two key pharmacophores: the morpholine ring and the phenylacetic acid moiety. This unique combination suggests several potential avenues for biological activity, making it a compound of interest for therapeutic development.

  • The Morpholine Moiety: The morpholine ring is a privileged scaffold in medicinal chemistry, known to impart favorable physicochemical properties such as improved aqueous solubility and metabolic stability.[1] Its presence is common in drugs with a wide array of activities, including anticancer, anti-inflammatory, and neuro-modulatory effects.[2][3][4]

  • The Phenylacetic Acid Moiety: Phenylacetic acid and its derivatives have been explored for various therapeutic applications, including as anti-inflammatory agents.[5] Phenylacetic acid itself is a natural metabolite and has been shown to possess antimicrobial and auxin-like activities.[6][7]

The hydrochloride salt form of the title compound is intended to enhance its solubility and stability for experimental use. Given the individual contributions of its constituent parts, 2-Morpholino-2-phenylacetic acid hydrochloride is a prime candidate for investigation in assays related to inflammation, neurotransmission, and platelet aggregation.

Structural Analogs for Comparative Analysis:

To provide a meaningful context for your experimental findings, it is crucial to benchmark the performance of 2-Morpholino-2-phenylacetic acid hydrochloride against structurally related compounds. The following table outlines key analogs and their reported activities, offering a starting point for comparative studies.

Compound NameCAS NumberKey Structural Difference from Target CompoundReported/Potential Biological Activity
2-Morpholino-2-phenylacetic acid hydrochloride 91641-50-8 Target Compound Hypothesized anti-inflammatory, neuro-modulatory, anti-platelet
(R)-2-morpholino-2-phenylacetic acidNot specifiedEnantiomer of the core structurePotential for modulation of neurotransmitter systems or inhibition of inflammatory pathways.[8]
2-(Morpholin-4-yl)acetic acid hydrochloride89531-58-8Phenyl group is absent; morpholine nitrogen is at position 4.Building block for pharmaceuticals like Carfilzomib; enhances solubility and pharmacokinetic profile.[1][9]
2-Morpholino-2-phenylacetamide hydrochloride6327-69-1Carboxylic acid is replaced with a primary amide.Limited public data on specific bioactivity.[8]
Phenylacetic acid103-82-2Morpholine group is absent.Used in the production of penicillin and diclofenac; treats type II hyperammonemia.[10]

Experimental Framework for Efficacy Determination

The following sections provide detailed protocols for key in vitro assays to quantifiably assess the biological activity of 2-Morpholino-2-phenylacetic acid hydrochloride. The causality behind experimental choices is explained to ensure the generation of robust and reliable data.

Assessment of Anti-Inflammatory Activity: Cytokine Release Assay

Rationale: Chronic inflammation is implicated in a multitude of diseases. A key indicator of an inflammatory response is the release of signaling molecules called cytokines. This assay will determine if the test compound can modulate the production of pro-inflammatory cytokines from immune cells.[11][12] We will utilize peripheral blood mononuclear cells (PBMCs), which represent a mixed population of immune cells, to provide a systemic overview of the inflammatory response.

Experimental Workflow:

Cytokine_Release_Assay_Workflow cluster_prep PBMC Preparation cluster_treatment Treatment cluster_analysis Analysis PBMC_Isolation Isolate PBMCs from whole blood via density gradient centrifugation Cell_Counting Count and assess viability of PBMCs PBMC_Isolation->Cell_Counting Plating Plate PBMCs at 1 x 10^6 cells/mL Cell_Counting->Plating Compound_Addition Add test compound (e.g., 0.1 - 100 µM) Plating->Compound_Addition Incubation Incubate for 18-24 hours at 37°C, 5% CO2 Compound_Addition->Incubation Controls Add vehicle control and positive control (LPS) Controls->Incubation Supernatant_Collection Collect cell culture supernatant Incubation->Supernatant_Collection ELISA Quantify cytokine levels (e.g., TNF-α, IL-6, IL-1β) using ELISA Supernatant_Collection->ELISA Data_Analysis Analyze data and determine IC50 values ELISA->Data_Analysis

Caption: Workflow for the in vitro cytokine release assay.

Detailed Protocol:

  • PBMC Isolation:

    • Obtain whole blood from healthy donors in heparinized tubes.

    • Dilute the blood 1:1 with sterile phosphate-buffered saline (PBS).

    • Carefully layer the diluted blood over a Ficoll-Paque™ density gradient medium.

    • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

    • Carefully aspirate the upper layer and collect the buffy coat containing PBMCs.

    • Wash the PBMCs twice with PBS and resuspend in complete RPMI-1640 medium.

  • Cell Plating and Treatment:

    • Perform a cell count and viability assessment using a hemocytometer and trypan blue exclusion.

    • Plate the PBMCs in a 96-well plate at a density of 1 x 10^6 cells/mL.

    • Prepare serial dilutions of 2-Morpholino-2-phenylacetic acid hydrochloride and comparator compounds in complete medium.

    • Add the compounds to the wells. Include a vehicle control (the solvent used to dissolve the compounds) and a positive control (e.g., 1 µg/mL Lipopolysaccharide, LPS) to induce an inflammatory response.

  • Incubation and Supernatant Collection:

    • Incubate the plate for 18-24 hours at 37°C in a humidified incubator with 5% CO2.[13]

    • After incubation, centrifuge the plate at 300 x g for 5 minutes to pellet the cells.

    • Carefully collect the supernatant without disturbing the cell pellet.

  • Cytokine Quantification (ELISA):

    • Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the collected supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage inhibition of cytokine release for each compound concentration compared to the LPS-stimulated control.

    • Plot the percentage inhibition against the log of the compound concentration to determine the IC50 value (the concentration at which 50% of the cytokine release is inhibited).

Data Summary Table (Template):

CompoundTarget CytokineIC50 (µM)
2-Morpholino-2-phenylacetic acid HClTNF-α
IL-6
IL-1β
Phenylacetic acidTNF-α
IL-6
IL-1β
Dexamethasone (Positive Control)TNF-α
IL-6
IL-1β
Evaluation of Neuro-modulatory Potential: Serotonin Receptor Binding Assay

Rationale: The morpholine moiety is present in several centrally acting drugs, and some analogs of the test compound are suggested to interact with serotonin receptors.[8] This radioligand binding assay will determine if 2-Morpholino-2-phenylacetic acid hydrochloride can compete with a known ligand for binding to a specific serotonin receptor subtype (e.g., 5-HT2A), indicating a potential interaction with the serotonergic system.[14][15]

Experimental Workflow:

Receptor_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_separation Separation & Detection cluster_analysis Analysis Membrane_Prep Prepare cell membranes expressing the target receptor (e.g., 5-HT2A) Incubation_Mix Combine membranes, radioligand ([3H]ketanserin), and test compound in a 96-well plate Membrane_Prep->Incubation_Mix Reagent_Prep Prepare assay buffer, radioligand, and test compounds Reagent_Prep->Incubation_Mix Incubation Incubate to allow binding equilibrium Incubation_Mix->Incubation Filtration Rapidly filter the mixture to separate bound from free radioligand Incubation->Filtration Washing Wash filters to remove non-specific binding Filtration->Washing Scintillation_Counting Measure radioactivity on the filters Washing->Scintillation_Counting Data_Analysis Calculate specific binding and determine Ki values Scintillation_Counting->Data_Analysis

Caption: Workflow for the serotonin receptor binding assay.

Detailed Protocol:

  • Preparation of Reagents:

    • Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Use a commercially available cell membrane preparation expressing the human 5-HT2A receptor.

    • The radioligand will be [3H]ketanserin.

    • Prepare serial dilutions of the test and reference compounds.

  • Binding Assay:

    • In a 96-well plate, combine the cell membrane preparation, [3H]ketanserin (at a concentration close to its Kd), and varying concentrations of the test compound.

    • For determining non-specific binding, a parallel set of wells should contain a high concentration of a known non-labeled 5-HT2A antagonist (e.g., spiperone).

    • Total binding is determined in the absence of any competing ligand.

  • Incubation and Filtration:

    • Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60 minutes).

    • Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter plate, which traps the cell membranes with the bound radioligand.

    • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Detection and Analysis:

    • Allow the filters to dry, then add a scintillation cocktail to each well.

    • Measure the radioactivity in a scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Data Summary Table (Template):

CompoundReceptorKi (nM)
2-Morpholino-2-phenylacetic acid HCl5-HT2A
Phenylacetic acid5-HT2A
Ketanserin (Positive Control)5-HT2A

Concluding Remarks and Future Directions

This guide provides a foundational experimental strategy for characterizing the bioactivity of 2-Morpholino-2-phenylacetic acid hydrochloride. The proposed assays are standard, robust, and will generate the necessary data to build a comprehensive efficacy profile. Positive results in these in vitro assays would warrant further investigation into the compound's mechanism of action and progression into more complex cellular and in vivo models. The comparative data generated against its structural analogs will be invaluable in establishing structure-activity relationships and guiding future lead optimization efforts.

References

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Validation

A Framework for Ensuring Rigorous and Reproducible Preclinical Data Using 2-Morpholino-2-phenylacetic acid hydrochloride

Due to the limited availability of public data on 2-Morpholino-2-phenylacetic acid hydrochloride , this document establishes a comprehensive framework for its systematic evaluation. The principles and protocols outlined...

Author: BenchChem Technical Support Team. Date: February 2026

Due to the limited availability of public data on 2-Morpholino-2-phenylacetic acid hydrochloride , this document establishes a comprehensive framework for its systematic evaluation. The principles and protocols outlined herein are designed to serve as a universal template for researchers working with novel chemical entities, ensuring the generation of high-fidelity, reproducible data from the outset.

The Lynchpin of Reproducibility: Physicochemical Characterization

The journey to reproducible biological data begins not in a cell culture hood, but on an analytical bench. The identity, purity, and stability of a small molecule are the most fundamental variables influencing experimental outcomes.[2] An improperly characterized compound can introduce confounding variables that render biological results uninterpretable and impossible to reproduce.

Identity Confirmation: Beyond a Simple Name

It is imperative to confirm that the synthesized or procured material is, in fact, 2-Morpholino-2-phenylacetic acid hydrochloride. A multi-pronged analytical approach is non-negotiable for establishing the compound's identity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure, confirming the connectivity of atoms.

  • Mass Spectrometry (MS): Determines the molecular weight of the compound, serving as a primary confirmation of identity.[3] High-resolution mass spectrometry (HRMS) is preferred for its ability to provide a highly accurate mass measurement.

  • Infrared (IR) Spectroscopy: Offers evidence of the presence of specific functional groups within the molecule.[3]

Purity Assessment: Detecting the Unseen Influencers

The presence of impurities, even at trace levels, can dramatically alter biological activity. A robust purity assessment should employ orthogonal analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): The workhorse of purity analysis, HPLC separates the primary compound from any impurities.[3] Method development should optimize for the resolution of potentially related substances.

  • Supercritical Fluid Chromatography (SFC): This technique offers an alternative selectivity to HPLC and is particularly useful for analyzing compounds that are not stable in the aqueous mobile phases used in reversed-phase HPLC.[4][5]

  • Elemental Analysis: Confirms the elemental composition (C, H, N, O, Cl) of the hydrochloride salt, providing a quantitative measure of purity.

Table 1: Minimum Acceptance Criteria for Compound Qualification

Analytical TestParameterAcceptance CriteriaRationale
¹H NMRSpectral ComparisonConforms to reference standardConfirms molecular structure and identity.
LC-MSMolecular IonMatches theoretical mass ± 5 ppmProvides high-confidence identity confirmation.
HPLC-UVPurity≥ 98.0%Ensures that the observed biological effect is attributable to the main compound.
Residual SolventsSpecific SolventsPer USP <467> GuidelinesPrevents solvent-induced cytotoxicity or assay interference.
Water ContentKarl Fischer Titration≤ 0.5%Ensures accurate weighing for solution preparation and prevents hydrolysis.

Self-Validating Systems: Designing Reproducible In Vitro Assays

A well-designed assay is a self-validating system.[6] This means incorporating controls and procedures that inherently monitor the assay's performance and reproducibility. The choice of assay depends on the intended biological target, but certain principles are universal.[7]

Foundational Workflow: Cell-Based Viability/Cytotoxicity Assay

A common first step in characterizing a new compound is to assess its effect on cell viability. The following protocol for a colorimetric MTT assay is detailed to highlight the points where variability can be introduced and controlled.

Assay_Workflow cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Compound Treatment cluster_readout Phase 3: Data Acquisition cluster_analysis Phase 4: Data Analysis Cell_Culture 1. Cell Culture (Log phase growth) Harvest 2. Harvest & Count Cells (Hemocytometer) Cell_Culture->Harvest Plate_Cells 3. Plate Cells (96-well plate, 18-24h incubation) Harvest->Plate_Cells Prep_Compound 4. Prepare Compound Dilutions (DMSO stock -> Media) Treat_Cells 5. Treat Cells (Add compound dilutions, 48-72h) Prep_Compound->Treat_Cells Controls Controls: - Vehicle (DMSO) - Positive (Doxorubicin) - Untreated Treat_Cells->Controls Add_MTT 6. Add MTT Reagent (Incubate 2-4h) Solubilize 7. Solubilize Formazan (Add Solubilization Buffer) Add_MTT->Solubilize Read_Plate 8. Read Absorbance (570 nm) Solubilize->Read_Plate Normalize 9. Normalize Data (% Viability vs. Vehicle) Curve_Fit 10. Curve Fitting (Non-linear regression) Normalize->Curve_Fit IC50 11. Determine IC50 Curve_Fit->IC50

Caption: Standard workflow for an MTT-based cell viability assay.

Step-by-Step Protocol: MTT Assay for IC₅₀ Determination

Objective: To determine the concentration of 2-Morpholino-2-phenylacetic acid hydrochloride that inhibits 50% of cell viability (IC₅₀) in a selected cancer cell line (e.g., A549).

Materials:

  • A549 cells (or other cell line of interest)

  • DMEM media supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • 2-Morpholino-2-phenylacetic acid hydrochloride (qualified per Section 1)

  • DMSO (Anhydrous)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization Buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom plates

Procedure:

  • Cell Seeding:

    • Culture A549 cells to ~80% confluency. It is critical to use cells in the logarithmic growth phase to ensure consistent metabolic activity.

    • Trypsinize, collect, and count the cells using a hemocytometer.

    • Dilute the cell suspension to 5 x 10⁴ cells/mL in complete media.

    • Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate. Exclude the outermost wells to avoid edge effects.

    • Incubate for 18-24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of 2-Morpholino-2-phenylacetic acid hydrochloride in DMSO.

    • Perform a serial dilution of the stock solution in complete media to achieve final desired concentrations (e.g., 100 µM, 30 µM, 10 µM, 3 µM, 1 µM, 0.3 µM, 0.1 µM, 0 µM). The final DMSO concentration in all wells must be constant and non-toxic (typically ≤ 0.5%).

    • Carefully remove the media from the cells and add 100 µL of the compound dilutions to the respective wells in triplicate.

    • Include vehicle control (media with the same final DMSO concentration) and a positive control (e.g., Doxorubicin).

    • Incubate for 48 or 72 hours.

  • MTT Addition and Readout:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

    • Carefully aspirate the media without disturbing the formazan crystals.

    • Add 150 µL of Solubilization Buffer to each well to dissolve the crystals.

    • Read the absorbance at 570 nm using a microplate reader.

Factors Influencing Reproducibility in Cell-Based Assays

Numerous factors can impact the accuracy and reproducibility of cell-based assays.[8] Controlling for these variables is essential.

  • Cell Line Authenticity: Use only authenticated, low-passage cell lines. Regular testing for mycoplasma contamination is mandatory.[9]

  • Reagent Consistency: The quality and lot-to-lot variability of reagents like serum can significantly affect cell growth and drug response.[10]

  • Assay Conditions: Factors such as cell seeding density, incubation times, and even the type of microplate can influence results.[11]

  • Compound Handling: The "three S's" - Solvent, Solubility, and Stability - are critical for small molecules.[2] Ensure the compound is fully dissolved and stable in the assay media.

Comparative Analysis: Benchmarking Against Alternatives

No experiment exists in a vacuum. To understand the significance of data generated for 2-Morpholino-2-phenylacetic acid hydrochloride, it must be compared to relevant alternatives. The choice of comparator depends on the compound's hypothesized mechanism of action.

Assuming, for illustrative purposes, that the compound is a novel anti-proliferative agent, a logical comparator would be a standard-of-care chemotherapy drug or another experimental agent with a known mechanism.

Table 2: Illustrative Comparative IC₅₀ Data

CompoundCell Line: A549 IC₅₀ (µM)Cell Line: HCT116 IC₅₀ (µM)Notes
2-Morpholino-2-phenylacetic acid HCl [Experimental Value] [Experimental Value] Novel agent, mechanism under investigation.
Doxorubicin (Positive Control)0.2 ± 0.050.15 ± 0.03Standard DNA intercalating agent.
Compound X (Alternative)5.3 ± 1.28.1 ± 2.5Published experimental agent targeting a different pathway.

This comparative data provides immediate context. Is the novel compound more or less potent than existing treatments? Does it show selectivity for certain cell lines? This structured comparison is the first step toward understanding the compound's potential therapeutic window and mechanism of action.

Conclusion: A Commitment to Rigor

The challenge of reproducibility in preclinical research is significant, with a high failure rate for drugs transitioning from early discovery to clinical trials.[12] By adopting a framework that prioritizes rigorous physicochemical characterization and the use of self-validating, well-controlled biological assays, researchers can build a foundation of trustworthy and reproducible data. This disciplined approach is not merely good practice; it is an essential requirement for the efficient and successful development of new medicines.

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One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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